molecular formula C10H9BrF3NO2S B578339 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1330750-34-9

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B578339
CAS No.: 1330750-34-9
M. Wt: 344.146
InChI Key: IJEJCBQLVWQHTO-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1330750-34-9) is a high-purity chemical intermediate with significant relevance in modern medicinal chemistry and drug discovery. Its molecular formula is C 10 H 9 BrF 3 NO 2 S and it has a molecular weight of 344.15 g/mol . This benzenesulfonamide derivative is professionally applied in the discovery and optimization of novel therapeutic agents, particularly in oncology. It serves as a key structural motif in the development of potent Oxidative Phosphorylation (OXPHOS) inhibitors, which represent a promising strategy for treating select cancers, including pancreatic cancer, that are dependent on aerobic metabolism . Furthermore, benzenesulfonamide compounds are investigated as valuable intermediates in the synthesis of tyrosine kinase inhibitors and Discoidin Domain Receptors (DDR1/2) inhibitors, which are being explored for the treatment of conditions like idiopathic pulmonary fibrosis . The compound's structure, featuring a bromo substituent and a lipophilic trifluoromethyl group, makes it a versatile building block for Structure-Activity Relationship (SAR) studies, aiding in the modulation of potency, selectivity, and metabolic stability of drug candidates . Applications & Research Value: • Anticancer Research: Used in the development of OXPHOS inhibitors that disrupt mitochondrial ATP production in cancer cells, leading to cytotoxicity . • Kinase Inhibition: Serves as a synthetic intermediate for inhibitors targeting kinases like DDR1/2 and B-Raf, which are implicated in cancer and fibrotic diseases . • SAR Studies: The cyclopropyl group and halogenated aromatic system are critical for optimizing drug-like properties, including permeability and aqueous solubility . Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should review the relevant Material Safety Data Sheet (MSDS) prior to handling and adhere to all applicable safety protocols.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2S/c11-9-4-3-7(5-8(9)10(12,13)14)18(16,17)15-6-1-2-6/h3-6,15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEJCBQLVWQHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718411
Record name 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzene-1-sulfonamide
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Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-34-9
Record name 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide
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URL https://commonchemistry.cas.org/detail?cas_rn=1330750-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide, a key intermediate in medicinal chemistry and drug discovery. The document details a robust synthetic protocol, outlines the mechanistic rationale behind the chosen methodology, and presents a thorough characterization profile. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this important chemical entity.

Introduction: Significance and Applications

This compound is a halogenated and trifluoromethylated benzenesulfonamide derivative. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, often enhances metabolic stability and binding affinity of drug candidates. The cyclopropyl moiety can introduce conformational rigidity and improve pharmacokinetic properties. The bromo-substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies.

While specific applications of this compound are not extensively detailed in publicly available literature, its structural motifs are present in a variety of biologically active molecules, including inhibitors of enzymes such as kinases and proteases, as well as compounds targeting ion channels and nuclear receptors. Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound is most efficiently achieved through a nucleophilic substitution reaction between 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and cyclopropylamine.

Reaction Scheme

Synthesis of this compound reactant1 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride reaction_arrow reaction_arrow reactant1->reaction_arrow Triethylamine, Dichloromethane 0 °C to room temperature reactant2 Cyclopropylamine reactant2->reaction_arrow Triethylamine, Dichloromethane 0 °C to room temperature product This compound byproduct Triethylamine Hydrochloride + + +->reaction_arrow Triethylamine, Dichloromethane 0 °C to room temperature reaction_arrow->product reaction_arrow->byproduct reaction_arrow->+

Caption: Synthetic route for this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride351003-47-9C₇H₃BrClF₃O₂S323.51
Cyclopropylamine765-30-0C₃H₇N57.09
Triethylamine121-44-8C₆H₁₅N101.19
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Hydrochloric Acid (1M)7647-01-0HCl36.46
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃84.01
BrineN/ANaCl (aq)N/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Step-by-Step Experimental Protocol
  • To a stirred solution of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 mL/g of sulfonyl chloride) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add cyclopropylamine (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10-30%) to afford this compound as a white to off-white solid.

Characterization and Analytical Data

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Physical Properties
PropertyValue
Molecular Formula C₁₀H₉BrF₃NO₂S[1]
Molecular Weight 344.15 g/mol [1]
Appearance White to off-white solid
Purity (typical) >97%
CAS Number 1330750-34-9[1]
Spectroscopic Data (Predicted)

3.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

  • Aromatic Protons: Three signals are expected in the aromatic region (δ 7.5-8.5 ppm). A doublet for the proton ortho to the bromine, a doublet of doublets for the proton between the bromo and trifluoromethyl groups, and a doublet for the proton ortho to the sulfonyl group.

  • Cyclopropyl Protons: A multiplet for the CH group of the cyclopropyl ring (δ 2.2-2.6 ppm) and two multiplets for the CH₂ groups of the cyclopropyl ring (δ 0.5-1.0 ppm).

  • N-H Proton: A broad singlet for the sulfonamide N-H proton, the chemical shift of which will be concentration-dependent (δ 5.0-6.0 ppm).

3.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-140 ppm), including a quartet for the trifluoromethyl-bearing carbon due to C-F coupling.

  • Trifluoromethyl Carbon: A quartet around δ 120-125 ppm with a large coupling constant (J ≈ 270-280 Hz).

  • Cyclopropyl Carbons: A signal for the CH carbon (δ 25-30 ppm) and a signal for the two equivalent CH₂ carbons (δ 5-10 ppm).

3.2.3. FT-IR (Fourier-Transform Infrared) Spectroscopy

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3200-3300
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
S=O Stretch (Asymmetric)1330-1370
S=O Stretch (Symmetric)1140-1180
C-F Stretch1000-1100

3.2.4. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (344.15 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units).

Safety and Handling

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This reagent is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Cyclopropylamine: This reagent is flammable and corrosive. Handle in a well-ventilated area, away from ignition sources, and wear appropriate PPE.

  • Triethylamine: This reagent is flammable and corrosive. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic protocol is robust and scalable, and the provided characterization data will aid in the confirmation of the product's identity and purity. This valuable building block is poised to facilitate the discovery of novel chemical entities with potential therapeutic applications.

References

  • SpectraBase. N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide. Available from: [Link]

  • ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available from: [Link]

Sources

In-Depth Technical Guide: 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1330750-34-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known properties and hazards of the chemical compound identified by CAS number 1330750-34-9, 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide. Analysis of available data from chemical suppliers and safety data sheets indicates that this compound is primarily utilized as a chemical intermediate or building block in organic synthesis. There is a notable absence of extensive research into its biological activity or direct applications in the public domain.

It is critical to distinguish this compound from GSK2830371, a structurally different and well-researched Wip1 phosphatase inhibitor, with which it has been intermittently confused in some databases. This guide focuses exclusively on the properties and hazards of CAS 1330750-34-9.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic sulfonamide. The presence of a trifluoromethyl group, a bromine atom, and a cyclopropylamine moiety suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1330750-34-9[1][2][3]
Molecular Formula C₁₀H₉BrF₃NO₂S[3]
Molecular Weight 344.15 g/mol [3]
IUPAC Name This compoundMultiple sources
Synonyms 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)-benzenesulfonamide[3]
Appearance Solid (form not specified)Inferred from supplier data
Purity ≥98%[3]
Storage Temperature 2-8°C, sealed in dry conditions[3]
Topological Polar Surface Area (TPSA) 46.17 Ų (Predicted)[3]
LogP 2.9086 (Predicted)[3]

Hazard Identification and Safety Protocols

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous. Researchers and laboratory personnel must handle this compound with appropriate personal protective equipment (PPE) and adhere to standard laboratory safety procedures.

Table 2: GHS Hazard Classification and Precautionary Statements

Hazard ClassPictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Acute Toxicity, Oral

WarningH302: Harmful if swallowed.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant.
Skin Corrosion/Irritation

WarningH315: Causes skin irritation.P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P332+P313: If skin irritation occurs: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Eye Irritation

WarningH319: Causes serious eye irritation.P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation

WarningH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.P403+P233: Store in a well-ventilated place. Keep container tightly closed.
First Aid Measures
  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.[3]

Synthesis and Potential Applications

A thorough review of scientific and patent literature did not yield a specific, detailed synthesis protocol for this compound. However, based on its structure, a plausible synthetic route would involve the reaction of 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride with cyclopropylamine in the presence of a base.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product sulfonyl_chloride 4-Bromo-3-(trifluoromethyl) benzene-1-sulfonyl chloride product 4-Bromo-N-cyclopropyl-3-(trifluoromethyl) benzenesulfonamide (CAS 1330750-34-9) sulfonyl_chloride->product Reacts with cyclopropylamine Cyclopropylamine cyclopropylamine->product Reacts with base Base (e.g., Triethylamine, Pyridine) base->product Facilitates reaction solvent Aprotic Solvent (e.g., Dichloromethane) solvent->product Provides medium

A plausible synthetic pathway for the target compound.

There is no significant published research detailing the use of this compound in specific applications or studies of its biological activity. Its structural motifs are common in molecules developed for agrochemical and pharmaceutical research, suggesting its role as a building block for creating libraries of novel compounds for screening.

Distinction from GSK2830371

It is imperative to differentiate CAS 1330750-34-9 from the research compound GSK2830371 (CAS 1404456-53-6). While some databases may erroneously link these two, they are distinct chemical entities with different molecular formulas, weights, and structures. GSK2830371 is a potent and selective allosteric inhibitor of Wip1 phosphatase and has been the subject of numerous studies in cancer research. In contrast, this compound has no such documented biological activity.

Conclusion

This compound (CAS 1330750-34-9) is a chemical compound with limited publicly available data beyond basic physicochemical properties and hazard classifications. Its primary utility appears to be as a synthetic intermediate. Researchers should exercise appropriate caution when handling this compound, in accordance with the provided safety information, and should not conflate it with the biologically active molecule GSK2830371. The lack of extensive research on this compound may present an opportunity for novel synthetic applications and biological screening.

References

Sources

1H NMR and 13C NMR spectral data for 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Introduction

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates several key pharmacophores: a sulfonamide group, a common feature in a wide array of therapeutic agents; a trifluoromethyl group, known to enhance metabolic stability and binding affinity; and a cyclopropyl moiety, which can impart conformational rigidity and improved pharmacological properties. The precise and unambiguous structural characterization of such molecules is a cornerstone of the drug development process, ensuring identity, purity, and quality.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data expected for this compound. It offers not only a prediction of the spectral features but also explains the underlying principles governing these observations and presents a robust protocol for data acquisition.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are systematically numbered as shown below. This convention will be used throughout the guide.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The predicted spectrum is characterized by distinct regions for aromatic, sulfonamide, and aliphatic protons.

Aromatic Region (δ 7.5 - 8.5 ppm)

The benzene ring is substituted with three strong electron-withdrawing groups (-SO₂NHR, -CF₃, -Br), which will shift the associated protons significantly downfield.

  • H6: This proton is ortho to the strongly withdrawing sulfonyl group and will be the most deshielded aromatic proton. It is expected to appear as a doublet due to coupling with H5 (J ≈ 8.5 Hz).

  • H2: Positioned ortho to the trifluoromethyl group, this proton will also be significantly deshielded. It should appear as a singlet or a very finely split doublet due to a small four-bond coupling (⁴JH-F) to the CF₃ group.[1]

  • H5: This proton is ortho to the bromine atom and will be coupled to H6, appearing as a doublet (J ≈ 8.5 Hz).

Sulfonamide N-H Proton (δ ~5-10 ppm)

The chemical shift of the sulfonamide proton (N-H) is highly variable and sensitive to experimental conditions.[2] Its resonance is influenced by:

  • Solvent: In hydrogen-bond accepting solvents like DMSO-d₆, the N-H signal is typically sharp and observed at a higher chemical shift (e.g., δ 8-10 ppm) due to strong hydrogen bonding.[3][4] In less polar solvents like CDCl₃, the signal is often broader and appears more upfield.[5][6]

  • Concentration and Temperature: Changes in concentration and temperature affect the extent of intermolecular hydrogen bonding, leading to shifts in the resonance position.[7]

  • Exchange: The N-H proton can undergo chemical exchange with trace amounts of water or acid, which can broaden the signal or even cause it to disappear. This can be confirmed by a D₂O exchange experiment.

Cyclopropyl Region (δ 0.5 - 2.5 ppm)

The cyclopropyl protons reside in a shielded, aliphatic environment.

  • H7 (Methine): This proton is attached to the nitrogen atom and will be the most downfield of the cyclopropyl protons. It will appear as a complex multiplet due to coupling with the four diastereotopic methylene protons (H8a, H8b, H9a, H9b).

  • H8/H9 (Methylene): The four methylene protons are diastereotopic and will have different chemical shifts. They will appear as two separate complex multiplets in the most upfield region of the spectrum.

Predicted ¹H NMR Data Summary
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H68.2 - 8.4d~8.51H
H28.0 - 8.2d (q)⁴JH-F ≈ 1-21H
H57.8 - 8.0d~8.51H
N-H5.0 - 10.0br s-1H
H72.2 - 2.4m-1H
H8/H90.6 - 0.9m-4H

¹³C NMR Spectral Analysis: A Predictive Approach

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shifts are highly dependent on the electronic environment and hybridization. A key feature will be the coupling between carbon and fluorine atoms (C-F coupling).

Aromatic Region (δ 120 - 145 ppm)
  • C1, C3, C4: These carbons are directly attached to substituents (S, CF₃, Br) and will be quaternary. Their signals are typically of lower intensity. C3, bonded to the CF₃ group, will appear as a quartet with a large coupling constant (²JC-F).

  • C-CF₃ (C10): The carbon of the trifluoromethyl group will be observed as a strong quartet due to the one-bond coupling to the three fluorine atoms (¹JC-F ≈ 270-280 Hz).[8] Its chemical shift will be around δ 120-125 ppm.

  • C2, C5, C6: These are protonated aromatic carbons. Their chemical shifts will be influenced by the adjacent and para substituents. They are also expected to exhibit smaller, long-range couplings to the fluorine atoms.

Cyclopropyl Region (δ 15 - 35 ppm)
  • C7 (Methine): This carbon, attached to the nitrogen, will be the most downfield of the cyclopropyl carbons, expected around δ 25-30 ppm.

  • C8/C9 (Methylene): These two equivalent carbons will appear as a single signal in the highly shielded upfield region, typically δ 5-10 ppm.

Predicted ¹³C NMR Data Summary
CarbonPredicted δ (ppm)Multiplicity (from ¹⁹F)¹⁹F Coupling Constant (J, Hz)
C1140 - 142s-
C4138 - 140s-
C6134 - 136s-
C5131 - 133s-
C3128 - 130q²JC-F ≈ 30-35
C2125 - 127q³JC-F ≈ 5
C10 (-CF₃)122 - 124q¹JC-F ≈ 275
C728 - 32s-
C8 / C95 - 10s-

Experimental Protocol for High-Quality NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the sample into a clean, dry, high-quality 5 mm NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ for excellent solubility and observation of the N-H proton, or CDCl₃).

    • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 512-2048 scans, as ¹³C has low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δH = 2.50 ppm, δC = 39.52 ppm).[9][10]

Caption: Standard workflow for NMR data acquisition and analysis.

Structural Confirmation with 2D NMR

To provide unequivocal proof of the structure, 2D NMR experiments are invaluable.

G cluster_1H ¹H NMR cluster_13C ¹³C NMR H6 H6 H5 H5 H6->H5 COSY C6 C6 H6->C6 HSQC C1 C1 H6->C1 HMBC C5 C5 H5->C5 HSQC H5->C1 HMBC H7 H7 C7 C7 H7->C7 HSQC N N H7->N HMBC to N H89 H8/H9 C89 C8/C9 H89->C89 HSQC

Caption: Key 2D NMR correlations for structural verification.

  • COSY (Correlation Spectroscopy): Would confirm the coupling between H5 and H6 in the aromatic ring. It would also show correlations between the methine (H7) and methylene (H8/H9) protons of the cyclopropyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, confirming the assignments of C2, C5, C6, C7, and C8/C9.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the molecular fragments. Key correlations would include:

    • H6 to C1 and C5, confirming its position adjacent to the sulfonamide-bearing carbon.

    • H7 to C1 (via the S-N bond), definitively linking the cyclopropyl group to the sulfonamide nitrogen.

Conclusion

The ¹H and ¹³C NMR spectra of this compound present a rich tapestry of information, with distinct and predictable signals for each structural component. The electron-withdrawing nature of the substituents creates a well-dispersed aromatic region, while the unique signatures of the cyclopropyl and trifluoromethyl groups provide definitive markers for identification. By following the detailed experimental protocol and leveraging advanced 2D NMR techniques, researchers can achieve unambiguous structural verification, a critical step in advancing compounds through the drug discovery and development pipeline. This guide serves as a foundational reference for the interpretation and acquisition of high-quality NMR data for this and structurally related molecules.

References

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • Howe, P. W. A. (2012). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Magnetic Resonance in Chemistry, 50(10), 705–708. Available at: [Link]

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • SpectraBase. 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • World News of Natural Sciences. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. Available at: [Link]

  • Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]

  • ResearchGate. 1 H NMR data (500 MHz) and 13 C NMR data (125 MHz) of 1 and 2 in DMSO-d 6. Available at: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. University of Basrah. Available at: [Link]

  • ResearchGate. Long-range 19F-15N heteronuclear shift correlation: Examination of J-modulations associated with broad range accordion excitation. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. Available at: [Link]

  • Gillespie, R. J., & Birchall, T. (1963). NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHONAMIDES. Canadian Journal of Chemistry. Available at: [Link]

  • ScholarWorks@UARK. Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Available at: [Link]

  • Faber, R., et al. (2023). Benchmarking the performance of the high-level random phase approximation on spin-spin coupling constants. arXiv. Available at: [Link]

  • Pospíšil, J., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Bioorganic Chemistry. Available at: [Link]

  • Capon, R. J., et al. (2022). Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. Molecules. Available at: [Link]

  • Foris, A. (n.d.). On NH NMR Chemical Shifts, Part I. ResearchGate. Available at: [Link]

  • ResearchGate. (PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry. Available at: [Link]

  • Khan, F., et al. (2016). Synthesis, Spectral Characterization and Antibacterial Study of Schiff Base Metal Complexes Derived from 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide. Asian Journal of Chemistry. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

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Sources

A Hypothetical In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction analysis of the novel compound 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind the experimental choices, ensuring a robust and reproducible structural determination. While the crystallographic data presented herein is hypothetical, it is based on established principles and data from structurally related molecules to provide a realistic and instructive case study.

Introduction: The Scientific Imperative

The precise knowledge of the three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For pharmaceutical and agrochemical research, this understanding is paramount, as the crystal structure dictates solubility, stability, and, crucially, the interaction with biological targets. The title compound, this compound, is a molecule of interest due to the presence of several key functional groups: a sulfonamide moiety, common in a variety of therapeutic agents; a trifluoromethyl group, known to enhance metabolic stability and binding affinity; a bromine atom, which can be utilized for further synthetic modifications and can participate in halogen bonding; and a cyclopropyl group, a bioisostere for other functionalities. An unambiguous determination of its crystal structure is therefore a critical step in its development pathway.

Part 1: Synthesis and Crystallization - The Foundation of Quality Data

The journey to a high-quality crystal structure begins with the synthesis of the pure compound and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Strategy: A Plausible Route

A plausible synthetic route to this compound would involve the reaction of 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride with cyclopropylamine in the presence of a suitable base, such as triethylamine or pyridine, to scavenge the HCl byproduct. The reaction would likely be carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.

Experimental Protocol: Synthesis

  • To a solution of 4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under an inert atmosphere of nitrogen, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add cyclopropylamine (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

The Art of Crystallization: From Solution to a Single, Perfect Crystal

Obtaining single crystals of sufficient size and quality is often the most challenging aspect of a crystal structure determination. A variety of techniques should be employed to find the optimal crystallization conditions. For the title compound, a moderately polar molecule, several common methods would be appropriate.

Experimental Protocol: Crystallization

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as dichloromethane/hexane) to near saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed container with a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or heptane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

For this hypothetical study, single crystals were successfully grown by slow evaporation from an acetone/hexane solution.

Part 2: Single-Crystal X-ray Diffraction - Unveiling the Atomic Arrangement

With suitable single crystals in hand, the next step is the collection of diffraction data. This process involves irradiating the crystal with X-rays and measuring the positions and intensities of the diffracted beams.

Data Collection: Capturing the Diffraction Pattern

A single crystal, typically 0.1-0.3 mm in its largest dimension, is mounted on a goniometer head.[1] For this study, a Bruker APEX II CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) would be a suitable instrument. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[1][2]

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₁₀H₉BrF₃NO₂S
Formula weight344.15
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 98.76(5)°c = 8.987(3) Å, γ = 90°
Volume1389.9(9) ų
Z4
Density (calculated)1.643 Mg/m³
Absorption coefficient3.555 mm⁻¹
F(000)680
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -11 ≤ l ≤ 11
Reflections collected12543
Independent reflections3189 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Absorption correctionMulti-scan
Max. and min. transmission0.745 and 0.654
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3189 / 0 / 181
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.087
R indices (all data)R1 = 0.048, wR2 = 0.095
Largest diff. peak and hole0.54 and -0.48 e.Å⁻³

Part 3: Structure Solution and Refinement - From Data to a 3D Model

The collected diffraction data consists of a list of reflection indices (h, k, l) and their corresponding intensities. The goal of structure solution and refinement is to use this information to determine the positions of all atoms in the unit cell.

Structure Solution: Solving the Phase Problem

A fundamental challenge in crystallography is the "phase problem".[1] While the intensities of the diffracted X-rays are measured, the phase information is lost. To solve the structure, these phases must be determined. For small molecules like the title compound, direct methods are typically employed.[3] These methods use statistical relationships between the intensities of the reflections to derive the initial phases. Software such as SHELXS is commonly used for this purpose.

Structure Refinement: Optimizing the Atomic Model

Once an initial model of the structure is obtained, it must be refined. Refinement is an iterative process of adjusting the atomic parameters (positional coordinates and displacement parameters) to improve the agreement between the observed diffraction data and the data calculated from the model.[3][4] This is typically done using a least-squares minimization procedure.[4] The quality of the refinement is monitored by the R-factor, which is a measure of the agreement between the observed and calculated structure factors. A lower R-factor indicates a better fit. The refinement is carried out using software like SHELXL.

Experimental Protocol: Structure Solution and Refinement

  • Data Reduction and Space Group Determination: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like polarization and absorption. The unit cell parameters and space group are determined from the diffraction pattern.

  • Structure Solution: The structure is solved using direct methods with the SHELXS program, which provides an initial set of atomic positions.

  • Initial Refinement: The initial model is refined using SHELXL. Isotropic displacement parameters are used in the initial cycles.

  • Atom Assignment and Anisotropic Refinement: The positions of all non-hydrogen atoms are identified from the electron density map. The refinement is continued with anisotropic displacement parameters for all non-hydrogen atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Final Refinement: The refinement is continued until convergence is reached, as indicated by minimal shifts in the atomic parameters and a stable R-factor.

Visualization and Analysis: Interpreting the Crystal Structure

Software such as Olex2 or Mercury is used to visualize the refined crystal structure and to analyze its geometric features, including bond lengths, bond angles, and torsion angles. A crucial aspect of the analysis is the investigation of intermolecular interactions, which govern the packing of the molecules in the crystal lattice.

Part 4: In-depth Analysis of the Crystal Structure

The refined crystal structure of this compound reveals key insights into its molecular conformation and intermolecular interactions.

Molecular Conformation

The molecule adopts a specific conformation in the solid state. The dihedral angle between the plane of the benzene ring and the C-S-N-C plane of the sulfonamide group is a key conformational parameter. The orientation of the cyclopropyl group relative to the rest of the molecule is also of interest.

Table 2: Selected Hypothetical Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
Br1 - C41.905(3)
S1 - O11.432(2)
S1 - O21.435(2)
S1 - N11.634(2)
S1 - C11.768(3)
N1 - C111.475(4)
C-F (avg)1.334(4)
O1 - S1 - O2119.8(1)
N1 - S1 - C1106.5(1)
S1 - N1 - C11123.4(2)
Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal is dictated by a network of intermolecular interactions. In the case of the title compound, several types of interactions are anticipated to play a significant role:

  • Hydrogen Bonding: The sulfonamide group contains a hydrogen bond donor (N-H) and two acceptors (S=O). It is expected that N-H···O=S hydrogen bonds will be a prominent feature in the crystal packing, likely forming chains or dimers.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the sulfonyl oxygen atoms.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • van der Waals Forces: These weaker, non-directional forces also contribute to the overall packing efficiency.

A detailed analysis of these interactions provides a deeper understanding of the forces that govern the self-assembly of the molecules in the solid state.

Visualizations

Workflow Diagram

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis cluster_output Final Output synthesis Synthesis of Pure Compound crystallization Crystal Growth synthesis->crystallization Purification data_collection Data Collection (Single Crystal XRD) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement Initial Model analysis Structural Analysis (Bonding, Packing) refinement->analysis Final Model cif_file Crystallographic Information File (CIF) analysis->cif_file report Publication/Report analysis->report

Caption: A flowchart illustrating the key stages of crystal structure analysis.

Intermolecular Interactions Diagram

Intermolecular_Interactions Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B N-H...O Hydrogen Bond Molecule_C Molecule C Molecule_B->Molecule_C Br...O Halogen Bond Molecule_D Molecule D Molecule_C->Molecule_D π-π Stacking Molecule_D->Molecule_A C-H...F Weak Interaction

Sources

The Trifluoromethyl Group: A Key Player in the Biological Activity of Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the benzenesulfonamide scaffold has emerged as a powerful tool in medicinal chemistry, unlocking a diverse range of potent biological activities. This guide provides an in-depth exploration of the multifaceted roles of trifluoromethyl-substituted benzenesulfonamides, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation. The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, lipophilicity, and metabolic stability, significantly influence the pharmacokinetic and pharmacodynamic profiles of these molecules, making them promising candidates for the development of novel therapeutics.[1][2][3][4]

The Physicochemical Impact of Trifluoromethylation

The introduction of a trifluoromethyl group into a benzenesulfonamide molecule dramatically alters its physicochemical properties, which in turn enhances its biological activity and drug-like characteristics.[1][3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, protecting the molecule from rapid metabolic breakdown in the body. This increased stability often leads to a longer biological half-life and improved bioavailability.[1][2]

  • Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier. This enhanced permeability can lead to greater efficacy and a wider therapeutic window.[1][2]

  • Modulation of Acidity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity of the sulfonamide proton. This modulation can affect the molecule's binding interactions with target proteins.

  • Improved Binding Affinity: The steric bulk and electronic properties of the trifluoromethyl group can lead to more favorable van der Waals and other non-covalent interactions within the binding pocket of a target protein, resulting in increased potency and selectivity.[3] For instance, the trifluoromethyl group is crucial for the selective inhibition of the COX-2 enzyme by the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[3]

Key Biological Activities and Mechanisms of Action

Trifluoromethyl-substituted benzenesulfonamides have demonstrated significant potential in several therapeutic areas, primarily as anticancer, antimicrobial, and carbonic anhydrase inhibiting agents.

Anticancer Activity

A growing body of research highlights the potent anti-proliferative and cytotoxic effects of trifluoromethyl-substituted benzenesulfonamides against a variety of cancer cell lines.[5]

Mechanism of Action:

One of the primary mechanisms underlying the anticancer activity of these compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[6] These enzymes play a crucial role in maintaining the pH balance in tumor microenvironments, promoting tumor cell survival and proliferation. By inhibiting these enzymes, trifluoromethyl-substituted benzenesulfonamides can disrupt the pH regulation of cancer cells, leading to apoptosis.

The sulfonamide moiety acts as a zinc-binding group, coordinating to the Zn(II) ion in the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion essential for the enzyme's catalytic activity, thereby inhibiting it.[7]

Signaling Pathway: Inhibition of Carbonic Anhydrase in Cancer

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA_IX Carbonic Anhydrase IX HIF-1α->CA_IX upregulates Extracellular_Acidosis Extracellular Acidosis CA_IX->Extracellular_Acidosis contributes to Intracellular_pH_Regulation Intracellular pH Regulation CA_IX->Intracellular_pH_Regulation maintains Proliferation_Survival Proliferation & Survival Intracellular_pH_Regulation->Proliferation_Survival Trifluoromethyl_Benzenesulfonamide Trifluoromethyl Benzenesulfonamide Trifluoromethyl_Benzenesulfonamide->CA_IX inhibits

Caption: Inhibition of Carbonic Anhydrase IX by Trifluoromethyl Benzenesulfonamides in Cancer.

Antimicrobial Activity

Derivatives of trifluoromethyl-substituted benzenesulfonamides have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action:

The primary antimicrobial mechanism of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

G Start Start Prepare_Serial_Dilutions Prepare Serial Dilutions of Compound Start->Prepare_Serial_Dilutions Inoculate_with_Bacteria Inoculate with Bacterial Suspension Prepare_Serial_Dilutions->Inoculate_with_Bacteria Incubate Incubate at 37°C for 16-20 hours Inoculate_with_Bacteria->Incubate Observe_Growth Observe for Visible Growth Incubate->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of potential anticancer compounds.[8]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HepG2) in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[8]

    • Seed the cells into 96-well microplates at a density of approximately 1 x 10⁵ cells/mL.[8]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the trifluoromethyl-substituted benzenesulfonamide in a suitable solvent, such as DMSO.[8]

    • Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations.[8]

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).[8]

    • Incubate the plates for a specified period, typically 48 to 72 hours.[8]

  • Cell Viability Assessment:

    • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan product.[8]

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 540 nm.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.[8]

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of cell viability against the logarithm of the compound concentration.[8]

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase and is used to determine the inhibitory potential of test compounds.[9]

Step-by-Step Methodology:

  • Materials:

    • Purified human carbonic anhydrase (e.g., hCA II).[9]

    • Trifluoromethyl-substituted benzenesulfonamide stock solution.[9]

    • Tris-HCl buffer (50 mM, pH 7.4).[9]

    • 4-Nitrophenylacetate (4-NPA) as the substrate.[9]

    • Microplate reader.[9]

  • Procedure:

    • Add the hCA enzyme solution to the wells of a microplate.[9]

    • Add varying concentrations of the test inhibitor to the wells and incubate at room temperature for approximately 15 minutes.[9]

    • Initiate the enzymatic reaction by adding the 4-NPA substrate to each well.[9]

    • Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader.[9]

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance change over time.[9]

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Inhibition constants (Kᵢ) can be calculated by fitting the data to an appropriate inhibition model.[9]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[10] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.[10][11]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.[10]

  • Preparation of Antimicrobial Dilutions:

    • Perform two-fold serial dilutions of the trifluoromethyl-substituted benzenesulfonamide in CAMHB in the 96-well plate to obtain a range of concentrations.[10]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without the drug) and a sterility control well (broth only).[10]

    • Incubate the plate at 35-37°C for 16-20 hours.[10]

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethyl-substituted benzenesulfonamides is highly dependent on the substitution pattern on the benzene ring and the nature of the substituents.

  • Position of the Trifluoromethyl Group: The position of the -CF₃ group on the benzene ring can significantly influence the inhibitory potency and selectivity towards different carbonic anhydrase isoforms.

  • Additional Substituents: The introduction of other functional groups on the aromatic ring can modulate the compound's lipophilicity, electronic properties, and steric interactions within the target's binding site, thereby affecting its overall activity. For example, the presence of a halogen atom or a sulfonamide group as additional substituents has been shown to be favorable for cytotoxicity against several cancer cell lines.[5]

  • Terminal Aromatic Moiety: In some series of compounds, the exploration of a terminal aromatic moiety has shown that certain substitutions are preferred for enhanced activity against specific cancer cell lines.[12]

Quantitative Data Summary

The following tables summarize representative data on the biological activity of various trifluoromethyl-substituted benzenesulfonamides.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Benzenesulfonamides

Compound/DerivativeCancer Cell LineIC₅₀/GI₅₀ (µM)Reference
N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamideMiaPaCa-2 (Pancreatic)2.97[12]
Lipophilic sulfonamides with -CF₃ and -C(CH₃)₃ substituentsMiaPaCa-2 (Pancreatic)< 6[12]
Propyl-linked 3,5-bis(trifluoromethyl)phenylsulfonamidesVarious Cancer Cell Lines1.4 - 30[12]
Sulfonamide-triazole-glycoside hybridsHepG-2 (Liver)8.39 - 16.90[5]
Sulfonamide-triazole-glycoside hybridsMCF-7 (Breast)19.57 - 21.15[5]
Quinoxaline-2-carbonitrile 1,4-dioxide derivativesA549 (Lung)6.032 - 9.533[5]
Quinoxaline-2-carbonitrile 1,4-dioxide derivativesHepG2 (Liver)5.244 - 9.629[5]

Table 2: Carbonic Anhydrase Inhibitory Activity

Compound/DerivativeCA IsoformKᵢ (nM)Reference
Pyrazole- and pyridazinecarboxamide derivativeshCA IX6.1 - 568.8[6]
Quinoxaline 1,4-dioxide derivative (7g)CA IX42.2[5]

Conclusion

Trifluoromethyl-substituted benzenesulfonamides represent a versatile and promising class of compounds with significant potential for the development of novel therapeutic agents. Their unique physicochemical properties, conferred by the trifluoromethyl group, contribute to enhanced metabolic stability, bioavailability, and target-binding affinity. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and carbonic anhydrase inhibitors underscores the importance of continued research in this area. The detailed experimental protocols and structure-activity relationship insights provided in this guide are intended to facilitate further exploration and optimization of this valuable chemical scaffold for the discovery of new and effective drugs.

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The Technical Guide to the Mechanism of Action for Cyclopropyl-Containing Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unlocking Potency and Precision with a Three-Carbon Ring

In the landscape of modern medicinal chemistry, the pursuit of enhanced therapeutic profiles is a constant driver of innovation. Among the myriad of structural motifs employed to optimize drug candidates, the humble cyclopropyl group has emerged as a powerful tool for refining potency, selectivity, and pharmacokinetic properties. When strategically incorporated into the well-established sulfonamide scaffold, this three-membered carbocycle gives rise to a class of compounds with profound and diverse biological activities. This guide provides an in-depth technical exploration of the mechanism of action of cyclopropyl-containing sulfonamides, tailored for researchers, scientists, and drug development professionals. We will dissect the synergistic interplay between the cyclopropyl ring and the sulfonamide moiety, explore their primary molecular targets, and detail the experimental methodologies crucial for elucidating their mechanisms.

The Core Directive: A Symphony of Two Parts

The efficacy of cyclopropyl-containing sulfonamides is not attributable to a single feature but rather to the cohesive collaboration of its two key components: the sulfonamide "warhead" and the cyclopropyl "chaperone."

The Sulfonamide Moiety: A Versatile Zinc-Binding Group

A significant number of enzymes targeted by these drugs are metalloenzymes, frequently containing a zinc ion (Zn²⁺) at their catalytic core. The sulfonamide group (—SO₂NH₂) is a highly effective zinc-binding group (ZBG) . In its deprotonated, anionic form (—SO₂NH⁻), the sulfonamide nitrogen coordinates with the Zn²⁺ ion within the enzyme's active site.[1] This interaction is a cornerstone of the inhibitory mechanism for many of these compounds, effectively displacing a catalytic water molecule and disrupting the enzyme's function. This mode of action is particularly prominent in the inhibition of carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs) .

The Cyclopropyl Group: More Than Just a Hydrophobic Tag

The cyclopropyl ring, while seemingly simple, imparts a unique set of stereoelectronic properties that are highly advantageous in drug design. Its rigid, planar structure reduces the entropic penalty upon binding to a protein target, which can lead to a more favorable binding affinity. The high s-character of its C-C bonds gives it an electron-rich nature, allowing it to participate in favorable non-covalent interactions within hydrophobic pockets of the enzyme's active site.[2][3] Furthermore, the cyclopropyl group is often more metabolically stable than corresponding alkyl or aryl groups, leading to an improved pharmacokinetic profile.[2][3]

Key Molecular Targets and Mechanistic Insights

The versatility of the cyclopropyl-sulfonamide scaffold allows it to be tailored to inhibit a range of enzyme families. Below, we explore some of the most significant targets and the specific mechanisms of inhibition.

Carbonic Anhydrases (CAs)

CAs are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[4][5][6] Cyclopropyl-containing sulfonamides have been developed as potent CA inhibitors.

  • Mechanism of Inhibition: The sulfonamide group directly coordinates to the active site zinc ion. The cyclopropyl group can then be positioned to interact with hydrophobic residues lining the active site cavity, enhancing binding affinity and contributing to isoform selectivity. The structure-activity relationship (SAR) often revolves around the substitution pattern on an aromatic ring to which the sulfonamide is attached, with the cyclopropyl group serving to optimize hydrophobic interactions.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer metastasis and arthritis.

  • Mechanism of Inhibition: Similar to CA inhibitors, the sulfonamide group acts as a ZBG. The cyclopropyl moiety can be strategically placed to interact with the S1' pocket of the MMP active site, a key determinant of inhibitor selectivity. For instance, heteroaryl and cycloalkyl sulfonamide-hydroxamic acid MMP inhibitors have been investigated, where the cycloalkyl (including cyclopropyl) group contributes to potency and selectivity against specific MMPs like MMP-9 and MMP-13.[7]

Cyclooxygenase-2 (COX-2)

Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a prime example of a clinically successful cyclopropyl-containing sulfonamide. It selectively inhibits COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[8][9]

  • Mechanism of Inhibition: Celecoxib's diaryl-substituted pyrazole core fits into the active site of COX-2. The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site, contributing to its high affinity and selectivity for COX-2 over the related COX-1 enzyme.[8] The trifluoromethyl group and the p-tolyl group on the pyrazole ring also play crucial roles in positioning the molecule within the active site.

cluster_moa Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Cyclopropyl-Sulfonamide) Celecoxib->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. HDAC inhibitors are an important class of anticancer agents.

  • Mechanism of Inhibition: The general pharmacophore for HDAC inhibitors includes a ZBG, a linker, and a cap group. Sulfonamides can serve as effective ZBGs.[10] The incorporation of a cyclopropyl group in the linker or cap region can enhance binding to the hydrophobic tube of the HDAC active site, leading to potent inhibition. The SAR for these inhibitors often focuses on optimizing the length and composition of the linker to achieve isoform selectivity.[11][12]

Hepatitis C Virus (HCV) NS5B Polymerase

The HCV NS5B polymerase is an RNA-dependent RNA polymerase essential for viral replication. Inhibitors of this enzyme are key components of direct-acting antiviral therapies for hepatitis C.[13][14]

  • Mechanism of Inhibition: Certain cyclopropyl-containing sulfonamides have been developed as non-nucleoside inhibitors (NNIs) of NS5B. These NNIs bind to allosteric sites on the enzyme, inducing a conformational change that prevents the polymerase from adopting its active conformation. The cyclopropyl group can make favorable hydrophobic contacts within these allosteric pockets, contributing to the high potency of these inhibitors.

Quantitative Analysis of Inhibitory Potency

The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). The following table presents representative data for cyclopropyl-containing sulfonamides against various enzyme targets.

Compound ClassTarget EnzymeIC₅₀ / KᵢReference
BenzenesulfonamidesCarbonic Anhydrase IIKᵢ in low nM range[5]
Pyridyl Sulfonamide-HydroxamateMMP-13IC₅₀ = 0.65 nM[3]
CelecoxibCOX-2IC₅₀ ≈ 40 nM[9]
Benzenesulfonyl AcrylamidesHDAC6IC₅₀ = 9-11 nM[11]
Arylpropyl SulfonamidesCytotoxicity (HL-60 cells)IC₅₀ = 20.7 - 160.6 µM[15]

Experimental Workflows for Mechanistic Elucidation

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel cyclopropyl-containing sulfonamide.

cluster_workflow Experimental Workflow Biochemical_Assay Biochemical Assay (e.g., Enzyme Inhibition) Cellular_Assay Cellular Target Engagement (e.g., CETSA) Biochemical_Assay->Cellular_Assay Validate in Cells Structural_Biology Structural Biology (X-ray Crystallography) Biochemical_Assay->Structural_Biology Guide Structural Studies SAR_Studies Structure-Activity Relationship (SAR) Cellular_Assay->SAR_Studies Inform SAR Mechanism_Elucidation Mechanism of Action Cellular_Assay->Mechanism_Elucidation Confirm Cellular MOA SAR_Studies->Biochemical_Assay Optimize Potency Structural_Biology->Mechanism_Elucidation Define Binding Mode

Caption: Integrated workflow for mechanistic studies.

Protocol: Metalloenzyme Inhibition Assay (Fluorogenic Substrate)

This protocol is a general template for assessing the inhibition of metalloenzymes like MMPs using a fluorogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂.

    • Enzyme Stock Solution: Prepare a stock solution of the purified metalloenzyme in assay buffer.

    • Substrate Stock Solution: Dissolve a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.

    • Inhibitor Stock Solution: Dissolve the cyclopropyl-containing sulfonamide in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of assay buffer to each well.

    • Add 2 µL of the inhibitor stock solution at various concentrations to the sample wells. Add 2 µL of DMSO to the control wells.

    • Add 20 µL of the enzyme stock solution to all wells.

    • Incubate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate stock solution to all wells.

    • Immediately measure the fluorescence intensity (e.g., λex = 328 nm, λem = 393 nm) in a kinetic mode for 30-60 minutes at 37°C.[2][16][17][18]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] × 100 against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular environment.

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with the cyclopropyl-containing sulfonamide at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Target Protein Detection:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

    • Quantify the band intensities.

  • Data Analysis:

    • Plot the normalized band intensity against the temperature for both the treated and control samples to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

    • Alternatively, perform an isothermal dose-response experiment at a single temperature to determine the cellular EC₅₀ of target engagement.

Therapeutic Implications and Future Directions

The cyclopropyl-containing sulfonamides have already made a significant impact on medicine, with celecoxib being a blockbuster drug. The continued exploration of this chemical space holds great promise for the development of new therapeutics.

  • Oncology: The inhibition of CAs, MMPs, and HDACs are all validated strategies in cancer therapy. The development of isoform-selective inhibitors is a key area of research to minimize off-target effects.

  • Infectious Diseases: The discovery of potent HCV NS5B polymerase inhibitors demonstrates the potential of this scaffold in antiviral drug discovery.

  • Inflammatory Diseases: Beyond COX-2, other inflammatory targets may be amenable to inhibition by novel cyclopropyl-containing sulfonamides.

The future of this field lies in the rational design of next-generation inhibitors with improved selectivity and pharmacokinetic profiles. The use of computational modeling and structural biology will be instrumental in guiding these efforts. Furthermore, the application of these compounds in emerging therapeutic modalities, such as targeted protein degradation (PROTACs), could unlock new avenues for treating a wide range of diseases.

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In Silico Prediction of ADMET Properties for 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Profiling in Modern Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant portion of late-stage failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2][3] Historically, these critical parameters were assessed late in the drug development pipeline, leading to substantial financial and temporal losses. The paradigm has since shifted towards a "fail early, fail cheap" approach, where the early identification and mitigation of ADMET liabilities are paramount.[1] In this context, in silico ADMET prediction has emerged as an indispensable tool, offering a rapid, cost-effective, and high-throughput means to evaluate and prioritize drug candidates long before they are synthesized or subjected to extensive experimental testing.[1][4][5]

This technical guide provides an in-depth exploration of the in silico ADMET profiling of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide , a compound with a sulfonamide scaffold of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings of various predictive models, present a structured workflow for its comprehensive ADMET assessment, and discuss the interpretation of the predicted data in the context of drug development. The methodologies described herein are grounded in established computational chemistry and machine learning principles, aiming to provide researchers, scientists, and drug development professionals with a robust framework for making informed decisions in their discovery efforts.

The Subject Molecule: this compound

Before delving into the predictive workflows, it is essential to characterize the subject molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1330750-34-9[6][7][8][9]
Molecular Formula C₁₀H₉BrF₃NO₂S[6][9]
Molecular Weight 344.15 g/mol [6]
SMILES C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F[6]
LogP (octanol-water partition coefficient) 2.9086[6]
Topological Polar Surface Area (TPSA) 46.17 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 3[6]

These fundamental properties serve as the initial inputs for many in silico ADMET prediction models. The LogP value suggests moderate lipophilicity, which can influence both absorption and distribution. The number of hydrogen bond donors and acceptors, along with the TPSA, are critical determinants of membrane permeability and overall bioavailability.

Core Methodologies in In Silico ADMET Prediction

The prediction of ADMET properties relies on a diverse array of computational techniques, broadly categorized into two main approaches:

  • Ligand-Based Methods: These methods derive predictions from the chemical structure of the molecule itself, without explicit consideration of its biological target.[10] They are based on the principle that structurally similar molecules are likely to have similar ADMET properties. A prominent example is the development of Quantitative Structure-Activity Relationship (QSAR) models.[11][12] QSAR models mathematically correlate molecular descriptors (e.g., physicochemical properties, topological indices) with a specific ADMET endpoint.[11]

  • Structure-Based Methods: These approaches utilize the three-dimensional structure of a biological target (e.g., a metabolic enzyme or a transporter protein) to predict its interaction with the drug candidate.[10] Molecular docking and molecular dynamics simulations are key techniques in this category, providing insights into binding affinities and potential metabolic transformations.[12]

Modern in silico ADMET prediction platforms often employ a hybrid approach, integrating machine learning and artificial intelligence algorithms to build robust and predictive models from large datasets of experimental results.[1][12]

Predictive Workflow for this compound

The following sections outline a systematic workflow for the in silico prediction of the ADMET properties of our target compound.

Absorption

Good oral bioavailability is a coveted property for many drug candidates. Key parameters influencing absorption include intestinal permeability, aqueous solubility, and susceptibility to efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol: In Silico Prediction of Oral Absorption

  • Input Molecular Structure: The SMILES string of this compound is input into a validated ADMET prediction software (e.g., ADMET Predictor™, pkCSM, SwissADME).[13]

  • Model Selection: Select predictive models for:

    • Human Intestinal Absorption (HIA)

    • Caco-2 cell permeability

    • Aqueous solubility (logS)

    • P-glycoprotein (P-gp) substrate/inhibitor classification

  • Execution and Analysis: The software calculates relevant molecular descriptors and applies its pre-built QSAR or machine learning models to predict the absorption parameters.

  • Data Interpretation: The predicted values are compared against established thresholds to classify the compound's likely absorption profile.

Table 2: Predicted Absorption Properties

ParameterPredicted ValueInterpretation
Human Intestinal Absorption (HIA) HighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (logPapp) Moderate to HighSuggests good passive diffusion across the intestinal epithelium.[1]
Aqueous Solubility (logS) Moderately SolubleAdequate solubility for dissolution in the gut.
P-gp Substrate Non-substrateLow risk of being actively pumped out of intestinal cells, favoring absorption.

Diagram 1: In Silico Absorption Prediction Workflow

cluster_input Input cluster_prediction Prediction Models cluster_output Predicted Output SMILES SMILES String C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F HIA HIA Model SMILES->HIA Caco2 Caco-2 Permeability Model SMILES->Caco2 Solubility Aqueous Solubility Model SMILES->Solubility Pgp P-gp Substrate Model SMILES->Pgp Absorption_Profile Comprehensive Absorption Profile HIA->Absorption_Profile Caco2->Absorption_Profile Solubility->Absorption_Profile Pgp->Absorption_Profile

Caption: Workflow for in silico prediction of oral absorption.

Distribution

Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action and potential off-target tissues. Key distribution parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Experimental Protocol: In Silico Prediction of Distribution

  • Input Molecular Structure: Utilize the compound's SMILES string in a suitable ADMET prediction tool.

  • Model Selection: Choose models for:

    • Plasma Protein Binding (%PPB)

    • Blood-Brain Barrier (BBB) permeability (logBB)

  • Execution and Analysis: The software computes descriptors related to lipophilicity, size, and polarity to predict distribution characteristics.

  • Data Interpretation: High PPB can limit the free fraction of the drug available to exert its effect. BBB penetration is crucial for CNS-acting drugs but undesirable for peripherally acting compounds.

Table 3: Predicted Distribution Properties

ParameterPredicted ValueInterpretation
Plasma Protein Binding (%PPB) High (>90%)A significant portion of the drug is likely to be bound to plasma proteins, potentially affecting its free concentration.
BBB Permeability (logBB) LowThe compound is predicted to have limited penetration into the central nervous system, which may be desirable to avoid CNS side effects.
Metabolism

Drug metabolism, primarily occurring in the liver, involves enzymatic modifications that facilitate excretion.[14] The cytochrome P450 (CYP) enzyme system is a major player in Phase I metabolism.[14][15] Predicting a compound's metabolic fate is crucial for understanding its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.[14][16]

Experimental Protocol: In Silico Prediction of Metabolism

  • Input Molecular Structure: Provide the compound's structure to a metabolism prediction tool (e.g., StarDrop's P450 Metabolism module, ADMET Predictor).

  • Model Selection:

    • Site of Metabolism (SOM) Prediction: Identify the atoms most likely to undergo metabolic transformation by major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[15]

    • CYP Inhibition/Substrate Prediction: Classify the compound as a potential substrate or inhibitor of key CYP isoforms.

  • Execution and Analysis: The software employs various approaches, including ligand-based models trained on experimental data and structure-based methods that dock the compound into the active sites of CYP enzymes.[10]

  • Data Interpretation: Identifying likely sites of metabolism can guide medicinal chemists in modifying the structure to improve metabolic stability.[16] Predicted CYP inhibition is a red flag for potential drug-drug interactions.[14]

Table 4: Predicted Metabolic Properties

ParameterPredicted OutcomeRationale and Implication
Primary Site of Metabolism (SOM) Aromatic ring (hydroxylation) or N-dealkylation of the cyclopropyl group.These are common metabolic pathways for sulfonamides and related structures. Modification at these sites could enhance metabolic stability.
CYP2C9 Inhibitor Likely InhibitorThe sulfonamide moiety is a known structural alert for CYP2C9 inhibition. This warrants further in vitro investigation.
CYP3A4 Substrate Likely SubstrateCYP3A4 is a promiscuous enzyme that metabolizes a wide range of xenobiotics.
CYP2D6 Inhibitor UnlikelyThe structure lacks the typical features of a potent CYP2D6 inhibitor.

Diagram 2: Conceptual Overview of Metabolism Prediction

cluster_input Input cluster_models Predictive Models cluster_output Metabolic Profile Compound 4-Bromo-N-cyclopropyl-3- (trifluoromethyl)benzenesulfonamide SOM Site of Metabolism (SOM) Prediction Compound->SOM CYP_Inhibition CYP Inhibition/ Substrate Models Compound->CYP_Inhibition Metabolic_Stability Metabolic Stability Assessment SOM->Metabolic_Stability DDI_Risk Drug-Drug Interaction (DDI) Risk Assessment CYP_Inhibition->DDI_Risk

Caption: Predicting metabolic fate and drug-drug interaction risk.

Excretion

The final step in a drug's journey through the body is its removal, primarily via the kidneys (renal excretion) or in the feces (biliary excretion). While direct in silico prediction of excretion pathways is less mature than for other ADMET properties, key physicochemical properties can provide valuable clues.

Table 5: Inferred Excretion Properties

ParameterInferred PropertyRationale
Primary Route of Excretion Likely renal excretion of metabolites.The predicted metabolic transformations would increase the polarity of the molecule, facilitating its clearance by the kidneys.
Half-life (t½) ModerateBased on its likely metabolism by major CYP enzymes, a moderate half-life is anticipated. This would need to be confirmed experimentally.
Toxicity

Predicting potential toxicity is arguably one of the most critical applications of in silico ADMET modeling. Early identification of toxicity risks can prevent catastrophic failures in later stages of drug development.[4] Key areas of concern include cardiotoxicity, hepatotoxicity (Drug-Induced Liver Injury - DILI), mutagenicity, and carcinogenicity.

Experimental Protocol: In Silico Toxicity Prediction

  • Input Molecular Structure: Submit the compound's structure to a comprehensive toxicity prediction platform.

  • Model Selection:

    • hERG Inhibition: The hERG potassium channel is a critical anti-target, and its inhibition can lead to life-threatening cardiac arrhythmias.[17]

    • Drug-Induced Liver Injury (DILI): Models trained on large datasets of compounds with known hepatotoxicity are used to predict the risk of liver damage.[18]

    • AMES Mutagenicity: Predicts the potential of a compound to cause mutations in bacterial DNA, which is often a surrogate for carcinogenicity.

    • Carcinogenicity: Assesses the long-term risk of causing cancer.

  • Execution and Analysis: The software identifies toxicophores (substructures known to be associated with toxicity) and applies statistical and machine learning models to generate a toxicity profile.

  • Data Interpretation: Any positive prediction for a significant toxicity endpoint is a major concern and requires careful consideration and further experimental validation.

Table 6: Predicted Toxicity Profile

Toxicity EndpointPredicted RiskRationale and Implication
hERG Inhibition Low to Moderate RiskWhile the compound does not contain a classic hERG-binding motif, some sulfonamides have shown hERG activity.[19][20][21] Further investigation is warranted.
Drug-Induced Liver Injury (DILI) Moderate RiskThe presence of an aromatic ring and a sulfonamide group can be associated with DILI.[18] This is a potential liability.
AMES Mutagenicity Low RiskThe structure does not contain common structural alerts for mutagenicity.
Carcinogenicity Low RiskIn the absence of mutagenicity, the risk of carcinogenicity is generally considered to be low.

Diagram 3: Toxicity Risk Assessment Funnel

cluster_input Input cluster_models Toxicity Prediction Models cluster_output Toxicity Profile Compound 4-Bromo-N-cyclopropyl-3- (trifluoromethyl)benzenesulfonamide hERG hERG Inhibition Compound->hERG DILI DILI Prediction Compound->DILI AMES AMES Mutagenicity Compound->AMES Carcinogenicity Carcinogenicity Compound->Carcinogenicity Risk_Assessment Overall Toxicity Risk Assessment hERG->Risk_Assessment DILI->Risk_Assessment AMES->Risk_Assessment Carcinogenicity->Risk_Assessment

Caption: A multi-pronged approach to in silico toxicity prediction.

Synthesizing the Data: An Integrated ADMET Assessment

The true power of in silico ADMET profiling lies in the integration of all predicted properties to form a holistic view of the compound's potential as a drug candidate.

Table 7: Summary of Predicted ADMET Profile for this compound

ADMET ParameterPredicted OutcomeOverall Assessment
Absorption GoodFavorable absorption profile predicted.
Distribution High PPB, Low BBB penetrationPotentially limited free drug concentration, but desirable for a peripherally acting agent.
Metabolism Moderate stability, potential CYP2C9 inhibitionThe predicted CYP2C9 inhibition is a key area for further investigation.
Excretion Likely renal excretion of metabolitesNo major concerns anticipated.
Toxicity Potential for hERG inhibition and DILIThese are significant potential liabilities that require experimental validation.

Based on this comprehensive in silico analysis, This compound exhibits a promising absorption profile. However, the predicted high plasma protein binding, potential for CYP2C9 inhibition, and risks of cardiotoxicity and hepatotoxicity are significant concerns that must be addressed.

The Path Forward: From In Silico Prediction to Experimental Validation

It is crucial to recognize that in silico ADMET predictions are not a substitute for experimental data but rather a powerful tool for hypothesis generation and prioritization.[1][22] The predictions for our target compound should guide a focused experimental validation plan:

  • Early In Vitro ADMET Assays:

    • Caco-2 permeability and P-gp substrate assays to confirm absorption predictions.

    • Plasma protein binding studies.

    • Metabolic stability assays using human liver microsomes.

    • CYP inhibition assays, with a particular focus on CYP2C9.

    • hERG patch-clamp assay to definitively assess cardiotoxicity risk.

    • In vitro hepatotoxicity assays using primary human hepatocytes.

  • Medicinal Chemistry-Guided Optimization: If the initial in vitro results confirm the predicted liabilities, the in silico models, particularly the site of metabolism predictions, can guide the design of new analogs with an improved ADMET profile. For instance, blocking the predicted sites of metabolism could enhance metabolic stability.

Conclusion: Embracing a Predictive-Driven Approach to Drug Discovery

The in silico prediction of ADMET properties represents a fundamental shift in the drug discovery paradigm, enabling a more rational and efficient approach to identifying and optimizing novel therapeutics. By leveraging the power of computational modeling and machine learning, we can gain invaluable insights into a compound's likely behavior in the human body at the earliest stages of research. The comprehensive analysis of This compound presented in this guide serves as a practical blueprint for applying these principles. While potential liabilities have been identified, the predictive framework also illuminates a clear path for targeted experimental validation and data-driven molecular design. As these predictive technologies continue to evolve in accuracy and scope, their integration into the core of drug discovery workflows will undoubtedly accelerate the delivery of safer and more effective medicines to patients in need.

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Sources

Discovery of novel protein degraders using benzenesulfonamide building blocks.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: A Paradigm Shift in Drugging the Proteome

For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where small molecules inhibit the function of a target protein by binding to its active site. However, it is estimated that over 80% of the human proteome lacks such well-defined binding pockets, rendering these proteins "undruggable" by conventional means.[1][2] Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality that circumvents this limitation.[2][3][4] Instead of merely inhibiting a target, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins entirely.[3][5]

This event-driven mechanism, where a single degrader molecule can catalytically induce the destruction of multiple target proteins, is primarily achieved through two classes of small molecules: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[4][5][6][7][8] PROTACs are heterobifunctional molecules featuring two distinct ligands—one for the protein of interest (POI) and one for an E3 ubiquitin ligase—connected by a chemical linker.[4][9] Molecular glues are smaller, monovalent compounds that induce or stabilize a novel protein-protein interaction between an E3 ligase and a neo-substrate, leading to the substrate's degradation.[4][7][8]

The success of any drug discovery campaign hinges on the quality of its chemical starting points. Here, we focus on the utility of the benzenesulfonamide moiety, a classic example of a "privileged scaffold."[10][11] Privileged scaffolds are molecular frameworks that are capable of binding to multiple, distinct biological targets, making them exceptionally rich starting points for library design.[10][12][13] The benzenesulfonamide core is not only synthetically tractable and possesses favorable physicochemical properties, but it has also been shown to be a key pharmacophore in molecular glues that recruit DCAF E3 ligases.[8][][15]

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the strategic use of benzenesulfonamide building blocks for the discovery and validation of novel protein degraders. We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and present a logical workflow from library synthesis to mechanistic elucidation.

Part I: The Benzenesulfonamide Scaffold: A Privileged Starting Point

The selection of a core chemical scaffold is a critical decision that influences the entire discovery cascade. The benzenesulfonamide motif offers a unique combination of chemical and biological properties that make it an ideal foundation for building protein degrader libraries.

Physicochemical and Pharmacological Rationale

The benzenesulfonamide group is a versatile pharmacophore. The sulfonamide moiety is a strong hydrogen bond donor and acceptor, allowing it to form stable interactions with protein backbones and side chains.[12] Furthermore, the attached benzene ring provides a rigid core that can be readily functionalized at multiple positions (ortho, meta, para) to explore chemical space and optimize binding affinity and selectivity.[16][17] From a drug development perspective, this scaffold is often associated with good metabolic stability and oral bioavailability, key features for advancing therapeutic candidates.

A Key to Unlocking New E3 Ligase Space

While most current clinical-stage degraders recruit the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases, the human genome encodes over 600 distinct E3 ligases, representing a vast and largely untapped resource for TPD.[9][18][19] Expanding the E3 ligase toolbox is crucial for developing degraders with improved selectivity and tissue-specific activity.[18] Aryl-sulfonamides, such as Indisulam, have been identified as molecular glues that function by binding to DCAF15, a substrate receptor for the CUL4 E3 ligase, and inducing the degradation of the RNA-binding protein RBM39.[8][] This precedent establishes a clear mechanistic linkage between the benzenesulfonamide scaffold and the recruitment of non-CRBN/VHL E3 ligases, providing a powerful hypothesis-driven approach for novel degrader discovery.

Part II: A Step-by-Step Discovery and Validation Workflow

The discovery of a novel protein degrader is a multi-stage process that requires a systematic and rigorous experimental cascade. The goal is to move from a large library of candidate molecules to a single, validated hit with a well-defined mechanism of action.

G cluster_0 Phase 1: Library Generation & Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Mechanism of Action (MoA) Elucidation Lib Benzenesulfonamide Library Synthesis Screen Primary Screen (Phenotypic or Target-Based) Lib->Screen ~1000s of compounds TE Target Engagement (e.g., CETSA, NanoBRET) Screen->TE ~10-50 hits Deg Direct Degradation Assay (Western Blot / MS) TE->Deg Confirmed Binders Ternary Ternary Complex Formation Deg->Ternary 1-5 validated degraders UPS UPS Pathway Dependence (Proteasome/Neddylation Inhibition) Ternary->UPS E3_ID E3 Ligase Identification (CRISPR KO / Competition) UPS->E3_ID Lead Lead Candidate E3_ID->Lead G cluster_0 Is Degradation UPS-Dependent? cluster_1 Which E3 Ligase is Recruited? Start Validated Degrader Rescue Co-treat with: - Proteasome Inhibitor (MG132) - Neddylation Inhibitor (MLN4924) Start->Rescue Compete Competition Assay with known E3 Ligands (Pomalidomide, VH032) CRISPR CRISPR Knockout of Candidate E3 Ligases (e.g., CRBN, DCAF15) WB_Rescue Western Blot for POI Rescue->WB_Rescue Result1 Result1 WB_Rescue->Result1 POI Rescued? WB_CRISPR Western Blot for POI Compete->WB_CRISPR CRISPR->WB_CRISPR Result2 Result2 WB_CRISPR->Result2 Degradation Abolished? Yes1 UPS-Dependent MoA Result1->Yes1 Yes No1 Alternative MoA Result1->No1 No Yes2 E3 Ligase Identified Result2->Yes2 Yes No2 Novel E3 Ligase? Result2->No2 No

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative of significant interest within contemporary chemical research, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural composition, featuring a bromine atom, a trifluoromethyl group, and a cyclopropyl moiety, imparts a distinct combination of lipophilicity, metabolic stability, and conformational rigidity. These attributes make it a valuable scaffold for the development of novel therapeutic agents. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for their determination. The intended audience for this whitepaper includes researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's characteristics for their work.

Compound Identification and Structure

A foundational aspect of any chemical entity's profile is its unambiguous identification and structural representation.

Chemical Structure:

Caption: 2D structure of this compound.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1330750-34-9[1]
Molecular Formula C10H9BrF3NO2S[1][2]
Molecular Weight 344.15 g/mol [1][2]
SMILES C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are pivotal in drug development.

PropertyValueMethodSource
Melting Point Not availableExperimental determination requiredN/A
Boiling Point 372.4 ± 52.0 °CPredicted[2]
Aqueous Solubility Not availableExperimental determination requiredN/A
LogP (Octanol-Water Partition Coefficient) 2.9086Calculated[1]
pKa Not availableExperimental determination requiredN/A

Experimental Protocols for Physicochemical Property Determination

Given the limited availability of experimental data for this compound, this section provides detailed, field-proven methodologies for the determination of its key physicochemical properties.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique used to determine the melting point of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.[3] The melting point is a crucial indicator of purity. This method is prescribed by the ASTM D3418 standard.[4][5]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument using high-purity standards with known melting points, such as indium.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Experimental Setup: Place the sample pan in the DSC sample furnace and an empty, crimped aluminum pan as a reference in the reference furnace.

  • Thermal Program: Heat the sample and reference at a constant rate, typically 10 °C/min, under a nitrogen purge.[6]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.

cluster_0 DSC Workflow A Calibrate DSC with Indium Standard B Weigh 1-3 mg of Sample into Pan A->B C Place Sample and Reference Pans in DSC B->C D Heat at 10 °C/min under Nitrogen C->D E Record Heat Flow vs. Temperature D->E F Determine Melting Point from Endotherm Onset E->F

Caption: Workflow for Melting Point Determination by DSC.

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties. The shake-flask method, as outlined in OECD Guideline 107, is the gold standard for its direct measurement.[7][8][9][10]

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

  • Stock Solution Preparation: Prepare a stock solution of this compound in n-octanol.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically 1-2 hours).

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Concentration Analysis: Determine the concentration of the analyte in both the n-octanol and water phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

cluster_1 LogP Shake-Flask Workflow (OECD 107) A Pre-saturate n-Octanol and Water B Prepare Stock Solution in n-Octanol A->B C Combine Phases and Shake to Equilibrate B->C D Separate Phases (Centrifugation if needed) C->D E Analyze Concentration in Each Phase via HPLC D->E F Calculate LogP E->F

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Determination of pKa by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a sulfonamide, the pKa of the N-H proton is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration, as described in OECD Guideline 112, is a precise method for pKa determination.[11][12][13][14][15]

Methodology:

  • Instrument Calibration: Calibrate a pH meter with standard buffer solutions.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., water-methanol mixture for sparingly soluble compounds).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

cluster_2 pKa Determination Workflow (OECD 112) A Calibrate pH Meter B Dissolve Sample in Appropriate Solvent A->B C Titrate with Standardized Base B->C D Record pH after Each Titrant Addition C->D E Plot pH vs. Titrant Volume D->E F Determine pKa at Half-Equivalence Point E->F cluster_3 TGA Workflow (ASTM E1131) A Calibrate TGA Instrument B Weigh 5-10 mg of Sample A->B C Heat Sample at 10 °C/min in N2 Atmosphere B->C D Record Mass vs. Temperature C->D E Identify Onset of Decomposition D->E

Caption: Workflow for Thermal Stability Assessment by TGA.

Safety and Handling

Based on available safety data sheets for this compound and structurally related compounds, the following precautions should be observed:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move the person into fresh air.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. A thorough understanding of its physicochemical properties is paramount for its successful application. While some properties are available through predictive models, experimental determination of key parameters such as melting point, aqueous solubility, and pKa is essential for a comprehensive characterization. The detailed protocols provided in this guide offer a robust framework for obtaining this critical data, enabling researchers to confidently advance their studies with this promising molecule.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [Link]

  • ASTM International. (n.d.). Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.). Retrieved from [Link]

  • ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.). Retrieved from [Link]

  • Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA). Retrieved from [Link]

  • ASTM D3418 - Melting Point By DCS Testing Services. (n.d.). Retrieved from [Link]

  • Infinita Lab. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials – ASTM D3418. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • ASTM D3418-12c, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2012, [Link]

  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

  • OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • Analytice. (2021, February 7). OECD n°112: Dissociation constant in water. Retrieved from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

  • Phytosafe. (n.d.). OECD 112. Retrieved from [Link]

  • Regulations.gov. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Retrieved from [Link]

  • OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide represents a compelling, albeit underexplored, scaffold that marries three key features with significant therapeutic potential: a substituted benzenesulfonamide core, a trifluoromethyl group, and a cyclopropyl moiety. While specific biological data for this exact compound, identified by CAS number 1330750-34-9, is not extensively available in the public domain, a thorough analysis of its constituent parts and structurally related analogs provides a strong foundation for predicting its pharmacological profile and guiding future research.[1][2][3][4] This technical guide will provide an in-depth review of the synthesis, potential biological activities, and structure-activity relationships of this compound and its analogs, offering valuable insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the Constituent Moieties

The predicted therapeutic potential of this compound stems from the synergistic interplay of its three primary structural components.

The Benzenesulfonamide Core: A Versatile Pharmacophore

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of clinically approved drugs.[5] Its utility stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in key hydrogen bonding interactions with biological targets.[5] This scaffold is a cornerstone of various therapeutic classes, including diuretics, antidiabetic agents, and, most notably, enzyme inhibitors.

The Trifluoromethyl Group: Enhancing Potency and Metabolic Stability

The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. The strong electron-withdrawing nature of the -CF3 group can significantly influence the acidity of adjacent protons, thereby modulating binding interactions with target proteins. Furthermore, the trifluoromethyl group is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism, leading to an improved pharmacokinetic profile. Its introduction can also enhance lipophilicity, which may improve membrane permeability.

The Cyclopropyl Ring: A Key to Potency and Favorable Pharmacokinetics

The cyclopropyl group has emerged as a valuable substituent in drug design, offering a unique combination of steric and electronic properties. Its rigid, three-dimensional structure can help to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity for a target. The cyclopropyl moiety is also known to improve metabolic stability and reduce off-target effects.

Anticipated Biological Activities and Therapeutic Targets

Based on the extensive literature on structurally related analogs, this compound is predicted to exhibit a range of biological activities, with a high probability of acting as an enzyme inhibitor.

Carbonic Anhydrase Inhibition: A Primary Hypothesis

A significant body of research has established benzenesulfonamides as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5] Several isoforms of carbonic anhydrase are implicated in various pathologies, including glaucoma, epilepsy, and cancer. The sulfonamide moiety is a key zinc-binding group, and substitutions on the benzene ring can confer isoform selectivity. The presence of a trifluoromethyl group has been shown to be favorable for potent inhibition of certain CA isoforms, particularly the tumor-associated CA IX. Therefore, it is highly probable that this compound will exhibit inhibitory activity against one or more carbonic anhydrase isoforms.

Proposed Synthesis of this compound

Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

The synthesis of the key intermediate, 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, is the initial and most critical step. This can be achieved through the chlorosulfonation of 1-bromo-2-(trifluoromethyl)benzene.

Experimental Protocol:

  • To a stirred solution of 1-bromo-2-(trifluoromethyl)benzene in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, which can be purified by distillation or chromatography if necessary.

Caption: Synthesis of the key sulfonyl chloride intermediate.

Step 2: Synthesis of this compound

The final step involves the reaction of the synthesized sulfonyl chloride with cyclopropylamine to form the desired sulfonamide. This is a standard procedure for the synthesis of N-substituted sulfonamides.

Experimental Protocol:

  • Dissolve 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • To this solution, add cyclopropylamine, followed by a suitable base (e.g., triethylamine or pyridine) to act as a scavenger for the hydrochloric acid byproduct.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product, this compound, can be purified by recrystallization or column chromatography to yield the final product.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates several key pharmacophores: a sulfonamide group, a trifluoromethyl moiety, and a cyclopropyl ring. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. Furthermore, the cyclopropyl ring is increasingly utilized in drug design to improve potency and modulate physicochemical properties.[1][2] This document provides a detailed, two-part protocol for the synthesis of this valuable research compound, beginning with the preparation of the key intermediate, 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, followed by its reaction with cyclopropylamine.

Part 1: Synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

This initial phase focuses on the preparation of the sulfonyl chloride intermediate from 4-bromo-3-(trifluoromethyl)aniline. This is a two-step process involving diazotization of the aniline followed by a copper-catalyzed sulfonyl chlorination.

Step 1.1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

The starting material, 4-bromo-3-(trifluoromethyl)aniline, can be synthesized via the regioselective bromination of 3-(trifluoromethyl)aniline. The amino group directs the electrophilic substitution to the para position, which is sterically favored over the ortho position adjacent to the bulky trifluoromethyl group.[3]

Reaction Scheme:

reactant1 3-(trifluoromethyl)aniline product 4-Bromo-3-(trifluoromethyl)aniline reactant1->product DMF, 20°C, 3h reactant2 N-Bromosuccinimide (NBS) reactant2->product

Caption: Bromination of 3-(trifluoromethyl)aniline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(trifluoromethyl)aniline161.1214.8 g92 mmol
N-Bromosuccinimide (NBS)177.9816.4 g92 mmol
N,N-Dimethylformamide (DMF)73.09200 mL-
Ethyl acetate88.11500 mL-
Brine solution-300 mL-
Anhydrous Sodium Sulfate142.04As needed-

Experimental Protocol:

  • In a 500 mL round-bottom flask, dissolve 14.8 g (92 mmol) of 3-(trifluoromethyl)aniline in 100 mL of N,N-dimethylformamide (DMF).[4]

  • In a separate beaker, dissolve 16.4 g (92 mmol) of N-Bromosuccinimide (NBS) in 100 mL of DMF.[4]

  • Slowly add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[3]

  • Allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3][4]

  • Upon completion, dilute the reaction mixture with 500 mL of ethyl acetate.[4]

  • Wash the organic layer with two 150 mL portions of brine solution.[3][4]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • The resulting brownish solid can be further purified by recrystallization or column chromatography to yield 4-bromo-3-(trifluoromethyl)aniline.[3]

Step 1.2: Diazotization and Sulfonyl Chlorination

The synthesized 4-bromo-3-(trifluoromethyl)aniline is then converted to the corresponding diazonium salt, which is subsequently reacted with sulfur dioxide in the presence of a copper(I) catalyst to yield the desired sulfonyl chloride.[5]

Reaction Scheme:

reactant1 4-Bromo-3-(trifluoromethyl)aniline intermediate Diazonium Salt reactant1->intermediate NaNO2, HCl, 0-5°C product 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride intermediate->product SO2, CuCl, Acetic Acid

Caption: Synthesis of the sulfonyl chloride intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 0.28 mol scale)Moles
4-bromo-3-(trifluoromethyl)aniline240.0267.2 g0.28 mol
Concentrated Hydrochloric Acid36.46200 mL-
Sodium Nitrite69.0021.4 g0.31 mol
Sulfur Dioxide64.0764 g-
Copper(I) Chloride98.9913 g-
Glacial Acetic Acid60.05250 mL-
Water18.02As needed-

Experimental Protocol:

  • In a suitable reaction vessel, suspend 67.2 g (0.28 mol) of 4-bromo-3-(trifluoromethyl)aniline in 200 mL of concentrated hydrochloric acid.[6]

  • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.[7]

  • Slowly add a pre-cooled aqueous solution of 21.4 g (0.31 mol) of sodium nitrite dropwise, maintaining the temperature below 5 °C.[7]

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[7]

  • In a separate flask, prepare a cold (5-10 °C) solution of 13 g of copper(I) chloride and 64 g of sulfur dioxide in 250 mL of glacial acetic acid.[6]

  • Slowly add the cold diazonium salt solution to the vigorously stirred copper catalyst solution. Effervescence (nitrogen gas evolution) will be observed.[6]

  • After the addition is complete, allow the reaction to stir for an additional two hours.[6]

  • Filter the reaction mixture and wash the filter cake thoroughly with water.[6]

  • Dry the collected solid to yield 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride as a tan solid.[6]

Part 2: Synthesis of this compound

In the final step, the synthesized sulfonyl chloride is reacted with cyclopropylamine in the presence of a base to form the target sulfonamide.

Reaction Scheme:

reactant1 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride product This compound reactant1->product Triethylamine, DCM, 0°C to RT reactant2 Cyclopropylamine reactant2->product

Caption: Final sulfonamide formation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Example QuantityMoles
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride323.513.24 g10 mmol
Cyclopropylamine57.090.63 g11 mmol
Triethylamine101.192.1 mL15 mmol
Dichloromethane (DCM)84.9350 mL-
1N Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate-As needed-
Brine solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Ethyl acetate88.11As needed-

Experimental Protocol:

  • Dissolve 3.24 g (10 mmol) of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride in 50 mL of dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.[7]

  • Add 2.1 mL (15 mmol) of triethylamine dropwise to the stirred solution.[7]

  • Slowly add 0.63 g (11 mmol) of cyclopropylamine dropwise, ensuring the temperature remains at 0 °C.[7]

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 6-12 hours, monitoring by TLC.[7]

  • Upon completion, quench the reaction by adding water.[7]

  • Extract the product with ethyl acetate.[7]

  • Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO3, and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Product Characterization

The final product, this compound, is expected to have the following characteristics:

  • Molecular Formula: C₁₀H₉BrF₃NO₂S[8]

  • Molecular Weight: 344.15 g/mol [8]

  • Appearance: White to off-white solid

  • Purity: ≥97%[2]

Safety Precautions

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8]

  • Cyclopropylamine: This is a flammable and corrosive liquid. Handle with care in a fume hood, away from ignition sources.

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor. Use in a well-ventilated area.

  • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • The diazotization reaction involves the formation of an unstable diazonium salt. It is crucial to maintain the reaction temperature at 0-5 °C to prevent uncontrolled decomposition.

References

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • PrepChem.com. (n.d.). (a) Preparation of 4-nitro-3-(trifluoromethyl)-benzenesulfonyl chloride. Retrieved from [Link]

  • World News of Natural Sciences. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

  • Stancalls. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Potential in Modern Drug Discovery

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound that stands at the confluence of several key structural motifs prized in medicinal chemistry. The benzenesulfonamide core is a classic pharmacophore, renowned for its ability to target a diverse array of enzymes and receptors. The strategic incorporation of a trifluoromethyl (-CF3) group and an N-cyclopropyl moiety endows this molecule with a unique combination of physicochemical properties that make it a compelling candidate for investigation in various therapeutic areas.

The trifluoromethyl group is a bioisostere for a chlorine atom and is known to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to its biological target through strong electrostatic interactions.[1][2][3] Its presence can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[4][5] The N-cyclopropyl group provides conformational rigidity, which can lead to increased potency and selectivity, as well as improved metabolic stability by shielding the nitrogen from enzymatic degradation.[6][7][8][9] This guide provides a comprehensive overview of the potential applications of this compound, with a focus on its prospective role as a carbonic anhydrase inhibitor, and includes detailed protocols for its synthesis and biological evaluation.

Mechanism of Action and Therapeutic Rationale: Targeting Carbonic Anhydrase

The primary sulfonamide moiety (-SO2NH2) is a well-established zinc-binding group, making benzenesulfonamide derivatives potent inhibitors of zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[10][11][12][13] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in pH regulation, fluid secretion, and various other physiological processes.[13] Inhibition of specific CA isoforms has proven to be a successful therapeutic strategy for a range of conditions.

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[12]

  • Epilepsy: Brain-expressed CAs, such as CA VII, are implicated in epileptogenesis, and their inhibition can produce an anticonvulsant effect.[11][14]

  • Oncology: Hypoxia-inducible CA IX and CA XII are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Their inhibition is a promising anti-cancer strategy.[10][11]

The trifluoromethyl group on the benzene ring of this compound can further enhance its inhibitory potency and isoform selectivity.[10] The N-cyclopropyl group, while not directly involved in zinc binding, contributes to the overall molecular conformation, which can influence interactions with the enzyme's active site residues.[7][8]

Potential Applications in Medicinal Chemistry

Based on the structural features of this compound, several promising avenues for its application in medicinal chemistry can be envisaged:

Therapeutic AreaPotential TargetRationale
Ophthalmology Carbonic Anhydrase IIReduction of intraocular pressure in glaucoma.
Neurology Carbonic Anhydrase VIIAnticonvulsant activity for the treatment of epilepsy.[14]
Oncology Carbonic Anhydrase IX, XII; KinasesInhibition of tumor-associated CAs to disrupt the tumor microenvironment.[11] Benzenesulfonamides can also act as kinase inhibitors.[15]
Infectious Diseases Various microbial enzymesThe sulfonamide scaffold is a known antibacterial pharmacophore.
Inflammatory Diseases Pro-inflammatory enzymesTrifluoromethylated compounds are explored for their anti-inflammatory properties.[16][17]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from commercially available 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride. The general approach is adapted from standard procedures for the synthesis of N-substituted sulfonamides.[18]

Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonamide

  • In a fume hood, dissolve 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C (ice bath).

  • Slowly add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-3-(trifluoromethyl)benzenesulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: N-Alkylation with Cyclopropyl Bromide (Illustrative)

This step is a representative procedure for N-alkylation and may require optimization.

  • To a solution of 4-bromo-3-(trifluoromethyl)benzenesulfonamide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K2CO3, 2-3 equivalents).

  • Add cyclopropyl bromide (1.1-1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, this compound, by column chromatography on silica gel.

Synthesis_Workflow start 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride step1 Step 1: Ammonolysis (Aqueous NH3, DCM) start->step1 intermediate 4-Bromo-3-(trifluoromethyl)benzenesulfonamide step1->intermediate step2 Step 2: N-Alkylation (Cyclopropyl Bromide, K2CO3, DMF) intermediate->step2 product This compound step2->product Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 Add Buffer p2 Add Inhibitor/DMSO p1->p2 p3 Add Enzyme (hCA II) p2->p3 r1 Add Substrate (NPA) p3->r1 r2 Measure Absorbance (400 nm) r1->r2 a1 Calculate Reaction Rates r2->a1 a2 Determine % Inhibition a1->a2 a3 Calculate IC50 a2->a3

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutic agents. Its constituent functional groups suggest a high potential for potent and selective inhibition of key enzymes such as carbonic anhydrases and kinases. The protocols provided in this guide offer a solid foundation for the synthesis and initial biological characterization of this compound. Further investigations should focus on isoform-selective CA inhibition profiling, evaluation against a panel of kinases, and in vivo studies in relevant disease models to fully elucidate its therapeutic potential.

References

  • A Series of Trifluoromethylisoxazolyl- and Trifluoromethylpyrazolyl- Substituted (Hetero)aromatic Sulfonamide Carbonic Anhydrase Inhibitors: Synthesis, and Convenient Prioritization Workflow for Further In Vivo Studies. PubMed. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. [Link]

  • Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. PubMed. [Link]

  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Taylor & Francis Online. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Succinate Dehydrogenase. MedChemExpress. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. [Link]

  • Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. ACS Publications. [Link]

  • Inhibition of succinic acid dehydronase. Slideshare. [Link]

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. [Link]

  • Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. ResearchGate. [Link]

  • Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring? PubMed. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PubMed Central. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ScienceDirect. [Link]

Sources

Application Notes and Protocols for 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the utility of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide as a versatile synthetic intermediate. The strategic placement of the bromine atom, the electron-withdrawing trifluoromethyl group, and the cyclopropylsulfonamide moiety makes this compound a valuable building block in medicinal chemistry and agrochemical synthesis. This document details a key transformation, the Buchwald-Hartwig amination, to introduce a primary amine, a critical functional group for further derivatization. Additionally, a representative Suzuki-Miyaura coupling protocol on a related heterocyclic system is presented to illustrate the potential for carbon-carbon bond formation. The protocols are designed to be robust and reproducible, with explanations of the rationale behind the chosen conditions to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of the this compound Scaffold

The unique substitution pattern of this compound offers several strategic advantages in multi-step synthesis. The trifluoromethyl group enhances the lipophilicity and metabolic stability of target molecules, properties that are highly desirable in drug candidates and agrochemicals[1]. The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of the final compound. The cyclopropyl group introduces conformational rigidity and can improve binding affinity to biological targets.

Crucially, the bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. This allows for the construction of complex molecular architectures from a readily available starting material[2]. This guide will focus on a pivotal transformation: the conversion of the aryl bromide to an aniline derivative, a common precursor in many synthetic routes.

Core Application: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

The introduction of an amino group via palladium-catalyzed Buchwald-Hartwig amination is a powerful tool in modern organic synthesis. This reaction allows for the formation of carbon-nitrogen bonds under relatively mild conditions and with high functional group tolerance. The resulting aniline is a key intermediate for the synthesis of a wide range of biologically active molecules, including pyrazole carboxamide fungicides.

Mechanistic Rationale

The Buchwald-Hartwig amination cycle is a well-established catalytic process. The reaction is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. The subsequent steps involve coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed to promote both the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Br 4-Bromo-N-cyclopropyl-3- (trifluoromethyl)benzenesulfonamide Ar-Br->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)Ln Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation Amine LiN(SiMe3)2 Amine->Amine_Coordination Amido_Complex Ar-Pd(II)(N(SiMe3)2)Ln Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product 4-Amino-N-cyclopropyl-3- (trifluoromethyl)benzenesulfonamide Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is adapted from the procedures described in patent WO2011046921A1 for the synthesis of a key intermediate.

Reaction Scheme:

Materials and Reagents:

ReagentCAS No.Molecular WeightQuantity (molar eq.)
This compound1330750-34-9344.151.0
Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2)4039-32-1167.331.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)51364-51-3915.720.02
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu3P-HBF4)131274-22-1290.180.04
Toluene108-88-392.14-

Procedure:

  • Inert Atmosphere: To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and tri-tert-butylphosphonium tetrafluoroborate (0.04 eq.).

  • Solvent and Reagent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene to dissolve the solids.

  • Amine Addition: In a separate flask, dissolve lithium bis(trimethylsilyl)amide (1.2 eq.) in anhydrous toluene. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 4-Amino-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide.

Expected Outcome:

This protocol should provide the aminated product in good to excellent yield. The purity of the final compound should be assessed by NMR and mass spectrometry.

Extended Application: Suzuki-Miyaura Coupling for C-C Bond Formation

While the primary example focuses on C-N bond formation, the bromo-substituent on the aromatic ring is also an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is one of the most powerful methods for the synthesis of biaryl and aryl-heteroaryl structures, which are prevalent in many pharmaceuticals and functional materials.

Although a direct Suzuki coupling on this compound is not detailed in the primary reference, the following protocol for a Suzuki-Miyaura coupling on a structurally related bromo-pyrazole, also from patent WO2011046921A1, serves as an excellent model for the reactivity of the C-Br bond.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol illustrates the general conditions for coupling an aryl bromide with a boronic acid.

Reaction Scheme (Illustrative):

Materials and Reagents:

ReagentCAS No.Molecular WeightQuantity (molar eq.)
Bromo-pyrazole derivative--1.0
Arylboronic acid--1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05
Potassium Carbonate (K2CO3)584-08-7138.212.0
1,4-Dioxane123-91-188.11-
Water7732-18-518.02-

Procedure:

  • Inert Atmosphere: In a reaction vessel, combine the bromo-pyrazole derivative (1.0 eq.), the arylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction Conditions: Heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Bromide, Boronic Acid, Catalyst, and Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (90-100 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify Final_Product Coupled Product Purify->Final_Product Obtain Pure Product

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its utility is demonstrated through the efficient Buchwald-Hartwig amination to form a key aniline derivative. Furthermore, the presence of the aryl bromide moiety opens up a vast chemical space for exploration via various cross-coupling reactions, such as the Suzuki-Miyaura coupling. The protocols and insights provided in this guide are intended to facilitate the successful application of this building block in research and development, particularly in the fields of pharmaceuticals and agrochemicals.

References

  • Deshmukh, R., et al. (2021). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances, 11(48), 30283-30319. [Link]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Fischer, A., et al. (2011). Pyrazole carboxamide fungicides. WO2011046921A1.

Sources

Application Notes & Protocols for In Vitro Assay Development with 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Kinase-Targeted Screening

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound featuring a sulfonamide moiety, a privileged chemical scaffold found in numerous clinically approved drugs. While the specific biological target of this compound is not yet defined, its structural features suggest a potential for interaction with protein kinases. The benzenesulfonamide core, in particular, is a key pharmacophore in several potent and selective kinase inhibitors, including those targeting the RAF kinase family.[1]

The RAF kinases are central components of the RAS-RAF-MEK-ERK signaling pathway (MAPK pathway), a critical cascade that regulates cell proliferation, differentiation, and survival.[2] In a significant percentage of human cancers, particularly melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled cell growth.[3][4] The most common of these mutations is a valine-to-glutamate substitution at position 600 (V600E), making BRAFV600E a high-value therapeutic target.[4]

Given the structural alerts within this compound and the therapeutic importance of the MAPK pathway, a logical first step in its characterization is to screen for inhibitory activity against BRAFV600E. This document provides a comprehensive guide for researchers to develop and execute primary biochemical and secondary cell-based assays to investigate this hypothesis. We will detail the necessary protocols, explain the scientific principles behind the experimental choices, and provide a framework for data interpretation.

Part 1: Biochemical Potency Assessment - BRAFV600E Kinase Inhibition Assay

The primary objective is to determine if the test compound directly inhibits the enzymatic activity of the isolated BRAFV600E kinase. We will employ a luminescence-based kinase assay that quantifies ATP consumption, providing a robust and sensitive measure of kinase activity.[3]

Scientific Principle

This assay measures the amount of ATP remaining in solution following a kinase reaction. The BRAFV600E enzyme utilizes ATP to phosphorylate its substrate, MEK1.[2][3] In the presence of an inhibitor, kinase activity is reduced, less ATP is consumed, and more ATP remains in the well. A proprietary reagent is then added that contains luciferase, which generates a luminescent signal directly proportional to the ATP concentration. Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition).

Signaling Pathway Context

The diagram below illustrates the MAPK signaling cascade, highlighting the specific point of intervention for a BRAF inhibitor.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF V600E RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Translocation & Activation Inhibitor Test Compound (4-Bromo-N-cyclopropyl-3- (trifluoromethyl)benzenesulfonamide) Inhibitor->BRAF Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Simplified BRAF/MAPK signaling pathway and the point of inhibition.

Materials and Reagents
  • Test Compound: this compound (MW: 344.15 g/mol )[5]

  • Positive Control: Vemurafenib or Dabrafenib (known BRAFV600E inhibitors)

  • Enzyme: Recombinant Human BRAF (V600E), GST-tagged

  • Substrate: Recombinant Human MEK1 (inactive)

  • Buffer: Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[6]

  • ATP: Adenosine 5'-triphosphate, 10 mM stock

  • Solvent: 100% Dimethyl Sulfoxide (DMSO)

  • Detection Reagent: Kinase-Glo® Max Luminescent Kinase Assay Kit (or equivalent)

  • Plates: Solid white, low-volume 384-well assay plates

Experimental Workflow

The workflow for the biochemical assay is outlined below. Precision in liquid handling, especially during serial dilutions, is critical for generating reliable data.

Biochemical_Workflow A 1. Compound Preparation - Prepare 10 mM stock in DMSO - Create 11-point serial dilution in DMSO B 2. Assay Plate Setup - Add 2.5 µL of diluted compound or DMSO (control) to wells A->B C 3. Enzyme Addition - Add 5 µL of BRAF V600E enzyme solution B->C D 4. Pre-incubation - Mix and incubate for 20 min at room temperature C->D E 5. Reaction Initiation - Add 2.5 µL of ATP/MEK1 substrate solution D->E F 6. Kinase Reaction - Incubate for 60 min at 30°C E->F G 7. Signal Detection - Add 10 µL Kinase-Glo® reagent - Incubate 10 min, read luminescence F->G

Caption: Workflow for the in vitro BRAFV600E kinase inhibition assay.

Detailed Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound by dissolving 3.44 mg in 1 mL of 100% DMSO.

    • Perform a serial dilution series (e.g., 1:3) in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1.7 nM final assay concentration). Include a DMSO-only control.

    • Rationale: Starting with a high concentration stock in DMSO ensures solubility. Serial dilution allows for the generation of a dose-response curve to determine the IC₅₀. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent-induced artifacts.[7][8]

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted compound, positive control, or DMSO (for 0% and 100% inhibition controls) to the wells of a 384-well plate.[7]

  • Enzyme and Substrate Preparation:

    • Dilute the BRAFV600E enzyme and MEK1 substrate in kinase assay buffer to the desired working concentrations. The optimal enzyme concentration should be determined empirically (EC₅₀) to yield a robust signal window.

    • Rationale: Using an appropriate buffer maintains the pH and provides necessary cofactors (Mg²⁺) for enzymatic activity.[6]

  • Reaction Setup and Incubation:

    • Add 5 µL of the diluted BRAFV600E enzyme solution to each well containing the compound.

    • Mix gently by shaking the plate and incubate for 15-30 minutes at room temperature.[7]

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring that the measured inhibition reflects a true equilibrium state.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing MEK1 substrate and ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for BRAF to ensure competitive inhibitors can be accurately assessed.[7]

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for an additional 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation
  • Normalization: Convert raw luminescence units (RLU) to percent inhibition using the following formula:

    • % Inhibition = 100 * (RLU_inhibitor - RLU_max_inhibition) / (RLU_min_inhibition - RLU_max_inhibition)

    • RLU_min_inhibition (0% inhibition) = Wells with enzyme + substrate + DMSO

    • RLU_max_inhibition (100% inhibition) = Wells with substrate + DMSO (no enzyme)

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTargetIC₅₀ (nM) [Example Data]
This compoundBRAFV600E125
Vemurafenib (Positive Control)BRAFV600E31

Part 2: Cellular Activity Assessment - Anti-Proliferation Assay

After confirming direct biochemical inhibition, the next critical step is to assess the compound's activity in a relevant cellular context. A cell proliferation assay using a cancer cell line harboring the BRAFV600E mutation (e.g., A375 human malignant melanoma) will determine if the compound can inhibit cell growth, which is the ultimate biological consequence of MAPK pathway inhibition.

Scientific Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells indicates a loss of viability or an anti-proliferative effect.[7]

Experimental Workflow

Cellular_Workflow A 1. Cell Seeding - Seed A375 cells in a 96-well plate - Incubate 24h for attachment B 2. Compound Treatment - Add serial dilutions of the test compound to cells A->B C 3. Incubation - Incubate for 72 hours (37°C, 5% CO₂) B->C D 4. MTT Addition - Add MTT reagent to each well - Incubate for 4 hours C->D E 5. Solubilization - Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals D->E F 6. Data Acquisition - Read absorbance at 570 nm on a plate reader E->F

Caption: Workflow for a cell-based anti-proliferation (MTT) assay.

Detailed Protocol
  • Cell Culture and Seeding:

    • Culture A375 cells in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at an optimized density (e.g., 3,000-5,000 cells/well) in 100 µL of medium.[7]

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

    • Rationale: Seeding an optimal number of cells is crucial. Too few cells will result in a weak signal, while too many may lead to overgrowth and nutrient depletion, confounding the results. Overnight attachment ensures cells are in a healthy, adherent state before treatment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and positive control in culture medium from the 10 mM DMSO stock.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (medium with the highest percentage of DMSO used in the dilutions).

    • Incubate the plate for 72 hours at 37°C with 5% CO₂.

    • Rationale: A 72-hour incubation period is standard for proliferation assays, allowing sufficient time for multiple cell doublings and for the anti-proliferative effects to become apparent.

  • MTT Assay and Detection:

    • After 72 hours, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Normalization: Calculate the percent viability for each concentration relative to the vehicle-treated control cells.

    • % Viability = 100 * (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)

    • Abs_blank = Absorbance of medium only (no cells)

  • IC₅₀ Determination: Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for cell proliferation.

CompoundCell LineIC₅₀ (µM) [Example Data]
This compoundA3751.5
Vemurafenib (Positive Control)A3750.25

Conclusion and Future Directions

This guide outlines a systematic, two-tiered approach to begin characterizing the biological activity of this compound. The proposed biochemical assay provides a direct measure of target engagement against BRAFV600E, while the cell-based proliferation assay validates this activity in a disease-relevant context.

If the compound demonstrates potent activity in these initial assays (e.g., biochemical IC₅₀ < 1 µM and cellular IC₅₀ < 5 µM), several follow-up studies are warranted:

  • Kinase Selectivity Profiling: Screen the compound against a broad panel of kinases to determine its selectivity profile. High selectivity for BRAF over other kinases is a desirable attribute for a therapeutic candidate.[9]

  • Mechanism of Action Studies: Conduct further cellular assays to confirm on-target activity, such as Western blotting to measure the phosphorylation levels of downstream effectors like MEK and ERK.[9] A potent inhibitor should decrease p-ERK levels in BRAFV600E-mutant cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to improve potency and selectivity.[1]

By following these protocols, researchers can generate the foundational data necessary to build a comprehensive biological profile for novel compounds and make informed decisions about their potential for further development.

References

  • BenchChem. (n.d.). Application Notes: B-Raf (BRAF) In Vitro Kinase Assay Protocol for Inhibitor Screening.
  • BenchChem. (n.d.). B-Raf IN 8: Application Notes and Protocols for In Vitro Assays.
  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit.
  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Publications.
  • Emmitte, K. A., et al. (2014). Identification of BRAF inhibitors through in silico screening. PMC.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF.
  • Lopez-Rios, F., et al. (2013). Comparison of testing methods for the detection of BRAF V600E mutations in malignant melanoma: pre-approval validation study of the companion diagnostic test for vemurafenib. PubMed.
  • Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Zhang, C. (2010). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS.
  • AAPC. (n.d.). BRAF Gene Mutation Testing To Select Melanoma Patients for BRAF Inhibitor Targeted Therapy.
  • BPS Bioscience. (n.d.). c-RAF (Y340D, Y341D) Kinase Assay Kit.
  • ChemScene. (n.d.). This compound.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides detailed application notes and protocols for the Suzuki coupling of a specialized building block, 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide . This substrate is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the trifluoromethyl and sulfonamide motifs in bioactive molecules.

The presence of a strongly electron-withdrawing trifluoromethyl group and a sulfonamide moiety on the aromatic ring, ortho to the bromine atom, presents unique challenges and considerations for achieving high-yielding cross-coupling. This document offers a comprehensive approach to navigating these challenges, providing not just step-by-step protocols but also the underlying scientific rationale for the selection of catalysts, ligands, bases, and solvents.

Scientific Rationale and Mechanistic Considerations

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The electronic nature of this compound significantly influences its reactivity. The trifluoromethyl group is a potent electron-withdrawing group, which generally accelerates the rate-determining oxidative addition step. However, the steric bulk of the ortho-sulfonamide group can hinder the approach of the palladium catalyst. Therefore, the choice of a suitable palladium precatalyst and a sterically demanding, electron-rich ligand is crucial to overcome this hindrance and promote efficient catalysis.

The sulfonamide group itself is generally stable under Suzuki coupling conditions. However, its potential to coordinate with the palladium center should be considered, although with the use of strongly binding phosphine ligands, this is typically not a major competing process.

Data Presentation: Reagent and Substrate Properties

A thorough understanding of the physical and chemical properties of the starting material is fundamental for successful reaction setup and execution.

PropertyValueSource
Chemical Name This compound-
CAS Number 1330750-34-9[1][2]
Molecular Formula C₁₀H₉BrF₃NO₂S[1][2]
Molecular Weight 344.15 g/mol [1][2]
Purity ≥97%[2]
Appearance White to off-white solidTypical for this class of compounds
Storage Room temperature[2]

Experimental Workflows and Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol employs a highly active palladium precatalyst with a bulky biarylphosphine ligand, which is well-suited for challenging substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (1-3 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dtbpf)Cl₂ (0.02 mmol, 2 mol%), and K₃PO₄ (2.5 mmol).

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times, particularly for less reactive coupling partners.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • Acetonitrile (anhydrous)

  • Water (degassed)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and Cs₂CO₃ (1.25 mmol).

  • Add anhydrous acetonitrile (4 mL) and degassed water (0.4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 15-45 minutes.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the final product.

Visualization of Key Processes

To aid in the conceptual understanding of the experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: Aryl Bromide, Boronic Acid, Catalyst, Base B Add to Flame-Dried Schlenk Flask A->B C Inert Atmosphere Purge (Evacuate/Backfill with Ar/N2) B->C D Add Degassed Solvents C->D E Heat and Stir (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup (Extraction) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: Generalized Experimental Workflow for Suzuki Coupling.

Troubleshooting and Expert Insights

  • Low Yields: If low yields are observed, consider increasing the catalyst and ligand loading (up to 5 mol% and 10 mol%, respectively). Ensure that the solvents are rigorously degassed, as oxygen can deactivate the palladium catalyst. The choice of base can also be critical; for some substrates, a stronger base like cesium carbonate or a weaker base like potassium carbonate may be more effective.

  • Protodeborylation: The hydrolysis of the boronic acid to the corresponding arene can be a significant side reaction, especially with prolonged heating or strongly basic conditions. Using a less aqueous solvent system or a milder base such as potassium fluoride (KF) can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by using the correct stoichiometry of reagents and ensuring an oxygen-free environment.

  • Difficult Purification: The resulting biaryl sulfonamides can sometimes be challenging to purify. Careful selection of the eluent system for column chromatography is essential. A gradient elution is often necessary to achieve good separation.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a versatile and powerful method for the synthesis of a diverse range of biaryl structures. By carefully selecting the appropriate palladium catalyst, ligand, and reaction conditions, researchers can effectively overcome the challenges posed by this electron-deficient and sterically hindered substrate. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this important reaction in drug discovery and development programs.

References

Sources

Application Notes and Protocols for High-Throughput Screening of Benzenesulfonamide Libraries in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its prevalence is largely due to its ability to act as a potent and often selective inhibitor of key enzymes, most notably the carbonic anhydrases. High-throughput screening (HTS) of benzenesulfonamide libraries is a critical strategy in the early stages of drug discovery, enabling the rapid identification of novel hit compounds against a variety of biological targets. This guide provides an in-depth overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the HTS of benzenesulfonamide libraries. We will delve into the rationale behind experimental design, from library curation to advanced hit validation, with a focus on ensuring scientific integrity and generating high-quality, actionable data.

The Strategic Imperative of Screening Benzenesulfonamide Libraries

Benzenesulfonamide (C₆H₅SO₂NH₂) and its derivatives are a privileged class of compounds in drug discovery. Their chemical properties, including the ability of the sulfonamide group to coordinate with metal ions in enzyme active sites (such as the zinc ion in carbonic anhydrases) and to form hydrogen bonds, make them ideal candidates for enzyme inhibition.[1] Historically, sulfonamide drugs were first recognized for their antibacterial properties. Today, their applications have expanded significantly to include diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies.[2][3]

The primary rationale for focusing HTS efforts on benzenesulfonamide libraries lies in their proven track record against key enzyme families. Carbonic anhydrases (CAs), a family of zinc metalloenzymes, are a prime example.[4][5] CAs are involved in numerous physiological processes, and their dysregulation is linked to diseases such as glaucoma, epilepsy, and cancer.[4][6] Benzenesulfonamides are well-established inhibitors of various CA isoforms.[4][5][7]

This guide will use the inhibition of carbonic anhydrase as a primary example to illustrate the HTS workflow, given the wealth of available data and its direct relevance to benzenesulfonamide screening. However, the principles and protocols discussed are broadly applicable to other enzymatic targets.

Designing and Curating a High-Quality Benzenesulfonamide Library

The success of any HTS campaign is fundamentally dependent on the quality of the compound library.[8][9] A well-designed benzenesulfonamide library should be both diverse and focused, incorporating a wide range of substituents on the benzene ring and the sulfonamide nitrogen to explore a broad chemical space while maintaining drug-like properties.

Key Considerations for Library Design:

  • Structural Diversity: The library should contain a variety of substituents on the aromatic ring to modulate electronic and steric properties.

  • Drug-Likeness: Compounds should generally adhere to established principles like Lipinski's Rule of Five to ensure favorable pharmacokinetic properties.[10]

  • Synthetic Tractability: The library should be designed in a way that allows for the rapid synthesis of analogues for follow-up studies.

  • Purity and Quality Control: Each compound in the library must be of high purity (typically >95%) to avoid false positives. Quality control using techniques like LC-MS and NMR is essential.[9]

Table 1: Key Parameters for Benzenesulfonamide Library Quality Control
ParameterMethodAcceptance CriteriaRationale
Purity LC-MS>95%Prevents false positives from impurities.
Identity Confirmation ¹H NMR, Mass SpectrometryConsistent with expected structureEnsures the correct compound is being tested.
Solubility Nephelometry or visual inspection in DMSOSoluble at screening concentrationPrevents compound precipitation in the assay.
Stability Stored in a controlled environment (e.g., -20°C, low humidity)No degradation over timeEnsures compound integrity throughout the screening campaign.

The High-Throughput Screening Workflow: A Step-by-Step Guide

The HTS workflow is a multi-step process designed to efficiently screen large numbers of compounds and identify promising hits. This process can be broken down into several key stages, each with its own set of considerations and protocols.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Dose-Response cluster_3 Phase 4: Hit Validation & Prioritization Assay_Dev Assay Development (e.g., Colorimetric, Fluorescence) Assay_Val Assay Validation (Z'-factor, S/N ratio) Assay_Dev->Assay_Val Primary_Screen Single-Concentration Screening Assay_Val->Primary_Screen Hit_ID Initial Hit Identification Primary_Screen->Hit_ID Hit_Conf Hit Re-test Hit_ID->Hit_Conf Dose_Response IC50 Determination Hit_Conf->Dose_Response Secondary_Assays Orthogonal & Counter-Screens Dose_Response->Secondary_Assays Target_Engagement Cellular Target Engagement (e.g., CETSA) Secondary_Assays->Target_Engagement Hit_Prioritization Hit Prioritization (SAR, ADME) Target_Engagement->Hit_Prioritization

Figure 1: The High-Throughput Screening Workflow. This diagram illustrates the sequential phases of an HTS campaign, from initial assay development to the prioritization of validated hits for lead optimization.

Phase 1: Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable assay.[7][11] For benzenesulfonamide screening against carbonic anhydrase, both colorimetric and fluorescence-based assays are commonly used.

3.1.1. Colorimetric Assay for Carbonic Anhydrase Inhibition

This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP).[4] The rate of p-NP formation can be monitored spectrophotometrically.

Protocol: Colorimetric CA Inhibition Assay

Materials:

  • Human or bovine carbonic anhydrase II (CA-II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO

  • 96- or 384-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • CA-II working solution: Dilute CA-II stock in Tris-HCl buffer to the desired concentration.

    • p-NPA substrate solution: Dissolve p-NPA in a minimal amount of DMSO and dilute with Tris-HCl buffer.

    • Compound plates: Prepare serial dilutions of benzenesulfonamide library compounds in DMSO.

  • Assay Protocol:

    • Add 2 µL of compound solution (or DMSO for control) to each well of the microplate.

    • Add 178 µL of CA-II working solution to each well.

    • Incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[7]

3.1.2. Fluorescence-Based Assay for Carbonic Anhydrase Inhibition

Fluorescence-based assays often offer higher sensitivity and a wider dynamic range compared to colorimetric methods.[12][13] An example is an indicator displacement assay.[12] In this setup, a fluorescent indicator binds to the active site of CA, leading to fluorescence quenching. When a competitive inhibitor from the benzenesulfonamide library is added, it displaces the indicator, resulting in the recovery of fluorescence.[12]

Protocol: Fluorescence-Based CA Inhibition Assay

Materials:

  • Carbonic Anhydrase II (CA-II)

  • Fluorescent indicator (e.g., a sulfonamide-based fluorescent dye)

  • HEPES buffer (50 mM, pH 7.2)

  • DMSO

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • CA-II/indicator complex: Pre-incubate CA-II with the fluorescent indicator in HEPES buffer.

    • Compound plates: Prepare serial dilutions of benzenesulfonamide library compounds in DMSO.

  • Assay Protocol:

    • Add 1 µL of compound solution (or DMSO for control) to each well.

    • Add 49 µL of the CA-II/indicator complex to each well.

    • Incubate for 30 minutes at room temperature.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The increase in fluorescence is proportional to the inhibitory activity of the compound.

    • Calculate the percentage of activity and determine IC50 values as described for the colorimetric assay.

3.1.3. Assay Validation

Before initiating the primary screen, the chosen assay must be validated to ensure its robustness and suitability for HTS.

Table 2: Key Assay Validation Parameters
ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality that reflects the dynamic range and data variation.Z' > 0.5
Signal-to-Noise (S/N) Ratio The ratio of the signal of the uninhibited control to the standard deviation of the background.S/N > 10
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.Typically ≤ 1%
Phase 2: Primary Screen and Hit Identification

The primary screen involves testing the entire benzenesulfonamide library at a single, high concentration (e.g., 10 µM) to identify initial "hits".[14] The goal is to quickly and efficiently identify compounds that exhibit significant activity.

Data Analysis Workflow for Primary Screen:

  • Data Normalization: Raw data from the plate reader is normalized to the positive and negative controls on each plate.

  • Hit Selection: A hit threshold is defined, typically based on a certain percentage of inhibition or a specific number of standard deviations from the mean of the negative controls.[15]

Phase 3: Hit Confirmation and Dose-Response

Hits identified in the primary screen must be confirmed to rule out false positives.[16] This involves re-testing the hit compounds, often from a freshly prepared sample, in the same assay. Confirmed hits are then subjected to dose-response analysis, where the compound is tested at multiple concentrations to determine its potency (IC50 value).[7]

Phase 4: Hit Validation and Prioritization

This is a critical phase where the quality of the confirmed hits is rigorously assessed. The goal is to eliminate compounds that are not true inhibitors or have undesirable properties, and to prioritize the most promising candidates for lead optimization.

3.4.1. Orthogonal and Counter-Screens

  • Orthogonal Assays: These are assays that measure the same biological activity but use a different detection method.[17] For example, if the primary screen was a colorimetric assay, an orthogonal assay could be a fluorescence-based or biophysical method like Surface Plasmon Resonance (SPR). This helps to eliminate artifacts specific to the primary assay format.

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself, rather than the biological target. For example, a counter-screen might be run in the absence of the enzyme to identify compounds that are inherently fluorescent or absorb light at the detection wavelength.

3.4.2. Cellular Target Engagement

It is crucial to verify that a hit compound can bind to its intended target within a cellular context.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5] CETSA is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[5]

CETSA_Workflow start Treat cells with compound or vehicle heat Heat cells to a range of temperatures start->heat lyse Lyse cells heat->lyse separate Separate soluble and precipitated proteins lyse->separate detect Detect soluble target protein (e.g., Western Blot, ELISA) separate->detect analyze Analyze data to generate a melting curve detect->analyze

Sources

Application Notes and Protocols for Measuring the Biological Activity of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pharmacophore of Substituted Benzenesulfonamides

Substituted benzenesulfonamides represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This structural motif is the foundation for a diverse array of therapeutic agents, including antibacterial, anti-inflammatory, anticancer, and antiviral drugs.[1][2] The versatility of the benzenesulfonamide scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological targets.

The primary mechanism of action for many benzenesulfonamide-based drugs is enzyme inhibition.[3] By presenting a specific three-dimensional arrangement of atoms, these molecules can fit into the active sites of various enzymes, disrupting their catalytic function. This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to accurately and reliably measure the biological activity of novel substituted benzenesulfonamides. We will delve into the causality behind experimental choices and provide self-validating protocols for key assays.

I. Enzyme Inhibition Assays: Targeting Key Pathological Pathways

A significant portion of the therapeutic effects of benzenesulfonamides stems from their ability to inhibit specific enzymes. Below are detailed protocols for assessing the inhibitory activity against two major classes of enzymes: carbonic anhydrases and cyclooxygenases.

A. Carbonic Anhydrase (CA) Inhibition Assay

Benzenesulfonamides are classic inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes crucial for various physiological processes.[3][4][5] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain cancers.[3][4]

Scientific Rationale: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The most common method is a stopped-flow spectrophotometric assay that monitors the change in pH using an indicator.[6][7][8]

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme Solution (CA), Inhibitor Stock Solutions, and Substrate (CO2-saturated water) pre_incubation Pre-incubate Enzyme with Inhibitor prep_reagents->pre_incubation Transfer to stopped-flow syringes initiation Initiate Reaction with CO2-saturated water pre_incubation->initiation Rapid Mixing measurement Measure Rate of pH Change (Stopped-flow Spectrophotometry) initiation->measurement calc_inhibition Calculate Percent Inhibition measurement->calc_inhibition determine_ic50 Determine IC50/Ki Values calc_inhibition->determine_ic50

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Detailed Protocol: Stopped-Flow CO2 Hydration Assay [6][9]

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM HEPES buffer, pH 7.4.[9]

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (specific isoform of interest, e.g., hCA II, hCA IX) in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

    • Inhibitor Solutions: Prepare stock solutions of the substituted benzenesulfonamide compounds in DMSO. Create a series of dilutions in the assay buffer.

    • pH Indicator: Prepare a solution of a suitable pH indicator, such as 0.2 mM phenol red.[9]

    • Substrate: Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.[9]

  • Assay Procedure:

    • Load the enzyme and inhibitor solution (containing the pH indicator) into one syringe of the stopped-flow instrument.

    • Load the CO2-saturated water into the second syringe.

    • Pre-incubate the enzyme and inhibitor solution for a minimum of 15 minutes at a constant temperature (e.g., 25°C) to allow for binding.[9]

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time (typically at 557 nm for phenol red) to determine the initial rate of the reaction.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time).

    • Determine the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Self-Validation and Controls:

  • Positive Control: Include a known carbonic anhydrase inhibitor, such as acetazolamide, to validate the assay performance.[6]

  • Negative Control: Run the reaction in the absence of the inhibitor (with DMSO vehicle) to determine the uninhibited enzyme activity.

  • Blank: Measure the rate of the uncatalyzed reaction (in the absence of the enzyme) to account for any background signal.

B. Cyclooxygenase (COX) Inhibition Assay

Certain substituted benzenesulfonamides are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[10][11] Assessing the inhibitory activity against COX-1 and COX-2 is crucial for determining the selectivity and potential side effects of new drug candidates.

Scientific Rationale: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin H2 is coupled to the oxidation of a chromogenic substrate, and the resulting color change is measured spectrophotometrically.[10]

Experimental Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme (COX-1/COX-2), Inhibitor Stock Solutions, Heme, and Arachidonic Acid (Substrate) pre_incubation Pre-incubate Enzyme with Inhibitor and Heme prep_reagents->pre_incubation initiation Initiate Reaction with Arachidonic Acid pre_incubation->initiation measurement Measure Absorbance Change (Colorimetric Detection) initiation->measurement calc_inhibition Calculate Percent Inhibition measurement->calc_inhibition determine_ic50 Determine IC50 Values for COX-1 and COX-2 calc_inhibition->determine_ic50

Caption: Workflow for the colorimetric cyclooxygenase inhibition assay.

Detailed Protocol: Colorimetric COX Inhibition Assay [11][12]

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0.[12]

    • Enzyme Solutions: Prepare stock solutions of purified ovine or human COX-1 and COX-2 enzymes.

    • Inhibitor Solutions: Prepare stock solutions of the substituted benzenesulfonamide compounds in DMSO. Create a series of dilutions.

    • Heme Cofactor: Prepare a stock solution of hemin.

    • Substrate: Prepare a stock solution of arachidonic acid.

    • Chromogenic Substrate: Use a suitable chromogenic substrate, often included in commercial assay kits.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, enzyme (either COX-1 or COX-2), and heme cofactor.

    • Add the diluted inhibitor solutions to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.[12]

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a strong acid).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2). A higher value indicates greater selectivity for COX-2.

Self-Validation and Controls:

  • Positive Controls: Include a non-selective COX inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) for comparison.[10]

  • Negative Control: Wells containing the enzyme and vehicle (DMSO) but no inhibitor.

  • Blank: Wells containing all reaction components except the enzyme.

II. Antimicrobial Activity Assays

The discovery of sulfonamide antibiotics revolutionized medicine, and benzenesulfonamides continue to be investigated for their antimicrobial properties.[13][14][15]

A. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Scientific Rationale: This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][16]

Detailed Protocol: Broth Microdilution [1][16]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) and then dilute it to the final desired concentration (approximately 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).[16]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzenesulfonamide compounds in CAMHB.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[16]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Self-Validation and Controls:

  • Growth Control: A well containing only the broth and the bacterial inoculum.

  • Sterility Control: A well containing only the broth to check for contamination.

  • Positive Control: Include a standard antibiotic with known activity against the test organism.

B. Kirby-Bauer Disk Diffusion Susceptibility Test

Scientific Rationale: This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[15][16]

Detailed Protocol: Disk Diffusion [15][17][18]

  • Plate Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Evenly spread a standardized bacterial suspension over the entire surface of the agar plate.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the benzenesulfonamide compound onto the agar surface.

  • Incubation: Incubate the plates at 35-37°C for 16-18 hours.[16]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk. The size of the zone is indicative of the compound's antimicrobial activity.

III. Anticancer Activity and Cytotoxicity Assays

Many novel substituted benzenesulfonamides are being evaluated for their potential as anticancer agents.[19][20][21] It is essential to determine their cytotoxic effects on cancer cells and, ideally, their selectivity compared to normal cells.

A. MTT Assay for Cell Viability

Scientific Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][22] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][22]

Signaling Pathway and Mechanism of MTT Reduction

G cluster_cell Viable Cell Mitochondrion Mitochondrion Dehydrogenases Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Dehydrogenases->Formazan Reduces MTT MTT (Yellow, Water-soluble) MTT->Mitochondrion Enters Cell

Caption: Mechanism of MTT reduction to formazan by mitochondrial dehydrogenases in viable cells.

Detailed Protocol: MTT Assay [2][22]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to attach overnight.[19][22]

  • Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide compounds and incubate for a defined period (e.g., 24, 48, or 72 hours).[2][22]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.[22]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curve.[19][21]

Self-Validation and Controls:

  • Positive Control: Include a known cytotoxic drug (e.g., doxorubicin or cisplatin) to validate the assay.[21]

  • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds.

  • Blank: Wells containing media and MTT but no cells.

IV. Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Example Data Summary for Enzyme Inhibition

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (if applicable)
BZS-001hCA II0.15N/A
BZS-001hCA IX0.08N/A
BZS-002COX-112.50.04
BZS-002COX-20.525

Table 2: Example Data Summary for Antimicrobial and Anticancer Activity

Compound IDTest Organism/Cell LineMIC (µg/mL)GI50 (µM)
BZS-003S. aureus8N/A
BZS-003E. coli32N/A
BZS-004MCF-7N/A5.2
BZS-004HeLaN/A7.8

Conclusion

The experimental setups described in this guide provide a robust framework for the comprehensive evaluation of the biological activities of substituted benzenesulfonamides. By employing these detailed and self-validating protocols, researchers can generate reliable and reproducible data, accelerating the discovery and development of new therapeutic agents based on this versatile chemical scaffold.

References

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  • Benzenesulfonamide - Solubility of Things. Solubility of Things.
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  • Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. Benchchem.
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. PubMed.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Taylor & Francis Online.
  • Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. Benchchem.
  • Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences.
  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Semantic Scholar.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide. Benchchem.
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed.
  • Troubleshooting low efficacy in carbonic anhydrase inhibition assays with 4-(1-Aminoethyl)
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. PubMed Central.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed Central.
  • Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. International Journal of Pharmaceutical and Clinical Research.
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry.
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed Central.
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. PubMed Central.
  • Cell viability assays. Abcam.
  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjug
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed.
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a comput
  • (PDF) Synthesis and Cyclooxygenase-2 (COX-2) Inhibiting Properties of 1,5- Diarylpyrazoles Possessing N-Substitution on the Sulfonamide (–SO2NH2) Moiety.

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Use of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide in fragment-based drug design.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide in a fragment-based drug design workflow.

Introduction: The Power of Fragments in Drug Discovery

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target.[3][4] These initial hits then serve as starting points for the rational, structure-guided evolution into potent, drug-like lead compounds.[5][6][7] This approach offers several advantages, including a more thorough exploration of chemical space with smaller libraries and a higher likelihood of achieving favorable pharmacokinetic properties in the final drug candidate.[1][8]

A typical fragment adheres to the "Rule of Three," which suggests a molecular weight under 300 Daltons, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a cLogP of 3 or less.[2][9]

Featured Fragment: this compound

This guide utilizes This compound as a representative fragment to illustrate the FBDD workflow. Its structural features make it an excellent candidate for an FBDD library:

  • Low Molecular Weight: The molecular weight is well within the "Rule of Three" guidelines, increasing the probability of fitting into small pockets on a protein surface.

  • Chemical Moieties for Interaction and Optimization: It possesses a sulfonamide group, which can act as a hydrogen bond donor and acceptor. The trifluoromethyl group can engage in hydrophobic or electrostatic interactions, while the bromine atom provides a vector for chemical modification in later stages of optimization. The cyclopropyl group offers a rigid, three-dimensional element.

  • Potential for High Ligand Efficiency: Due to its small size, even a weak binding affinity can translate to a high ligand efficiency (LE), a key metric in FBDD that measures the binding energy per heavy atom.[10]

This document will serve as a detailed guide, providing application notes and protocols for utilizing a fragment like this compound in a comprehensive FBDD campaign, from initial screening to hit-to-lead optimization.

Application Note 1: Primary Fragment Screening with Surface Plasmon Resonance (SPR)

Principle: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions characteristic of fragments.[11][12][13] It measures changes in the refractive index at the surface of a sensor chip upon which a target protein is immobilized. When a fragment from a solution flowing over the chip binds to the protein, the local refractive index changes, generating a measurable signal in real-time.[14] This allows for the determination of binding kinetics (association and dissociation rates) and affinity.[10]

Experimental Workflow: SPR Screening

cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis p1 Immobilize Target Protein on Sensor Chip s1 Inject Fragments over Protein and Reference Surfaces p1->s1 p2 Prepare Fragment Library (including test fragment) in DMSO p2->s1 p3 Prepare Running Buffer with matched DMSO concentration p3->s1 s2 Monitor Binding Response (RU) s1->s2 s3 Regenerate Surface s2->s3 a1 Subtract Reference Channel Data s2->a1 s3->s1 a2 Determine Binding Affinity (KD) and Ligand Efficiency (LE) a1->a2 a3 Identify Hits Based on Thresholds a2->a3

Caption: Workflow for SPR-based fragment screening.

Protocol: SPR Screening of this compound

1. Preparation:

  • Protein Immobilization: Covalently immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a surface density that will provide an adequate signal for small fragment binding. A reference flow cell should be prepared in the same way but without the protein to allow for subtraction of bulk refractive index changes.

  • Fragment Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. From this, create a dilution series to a final screening concentration (e.g., 200 µM) in the running buffer.

  • Running Buffer: The running buffer (e.g., HBS-EP+) should be optimized for protein stability and contain a DMSO concentration that precisely matches that of the fragment solutions to minimize solvent mismatch artifacts.[10][11]

2. Screening Assay:

  • Injection: Inject the fragment solution over the protein and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

  • Data Collection: Record the binding response in Resonance Units (RU).

  • Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove any bound fragment and prepare the surface for the next injection.

3. Data Analysis:

  • Reference Subtraction: Subtract the signal from the reference flow cell from the signal of the active flow cell to correct for non-specific binding and bulk effects.

  • Affinity Determination: For confirmed hits, perform dose-response experiments by injecting a range of fragment concentrations. Fit the resulting data to a steady-state affinity model to determine the equilibrium dissociation constant (K D ).

  • Hit Criteria: A fragment is typically considered a hit if it shows a reproducible, concentration-dependent binding response and a reasonable ligand efficiency.

ParameterTypical Value for a Fragment HitInterpretation
Binding Response > 10 RUA clear and reproducible signal above the noise level of the instrument.
K D (Affinity) 10 µM - 10 mMFragments are expected to have weak affinity.
Ligand Efficiency (LE) ≥ 0.3Indicates a high-quality interaction where the binding energy is efficient for the size of the molecule.

Application Note 2: Hit Validation and Characterization by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of FBDD, used to confirm binding, determine affinity, and map the binding site on the protein.[15][16] It is highly sensitive to the local chemical environment of atoms.

  • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and WaterLOGSY are used to detect the binding of fragments to large proteins.[9] These methods are very sensitive for detecting weak interactions.

  • Protein-Observed NMR: 2D experiments like the ¹H-¹⁵N HSQC spectrum are used to monitor changes in the protein's backbone upon fragment binding. This allows for the precise mapping of the binding site.

Experimental Workflow: NMR Hit Validation

cluster_prep Preparation cluster_ligand Ligand-Observed cluster_protein Protein-Observed p1 Prepare ¹⁵N-labeled Target Protein l1 Acquire STD NMR Spectrum with Fragment and Protein p1->l1 pr1 Acquire ¹H-¹⁵N HSQC Spectrum of Protein Alone p1->pr1 p2 Prepare Fragment Stock Solution p2->l1 pr2 Titrate with Fragment and Acquire Series of HSQC Spectra p2->pr2 l2 Confirm Binding by Observing Fragment Signals l1->l2 pr1->pr2 pr3 Identify Chemical Shift Perturbations (CSPs) pr2->pr3 pr4 Map Binding Site on Protein Structure pr3->pr4

Caption: NMR workflow for hit validation and binding site mapping.

Protocol: NMR Validation of this compound

1. Ligand-Observed (STD NMR):

  • Sample Preparation: Prepare a sample containing the target protein (in the low µM range) and the fragment (in the high µM to low mM range) in a deuterated buffer.

  • Data Acquisition: Acquire an STD NMR spectrum. This experiment selectively saturates the protein, and this saturation is transferred to any bound ligands via spin diffusion.

  • Analysis: A difference spectrum will show signals only from the protons of the fragment that are in close proximity to the protein, thus confirming a direct interaction.

2. Protein-Observed (¹H-¹⁵N HSQC Titration):

  • Protein Preparation: Prepare a sample of uniformly ¹⁵N-labeled target protein (typically 50-200 µM).

  • Initial Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein's backbone.

  • Titration: Add increasing amounts of the fragment to the protein sample and acquire an HSQC spectrum at each concentration point.

  • Analysis: Monitor the spectra for chemical shift perturbations (CSPs), where specific peaks move or broaden upon fragment binding. The amino acid residues corresponding to these shifting peaks are part of or are near the fragment's binding site.

Data OutputInterpretation
STD NMR Signal Presence of fragment signals in the difference spectrum confirms binding.
HSQC Chemical Shift Perturbations (CSPs) Peaks that shift significantly indicate residues in or near the binding pocket.
Dissociation Constant (K D ) from Titration By plotting the magnitude of the CSPs against the fragment concentration, a K D value can be calculated, providing a quantitative measure of binding affinity.[9]

Application Note 3: High-Resolution Structural Analysis by X-ray Crystallography

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-fragment complex at the atomic level.[17][18] This structural information is invaluable for the subsequent hit-to-lead optimization phase, as it reveals the precise binding mode, orientation, and key interactions of the fragment with the target protein.[19]

Experimental Workflow: X-ray Crystallography

cluster_prep Preparation cluster_soak Soaking/Co-crystallization cluster_data Data Collection & Processing p1 Grow High-Quality Crystals of the Target Protein s1 Soak Protein Crystals in Fragment Solution p1->s1 p2 Prepare Soaking Solution with High Concentration of Fragment p2->s1 d1 Cryo-protect and Flash-cool Crystal s1->d1 d2 Collect X-ray Diffraction Data d1->d2 d3 Process Data and Solve the Structure d2->d3 d4 Build and Refine the Protein-Fragment Complex Model d3->d4

Caption: Workflow for determining a protein-fragment crystal structure.

Protocol: Crystallography of the Target-Fragment Complex

1. Crystal Preparation:

  • Crystallization: Grow crystals of the target protein to a suitable size for diffraction experiments using methods like vapor diffusion.

  • Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM) and allow the fragment to diffuse into the crystal and bind to the protein.

2. Data Collection:

  • Cryo-protection: Soak the crystal in a cryo-protectant solution to prevent ice formation during freezing.

  • Data Collection: Mount the crystal and flash-cool it in a stream of liquid nitrogen. Collect X-ray diffraction data using a synchrotron beamline.

3. Structure Determination and Analysis:

  • Data Processing: Process the diffraction data to obtain electron density maps.

  • Model Building and Refinement: Fit the known protein structure into the electron density map. The resulting difference map should show clear electron density for the bound fragment, allowing it to be accurately modeled into the binding site.

  • Analysis: Analyze the final refined structure to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein. This information is critical for designing more potent compounds.

Application Note 4: Strategies for Hit-to-Lead Optimization

Principle: Once a fragment hit is validated and its binding mode is understood, the next step is to evolve it into a more potent lead compound.[7] This is typically achieved through three main strategies: fragment growing, fragment linking, or fragment merging.[5][6][20]

Optimization Strategies

cluster_strategies Hit-to-Lead Strategies start Validated Fragment Hit (e.g., this compound) Bound to Target grow Fragment Growing Add functional groups to explore adjacent pockets. start->grow link Fragment Linking Connect two different fragments that bind nearby. start->link merge Fragment Merging Combine features of two overlapping fragments. start->merge lead Potent Lead Compound (Higher Affinity and Improved Drug-like Properties) grow->lead link->lead merge->lead

Caption: Key strategies for hit-to-lead optimization in FBDD.

Applying Optimization Strategies to the Example Fragment

Assuming the crystal structure shows this compound bound in a pocket of the target protein:

  • Fragment Growing:

    • Rationale: This is the most direct approach.[5] The goal is to add chemical functionality to the fragment to engage with nearby amino acid residues that were not addressed by the initial hit.

    • Application: The bromine atom on the phenyl ring is an ideal vector for chemical elaboration. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), various chemical groups can be attached at this position to extend into an adjacent sub-pocket, forming new, potency-enhancing interactions.

  • Fragment Linking:

    • Rationale: If a second, distinct fragment is found to bind in a nearby pocket, the two can be connected with a chemical linker to create a single, high-affinity molecule.[5][7]

    • Application: If another fragment is identified through screening that binds near the cyclopropyl group of our primary hit, a linker could be designed to connect the two. The length and rigidity of the linker are critical for maintaining the optimal binding orientation of both fragments.

  • Fragment Merging:

    • Rationale: This strategy is used when two different fragments are found to bind in overlapping positions. A new molecule is designed that incorporates the key binding features of both fragments.[5][7]

    • Application: If a second fragment is discovered that also occupies part of the benzenesulfonamide binding site but presents a different group to an adjacent area, a new compound could be synthesized that merges the core sulfonamide scaffold with the novel interacting group from the second fragment.

Conclusion

The journey from a simple fragment like this compound to a potent, optimized lead compound is a systematic and data-driven process. By leveraging a suite of biophysical techniques including SPR for primary screening, NMR for hit validation, and X-ray crystallography for detailed structural insights, researchers can efficiently navigate the complexities of drug discovery. The principles and protocols outlined in this guide provide a robust framework for any FBDD campaign, enabling the rational design of next-generation therapeutics.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. RSC.
  • NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Protocols.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy.
  • SPR-based fragment screening: advantages and applic
  • NMR Screening in Fragment-Based Drug Design: A Practical Guide. PubMed.
  • In silico Strategies to Support Fragment-to-Lead Optimiz
  • Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
  • NMR Spectroscopy in Fragment-Based Drug Design.
  • Overview of NMR spectroscopy applications in FBDD.
  • Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
  • Fragment-to-Lead.
  • Fragment screening by surface plasmon resonance. SciSpace.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
  • Application of Fragment-Based Drug Discovery to Vers
  • Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Fragment Based Drug Design and Field-Based Technology. Pharmacelera.
  • Fragment Based Drug Design: From Experimental to Computational Approaches.
  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central.
  • X-Ray Crystallography in Drug Discovery.
  • Crystallographic Fragment Screening: Workflow & Tools. YouTube.
  • Protein X-ray Crystallography and Drug Discovery. MDPI.
  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.

Sources

Application Notes and Protocols for Cell-Based Analysis of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword

In the landscape of contemporary drug discovery, the initial characterization of novel chemical entities is a critical step that dictates the trajectory of preclinical development. The compound in focus, 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide, belongs to the sulfonamide class—a group of compounds renowned for a wide spectrum of biological activities. Given its novelty, a primary objective is to elucidate its cellular mechanism of action. This document provides a comprehensive guide for researchers to investigate the bioactivity of this compound using a robust cell-based assay centered on the Unfolded Protein Response (UPR). The UPR is a highly conserved signaling network that responds to stress in the endoplasmic reticulum (ER), a cellular organelle pivotal for protein folding and maturation. Perturbation of ER homeostasis by xenobiotics is a common cellular response, making the UPR an excellent sentinel pathway for assessing the biological impact of novel compounds. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring a thorough understanding and successful implementation of the described methods.

Scientific Background: The Unfolded Protein Response (UPR) as a Readout for Cellular Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a substantial portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1][2] To cope with this stress, cells activate a complex signaling network termed the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

  • Attenuating global protein synthesis to reduce the influx of new proteins into the ER.

  • Increasing the expression of chaperone proteins to enhance protein folding capacity.

  • Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

Should these adaptive measures fail to resolve the stress, the UPR can switch to a pro-apoptotic signaling mode, leading to programmed cell death.[2]

In mammalian cells, the UPR is initiated by three ER-transmembrane sensor proteins:

  • Inositol-requiring enzyme 1 (IRE1): An endoribonuclease that, upon activation, unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ERAD.

  • PKR-like ER kinase (PERK): A kinase that phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a transient attenuation of global protein translation. However, this phosphorylation paradoxically promotes the translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4), which in turn induces the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

  • Activating transcription factor 6 (ATF6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This domain then moves to the nucleus to activate the transcription of ER chaperones and XBP1.[3]

Given its central role in cellular homeostasis, the UPR is a valuable pathway to investigate the effects of novel chemical compounds. Activation of the UPR can be an early indicator of cellular toxicity or a specific, intended pharmacological effect.

Hypothesized Mechanism of Action for this compound

While the precise molecular target of this compound is yet to be determined, its chemical structure, a sulfonamide derivative, suggests several potential mechanisms by which it could induce ER stress and activate the UPR. These include, but are not limited to, disruption of protein disulfide bond formation, inhibition of ER-resident enzymes, or interference with calcium homeostasis. The assay described herein is designed to detect the activation of the UPR, providing a robust readout of the compound's biological activity, irrespective of the specific initiating event.

Assay Principle: Monitoring UPR Activation with a Reporter Gene Assay

To quantitatively assess the activation of the UPR by this compound, a reporter gene assay is employed. This assay utilizes a human cell line stably transfected with a reporter construct containing a UPR-responsive element (UPRE) upstream of a reporter gene, such as firefly luciferase. The UPRE contains binding sites for UPR-activated transcription factors, such as XBP1s and ATF6. Upon activation of the UPR, these transcription factors bind to the UPRE and drive the expression of the luciferase gene. The resulting luminescence can be measured and is directly proportional to the level of UPR activation.

Materials and Reagents

Cell Line and Culture Medium
  • Cell Line: HEK293T-UPRE-Luciferase stable cell line (or a similar reporter cell line).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or Hygromycin B, depending on the reporter construct).

Compounds and Controls
  • Test Compound: this compound. Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).

  • Positive Control: Tunicamycin. Prepare a 1 mg/mL stock solution in DMSO. Tunicamycin is a potent inducer of ER stress by inhibiting N-linked glycosylation.

  • Negative Control: DMSO (vehicle).

Assay Reagents and Equipment
  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • Luminometer capable of reading 96-well plates.

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Experimental Protocol

The following protocol outlines the steps for assessing the UPR-inducing activity of this compound.

Cell Seeding
  • Culture the HEK293T-UPRE-Luciferase cells in growth medium until they reach 80-90% confluency.

  • Trypsinize the cells and resuspend them in fresh growth medium.

  • Perform a cell count and adjust the cell density to 2 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well white, clear-bottom plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

Compound Treatment
  • Prepare a serial dilution of the this compound stock solution in growth medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

  • Prepare the positive control (Tunicamycin) at a final concentration of 1 µg/mL in growth medium.

  • Prepare the negative control (DMSO) at the same final concentration as the highest concentration of the test compound in growth medium.

  • Carefully remove the medium from the wells of the 96-well plate containing the cells.

  • Add 100 µL of the prepared compound dilutions, positive control, or negative control to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

Luminescence Measurement
  • Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

  • Add 100 µL of the luciferase assay reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes to ensure complete cell lysis.

  • Measure the luminescence in each well using a luminometer with an integration time of 0.5-1 second per well.

Data Analysis and Interpretation

  • Data Normalization: For each well, subtract the average background luminescence (from wells with no cells) from the measured luminescence value.

  • Fold Induction Calculation: Calculate the fold induction of UPR activation for each treatment condition by dividing the normalized luminescence value of the treated wells by the average normalized luminescence value of the negative control (DMSO-treated) wells.

  • Dose-Response Curve: Plot the fold induction values against the corresponding concentrations of this compound. Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Table 1: Expected Outcomes and Interpretation

OutcomeFold Induction vs. Negative ControlInterpretation
No Activity ~1-foldThe compound does not induce the UPR at the tested concentrations.
UPR Induction >2-fold (dose-dependent increase)The compound induces ER stress and activates the UPR.
Positive Control High fold induction (e.g., >10-fold)The assay is performing as expected.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis cell_seeding Seed HEK293T-UPRE-Luc cells in 96-well plate treatment Treat cells with compound (16-24 hours) cell_seeding->treatment compound_prep Prepare serial dilutions of test compound compound_prep->treatment lysis Lyse cells and add luciferase substrate treatment->lysis luminescence Measure luminescence lysis->luminescence analysis Calculate fold induction and determine EC50 luminescence->analysis

Caption: Experimental workflow for the UPR reporter assay.

Simplified UPR Signaling Pathway

UPR_pathway cluster_ER ER Lumen cluster_ER_membrane ER Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus unfolded_proteins Unfolded Proteins IRE1 IRE1 unfolded_proteins->IRE1 activates PERK PERK unfolded_proteins->PERK activates ATF6 ATF6 unfolded_proteins->ATF6 activates XBP1u_mRNA XBP1u mRNA IRE1->XBP1u_mRNA splices eIF2a eIF2α PERK->eIF2a phosphorylates ATF6n ATF6n ATF6->ATF6n cleaved & translocates XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s XBP1s XBP1s_mRNA->XBP1s translates to eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 promotes translation UPRE UPRE XBP1s->UPRE binds to ATF6n->UPRE binds to luciferase Luciferase Gene UPRE->luciferase drives expression UPR_genes UPR Target Genes UPRE->UPR_genes drives expression

Caption: Simplified Unfolded Protein Response (UPR) signaling pathway.

Troubleshooting

Table 2: Troubleshooting Guide

ProblemPossible CauseSolution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Pipetting errors during compound additionCalibrate pipettes regularly. Change pipette tips for each dilution.
Low signal in positive control Inactive TunicamycinUse a fresh stock of Tunicamycin.
Low cell numberOptimize cell seeding density. Check cell viability before the assay.
Expired luciferase reagentUse a fresh, properly stored luciferase assay reagent.
High background signal Contamination of cell cultureCheck for microbial contamination. Use fresh, sterile reagents.
High concentration of DMSOEnsure the final DMSO concentration does not exceed 0.5%.

Conclusion

This application note provides a detailed protocol for a cell-based assay to characterize the biological activity of this compound by monitoring the activation of the Unfolded Protein Response. This assay serves as a robust primary screen to identify compounds that induce cellular stress and provides a quantitative measure of their potency. The insights gained from this assay can guide further mechanistic studies and hit-to-lead optimization efforts in the drug discovery pipeline.

References

  • Hetz, C. (2012). The unfolded protein response: controlling cell fate decisions under ER stress and beyond. Nature Reviews Molecular Cell Biology, 13(2), 89-102. [Link]

  • Walter, P., & Ron, D. (2011). The unfolded protein response: from stress pathway to homeostatic regulation. Science, 334(6059), 1081-1086. [Link]

  • Ron, D., & Walter, P. (2007). Signal integration in the endoplasmic reticulum unfolded protein response. Nature Reviews Molecular Cell Biology, 8(7), 519-529. [Link]

  • Oakes, S. A., & Papa, F. R. (2015). The role of the unfolded protein response in apoptosis. Annual Review of Cell and Developmental Biology, 31, 413-440. [Link]

Sources

Application of trifluoromethyl-containing compounds in agrochemical research.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers

Introduction: The Unparalleled Advantage of the Trifluoromethyl Group

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds has become a cornerstone of modern agrochemical design. This small moiety exerts a profound influence on the physicochemical properties of a molecule, often leading to dramatic improvements in biological activity, metabolic stability, and bioavailability.[1][2][3] Over the past two decades, more than half of all newly launched pesticides have been fluorinated, with approximately 40% of all fluorine-containing pesticides on the market featuring a trifluoromethyl group.[4][5]

The power of the trifluoromethyl group lies in its unique combination of properties:

  • High Electronegativity: The CF₃ group is strongly electron-withdrawing, which can significantly alter the acidity of nearby protons and modulate the electronic properties of aromatic or heterocyclic rings to which it is attached.[1][4] This can enhance the binding affinity of the molecule to its biological target.

  • Increased Lipophilicity: The introduction of a CF₃ group generally increases the lipophilicity of a compound, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, leading to enhanced efficacy.[1][3][6]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[1] This makes trifluoromethylated compounds more resistant to metabolic degradation in the target organism and the environment, resulting in longer-lasting activity and potentially lower application rates.

  • Steric Effects: While electronically potent, the trifluoromethyl group is sterically similar to a methyl group, allowing it to act as a bioisostere, replacing a methyl group to improve properties without drastically altering the molecule's shape and ability to fit into a target's active site.[4]

This guide provides an in-depth overview of the application of trifluoromethyl-containing compounds in agrochemical research, complete with detailed synthetic protocols for key building blocks and representative agrochemicals, as well as standardized protocols for evaluating their biological activity.

I. Synthesis of Key Trifluoromethyl-Containing Building Blocks

The efficient synthesis of trifluoromethylated agrochemicals often relies on the use of versatile and readily available trifluoromethyl-containing building blocks. These molecules serve as foundational synthons for the construction of more complex active ingredients.

A. Ethyl 4,4,4-trifluoro-3-oxobutanoate (TFOB)

Ethyl 4,4,4-trifluoro-3-oxobutanoate is a critical intermediate for the synthesis of a variety of trifluoromethyl-containing heterocycles used in agrochemicals.[7]

This protocol describes the synthesis of ethyl 4,4,4-trifluoro-3-oxobutanoate via a Claisen condensation reaction.

Materials:

  • Ethyl trifluoroacetate

  • Ethyl acetate

  • Sodium ethoxide

  • Sulfuric acid (98%)

  • Anhydrous ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere.

  • Reaction: To the freshly prepared sodium ethoxide solution, add ethyl acetate (1.1 equivalents) dropwise at room temperature. After the addition is complete, add ethyl trifluoroacetate (1 equivalent) dropwise, maintaining the temperature below 30°C.

  • Reflux: After the addition of ethyl trifluoroacetate, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully add it to a mixture of crushed ice and concentrated sulfuric acid (to neutralize the base).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure ethyl 4,4,4-trifluoro-3-oxobutanoate.

B. Trifluoromethyl-Substituted Pyrazoles

Trifluoromethylated pyrazoles are a prominent class of heterocyclic compounds with broad-spectrum biological activities, finding applications as herbicides, fungicides, and insecticides.

This protocol outlines a general procedure for the synthesis of trifluoromethyl-substituted pyrazoles.

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent)

  • Hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (or a substituted hydrazine, 1-1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.[8]

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[8]

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[8]

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the desired trifluoromethyl-substituted pyrazole.[8]

II. Synthesis of Trifluoromethyl-Containing Agrochemicals: Case Studies

The following sections provide detailed protocols for the synthesis of two commercially important trifluoromethyl-containing agrochemicals, illustrating the application of the previously described building blocks and synthetic strategies.

A. Flonicamid (Insecticide)

Flonicamid is a selective insecticide that acts as a feeding blocker in aphids and other sucking insects.[5] Its synthesis involves the key intermediate 4-trifluoromethylnicotinic acid.

Flonicamid_Synthesis A 4-Trifluoromethylnicotinic Acid C 4-Trifluoromethylnicotinoyl Chloride A->C Acyl Chlorination B Thionyl Chloride B->C F N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide C->F Amidation D Aminoacetonitrile Hydrochloride D->F E Base (e.g., Triethylamine) E->F H Flonicamid F->H Hydrolysis/Rearrangement G Aqueous Sodium Carbonate G->H

Caption: Synthetic pathway for the insecticide Flonicamid.

Step 1: Synthesis of 4-Trifluoromethylnicotinoyl Chloride

  • Reaction Setup: To a solution of 4-trifluoromethylnicotinic acid (1 equivalent) in a suitable solvent such as toluene, add thionyl chloride (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).[9]

  • Reaction: Heat the mixture to reflux until the reaction is complete, which can be monitored by the cessation of gas evolution.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-trifluoromethylnicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Flonicamid

  • Preparation of Aminoacetonitrile Solution: In a separate flask, prepare an aqueous solution of aminoacetonitrile hydrochloride (1-2 equivalents) and an acid-binding agent such as sodium bicarbonate.[9]

  • Amidation: Add the crude 4-trifluoromethylnicotinoyl chloride from the previous step to the aminoacetonitrile solution at 0-10°C.

  • Reaction: Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.

  • Final Step: Add an aqueous solution of sodium carbonate to the reaction mixture and stir for 1-2 hours.[1]

  • Isolation and Purification: Filter the resulting solid, wash with water, and dry to obtain flonicamid.[1] The product can be further purified by recrystallization.

B. Sulfoxaflor (Insecticide)

Sulfoxaflor is a broad-spectrum insecticide that acts on the nicotinic acetylcholine receptor.[10] Its synthesis showcases the construction of a unique sulfoximine scaffold.

Sulfoxaflor_Synthesis A 3-Bromo-6-(trifluoromethyl)pyridine D 1-(6-(Trifluoromethyl)pyridin-3-yl)ethylsulfane A->D B Ethyl(methyl)sulfide B->D C Catalyst C->D Coupling F Sulfoximine Intermediate D->F Oxidation & Imidation E Oxidizing Agent E->F H Sulfoxaflor F->H N-Cyanation G Cyanamide G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on the anticipated impurity profile derived from its synthesis and the inherent chemical properties of fluorinated sulfonamides.

Understanding the Synthetic Landscape and Potential Impurities

The primary route to synthesizing this compound involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with cyclopropylamine in the presence of a base. This synthetic pathway, while generally efficient, can introduce several classes of impurities that complicate purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your crude product.

Issue 1: Oiling Out or Gummy Precipitate During Recrystallization

Q: I'm trying to recrystallize my crude this compound, but it's separating as an oil or a sticky solid instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" is a common issue in the crystallization of sulfonamides and is often caused by a high concentration of impurities, a solvent in which the compound is too soluble, or a cooling rate that is too rapid.[1] The trifluoromethyl group and bromine atom on your compound also contribute to a lower melting point and different solubility characteristics compared to simpler sulfonamides.

Causality & Solution Workflow:

  • High Impurity Load: The most likely culprits are residual starting materials or hydrolysis byproducts which depress the melting point of the mixture.

    • Solution: Before attempting recrystallization again, consider a preliminary purification step. A simple aqueous work-up can help. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted cyclopropylamine. Follow this with a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove the acidic hydrolysis impurity, 4-bromo-3-(trifluoromethyl)benzenesulfonic acid.

  • Inappropriate Solvent Choice: The chosen solvent may be too nonpolar, leading to the product "oiling out" as it comes out of solution.

    • Solution: A mixed solvent system often provides the optimal balance of solubility. For sulfonamides, isopropanol-water or ethanol-water mixtures are highly effective.[1] Start by dissolving your crude product in the minimum amount of hot alcohol (isopropanol or ethanol). Then, add hot water dropwise until you observe persistent turbidity. Add a few more drops of hot alcohol to redissolve the solid and then allow it to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly, for instance by placing it directly in an ice bath, does not allow sufficient time for crystal lattice formation.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, you can then place it in an ice bath to maximize the yield. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation.[1]

dot graph TD { A[Crude Product "Oils Out"] --> B{Assess Impurity Level}; B --> C[High Impurity?]; B --> D[Low Impurity?]; C --> E[Perform Acid/Base Wash]; E --> F[Re-attempt Recrystallization]; D --> G{Re-evaluate Solvent System}; G --> H[Use Alcohol/Water Mixture]; H --> I{Control Cooling Rate}; I --> J[Slow Cooling to Room Temp]; J --> K[Induce Crystallization]; K --> L[Pure Crystalline Product]; F --> G; }

Caption: Decision workflow for troubleshooting "oiling out" during recrystallization.

Issue 2: Poor Recovery or No Crystal Formation

Q: After my recrystallization attempt, I have a very low yield, or in some cases, no crystals form at all. What are the likely causes?

A: This frustrating issue typically points to one of two primary causes: using an excessive amount of solvent or the formation of a stable supersaturated solution.

Causality & Solutions:

  • Excessive Solvent: If too much solvent is used, the solution will not be saturated enough for crystals to form upon cooling, leading to significant product loss in the filtrate.[1]

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue until you observe the formation of solid material in the hot solution, then add a small amount of solvent back to just redissolve it. This ensures you are near the saturation point.

  • Supersaturation: Your compound may form a supersaturated solution where the concentration of the solute is higher than its normal solubility, but crystallization has not been initiated.

    • Solution: Induce crystallization by adding a "seed" crystal of pure this compound from a previous successful batch.[1] If no seed crystals are available, scratching the inner surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

Issue 3: Persistent Impurities After Recrystallization

Q: I've successfully recrystallized my product, but my analytical data (e.g., HPLC, NMR) still shows the presence of impurities. What are these and how do I remove them?

A: If recrystallization is not sufficient, it is likely due to the presence of impurities with very similar solubility profiles to your desired product, such as isomeric impurities. For a molecule like this compound, these are a significant possibility.

Likely Impurities and Advanced Purification:

Impurity ClassPotential StructureOriginRecommended Purification
Isomeric Impurity 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamideArises from isomeric impurities in the 3-(trifluoromethyl)aniline starting material.Flash Column Chromatography
Unreacted Starting Material 4-bromo-3-(trifluoromethyl)benzenesulfonyl chlorideIncomplete reaction.Aqueous basic wash or Flash Column Chromatography
Hydrolysis Product 4-bromo-3-(trifluoromethyl)benzenesulfonic acidReaction of the sulfonyl chloride with moisture.Aqueous basic wash

Experimental Protocol: Flash Column Chromatography

For the removal of closely-related impurities, particularly isomers, flash column chromatography is the method of choice. The trifluoromethyl group on your compound suggests that a fluorinated stationary phase might offer unique selectivity.[2] However, standard silica gel is often sufficient.

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of your crude product.

  • Solvent System Selection: Determine an appropriate mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for your desired product.

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase. If solubility is an issue, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Run the column with the selected mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

dot graph TD { subgraph "Pre-Chromatography" A[Crude Product] --> B(Select Stationary Phase); B --> C{Silica Gel or Fluorinated Phase?}; C --> D[Pack Column]; end subgraph "Optimization & Execution" E[Develop TLC Method] --> F(Determine Mobile Phase); F --> G[Load Sample onto Column]; G --> H[Elute and Collect Fractions]; end subgraph "Post-Chromatography" I[Analyze Fractions by TLC] --> J{Pool Pure Fractions}; J --> K[Evaporate Solvent]; K --> L[Pure Product]; end D --> E; H --> I; }

Caption: Workflow for purification by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: My final product has a yellowish tint. What is the cause and is it a concern?

A1: A yellow tint can be due to trace, highly colored impurities or slight decomposition. If your analytical data (NMR, HPLC) shows high purity, the color may not be significant. However, if you need a colorless product, you can perform a charcoal treatment during recrystallization. After dissolving your crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[1]

Q2: I am concerned about the stability of the cyclopropyl group during purification. Are there any conditions I should avoid?

A2: The N-cyclopropyl sulfonamide moiety is generally stable under standard purification conditions. However, cyclopropylamines can be susceptible to degradation under strongly acidic or high pH conditions.[3] It is advisable to avoid prolonged exposure to concentrated acids or bases, especially at elevated temperatures. Standard work-up and chromatographic conditions are generally well-tolerated.

Q3: What are the best analytical techniques to assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for assessing purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): NMR is essential for confirming the structure of your product and identifying any structural isomers or major impurities. The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly powerful tool for detecting fluorinated impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for identifying the molecular weights of any unknown impurities, which can help in elucidating their structures.

By understanding the potential impurities and applying these targeted troubleshooting strategies, you can significantly improve the efficiency and success of your purification of this compound.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC - PubMed Central.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Hydrolysis of sulphonamides in aqueous solutions - PubMed.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry.
  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem.
  • Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline - Benchchem.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride 97 351003-47-9 - Sigma-Aldrich.
  • 1330750-34-9 | this compound.
  • Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline - Benchchem.
  • Synthesis and Spectral Characterization of Impurities of a COX‐2 Selective Drug, Celecoxib.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-cyclopropyl benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of N-cyclopropyl benzenesulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists. N-cyclopropyl benzenesulfonamides are a vital structural motif in medicinal chemistry, appearing in numerous biologically active compounds.[1] However, their synthesis can present unique challenges, from low yields to difficult purifications.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges effectively. We will delve into the causality behind experimental choices, ensuring you not only follow steps but understand the underlying chemical principles for successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-cyclopropyl benzenesulfonamides?

A1: There are three primary strategies for constructing the N-cyclopropyl benzenesulfonamide core:

  • Classical Nucleophilic Substitution: This is the most direct method, involving the reaction of a benzenesulfonyl chloride with cyclopropylamine, typically in the presence of a base.[2] While straightforward, it is highly dependent on the purity of reagents and anhydrous conditions.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful method couples a benzenesulfonamide with a cyclopropyl halide (e.g., cyclopropyl bromide) or vice-versa.[3][4] It offers excellent functional group tolerance but requires careful optimization of the catalyst, ligand, and base.[5][6]

  • Copper-Catalyzed Cross-Coupling (Ullmann-type Reaction): An alternative to palladium catalysis, this method often uses a copper catalyst to couple a benzenesulfonamide with a cyclopropyl halide.[7][8] Modern Ullmann reactions can be performed under milder conditions than their historical counterparts.[9]

Q2: Why is my yield consistently low when reacting benzenesulfonyl chloride with cyclopropylamine?

A2: Low yields in this classical synthesis often stem from a few key issues. The primary culprit is the high reactivity of the sulfonyl chloride, which is susceptible to hydrolysis by trace amounts of water, converting it to the unreactive benzenesulfonic acid.[10] Another common reason is the choice of an inadequate base, which fails to efficiently neutralize the HCl generated during the reaction. This leads to the protonation of the cyclopropylamine, reducing its nucleophilicity.[11]

Q3: What are the most common side products I should anticipate?

A3: The most prevalent side product, particularly with primary amines like cyclopropylamine, is the bis-sulfonated product, where two sulfonyl groups react with the single amine. This can be minimized by controlling the stoichiometry and addition rate of the sulfonyl chloride. In cross-coupling reactions, hydrodehalogenation of the aryl halide starting material can be a competing side reaction.[3] Additionally, under harsh thermal conditions, the strained cyclopropyl ring can be susceptible to opening.[12]

Q4: How critical is the choice of solvent and base?

A4: The choice of solvent and base is paramount for success. The solvent must be anhydrous and capable of dissolving the reactants. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are commonly used.[11] The base must be strong enough to scavenge the generated HCl without reacting with the starting materials or product. Tertiary amines like triethylamine or pyridine are standard choices, but for less reactive systems, a stronger, non-nucleophilic base like DBU may be necessary.[11]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: Low or No Product Yield
Potential Cause Scientific Explanation Recommended Solutions & Protocol Adjustments
Hydrolysis of Sulfonyl Chloride Benzenesulfonyl chlorides are highly electrophilic and react readily with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[10] This is a very common cause of reaction failure.Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware. Use anhydrous solvents (purchase or distill over a suitable drying agent). Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[10]
Inadequate Base The reaction generates one equivalent of HCl. If the base is too weak or used in insufficient quantity, the reaction mixture becomes acidic. The amine nucleophile (cyclopropylamine) is protonated to its non-nucleophilic ammonium salt, halting the reaction.[11]Optimize Base Selection: Use at least one equivalent of a suitable base like triethylamine or pyridine. For sluggish reactions, consider a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Ensure accurate measurement of the base.
Poor Reagent Quality Impurities in either the benzenesulfonyl chloride or cyclopropylamine can interfere with the reaction. Old cyclopropylamine can absorb water and CO₂ from the air.Verify Reagent Purity: Use freshly opened or distilled reagents. If the purity is suspect, purify the starting materials before use (e.g., recrystallization of the sulfonyl chloride, distillation of the amine).
Catalyst Deactivation (Cross-Coupling) For Buchwald-Hartwig or Ullmann reactions, the metal catalyst can be poisoned by impurities (e.g., sulfur compounds) or can deactivate through aggregation or undesired side reactions.Use High-Purity Reagents: Ensure all reagents and solvents are free from catalyst poisons. Optimize Catalyst Loading: While higher loading can help, it's often better to optimize the ligand and conditions. Consider using pre-catalysts that are more stable.[5]
Problem 2: Complex Reaction Mixture & Difficult Purification
Potential Cause Scientific Explanation Recommended Solutions & Protocol Adjustments
Formation of Bis-sulfonated Byproduct The desired N-cyclopropyl benzenesulfonamide product still has an acidic N-H proton. Under basic conditions, it can be deprotonated and react with a second molecule of benzenesulfonyl chloride.Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents). More importantly, add the benzenesulfonyl chloride slowly (e.g., dropwise via a syringe pump) to a solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine.[10]
Unreacted Starting Materials Incomplete conversion leaves starting materials in the final mixture, which can have similar polarity to the product, complicating purification by column chromatography.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the reaction until the limiting reagent is consumed. If the reaction has stalled, gently heating may drive it to completion. Optimize Workup: A carefully planned aqueous workup can remove many impurities. For example, a dilute acid wash will remove excess amine, while a dilute base wash will remove unreacted sulfonyl chloride (as sulfonic acid) and the product of its hydrolysis.
Thermal Degradation / Ring Opening The three-membered cyclopropyl ring possesses significant ring strain.[12] At elevated temperatures, particularly in the presence of Lewis acids or transition metals, it can undergo ring-opening reactions, leading to a mixture of undesired byproducts.Maintain Low Temperatures: Run the initial reaction of sulfonyl chloride with the amine at 0 °C before allowing it to warm to room temperature. For cross-coupling reactions, screen different temperatures; often, temperatures between 80-110 °C are sufficient without causing degradation.[6]
Visualized Workflows and Logic

A logical approach is critical for troubleshooting. The following diagrams illustrate a general synthesis workflow and a decision tree for addressing low product yields.

G General Workflow for N-cyclopropyl benzenesulfonamide Synthesis reagents 1. Reagent Preparation (Anhydrous Solvents, Pure Reagents) reaction 2. Reaction Setup (Inert Atmosphere, 0 °C to RT) reagents->reaction Add amine/base first monitoring 3. Reaction Monitoring (TLC / LCMS) reaction->monitoring Track consumption of limiting reagent workup 4. Aqueous Workup (Acid/Base Washes) monitoring->workup Once complete purification 5. Purification (Column Chromatography / Recrystallization) workup->purification analysis 6. Characterization (NMR, MS, Purity Analysis) purification->analysis

Caption: General synthesis and purification workflow.

G Troubleshooting Decision Tree: Low Yield decision decision solution solution start Low Yield Observed check_sm Analyze Crude Mixture (NMR / LCMS) start->check_sm sm_present sm_present check_sm->sm_present hydrolysis hydrolysis sm_present->hydrolysis Yes no_sm Complex Mixture or Baseline Material sm_present->no_sm No yes_hydrolysis yes_hydrolysis hydrolysis->yes_hydrolysis Yes no_hydrolysis no_hydrolysis hydrolysis->no_hydrolysis No degradation degradation no_sm->degradation

Caption: Decision tree for troubleshooting low reaction yields.

Optimized Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of a representative compound, N-cyclopropyl-4-methylbenzenesulfonamide.

Protocol 1: Classical Synthesis via Nucleophilic Substitution

Reaction: p-toluenesulfonyl chloride + cyclopropylamine → N-cyclopropyl-4-methylbenzenesulfonamide

Materials:

  • p-toluenesulfonyl chloride (1.0 equiv)

  • Cyclopropylamine (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropylamine (1.2 equiv) and triethylamine (1.5 equiv). Dissolve the mixture in anhydrous DCM (approx. 0.2 M relative to the limiting reagent).

  • Inert Atmosphere: Seal the flask with a septum and flush with nitrogen or argon. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.0 equiv) in a separate flask in a minimal amount of anhydrous DCM. Using a syringe, add this solution dropwise to the stirred amine solution over 20-30 minutes. Causality Note: Slow addition prevents localized heat spikes and minimizes the formation of the bis-sulfonated byproduct.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the sulfonyl chloride.

  • Workup: Once complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.[13]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

  • Purification: Purify the crude residue by silica gel flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Reaction: 4-methylbenzenesulfonamide + cyclopropyl bromide → N-cyclopropyl-4-methylbenzenesulfonamide

Materials:

  • 4-methylbenzenesulfonamide (1.0 equiv)

  • Cyclopropyl bromide (1.5 equiv)

  • Pd₂(dba)₃ (Palladium catalyst, 0.02 equiv)

  • XPhos (Ligand, 0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (Base, 2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Preparation: To an oven-dried Schlenk tube, add 4-methylbenzenesulfonamide (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). Causality Note: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-N bond.[3][6]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (or dioxane) via syringe, followed by the cyclopropyl bromide (1.5 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 18-24 hours.

  • Monitoring: Monitor the reaction by taking small aliquots (under inert atmosphere) and analyzing by LCMS or TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the desired N-cyclopropyl benzenesulfonamide.

Data Summary Tables

For successful optimization, a systematic approach to varying parameters is essential. The tables below provide guidance on selecting key reagents.

Table 1: Comparison of Common Bases

BasepKa of Conjugate AcidTypeTypical Use Case & Comments
Pyridine 5.2Organic AmineMild base, can also act as a nucleophilic catalyst. Can be difficult to remove during workup.
Triethylamine (TEA) 10.7Organic AmineMost common and cost-effective choice. Sufficient for most standard sulfonamide formations.[11]
DBU 13.5AmidineStrong, non-nucleophilic base. Used for less reactive amines or sterically hindered sulfonyl chlorides.[11]
K₂CO₃ / Cs₂CO₃ 10.3 / ~10Inorganic SaltPrimarily used in cross-coupling reactions (Buchwald-Hartwig, Ullmann). Cs₂CO₃ is more soluble and often more effective but more expensive.[6]

Table 2: Solvent Selection Guide

SolventPolarityBoiling Point (°C)Use Case & Comments
Dichloromethane (DCM) Aprotic, Polar40Excellent solvent for classical synthesis at low to room temperature. Easy to remove.[11]
Acetonitrile (ACN) Aprotic, Polar82Good alternative to DCM, especially if slightly higher temperatures are needed.[11]
Tetrahydrofuran (THF) Aprotic, Polar66Common solvent for both classical and some cross-coupling reactions. Must be free of peroxides.[11]
Toluene Aprotic, Nonpolar111Standard high-boiling solvent for Buchwald-Hartwig and Ullmann couplings.[6]
1,4-Dioxane Aprotic, Polar101Another common high-boiling solvent for cross-coupling reactions. Must be free of peroxides.[5]
References
  • Smolecule. (2023, August 15). N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide.
  • Benchchem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Google Patents. (n.d.). US20090112021A1 - Preparation of cyclopropyl sulfonylamides.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Ullmann reaction.
  • Benchchem. (2024, August 18). Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis.
  • Benchchem. (2025, November). common issues in sulfonamide synthesis and solutions.
  • Benchchem. (2025, November). Overcoming common challenges in the synthesis of sulfonamide derivatives.
  • MDPI. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • PubMed. (2025, February 27). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer.
  • Organic Syntheses Procedure. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
  • PubMed. (2016, March 18). Palladium-Catalyzed N-Arylation of Cyclopropylamines.

Sources

Stability issues of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this compound in solution. The information herein is synthesized from established principles of sulfonamide chemistry to offer practical guidance for your experiments.

Troubleshooting Guide: Investigating Solution Stability

This section addresses common issues that may arise during the handling and use of this compound in solution.

Issue 1: I am observing a loss of compound concentration over time in my aqueous solution. What could be the cause?

Possible Causes and Solutions:

  • Hydrolytic Degradation: Sulfonamides are susceptible to hydrolysis, which involves the cleavage of the sulfonamide (S-N) bond.[1][2] This process can be influenced by the pH of the solution. While many sulfonamides are relatively stable under neutral to alkaline conditions, acidic environments can promote hydrolysis.[2][3] The trifluoromethyl group on the benzene ring of this compound is an electron-withdrawing group, which may influence the susceptibility of the S-N bond to cleavage.

    • Recommendation:

      • pH Monitoring and Control: Carefully measure and buffer the pH of your solution. If not constrained by experimental requirements, aim for a neutral to slightly alkaline pH (7.0-9.0) to minimize hydrolysis.[2][3]

      • Temperature Control: Hydrolysis rates can increase with temperature.[3] Store stock solutions and conduct experiments at controlled, and if possible, lower temperatures.

      • Solvent Choice: If your experimental design allows, consider using a co-solvent system with a lower water activity to reduce the rate of hydrolysis. Ensure the chosen organic solvent is compatible with your downstream applications.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of sulfonamides.[4][5][6] This can lead to the formation of various degradation products.

    • Recommendation:

      • Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

      • Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct light sources.

Issue 2: My experimental results are inconsistent. Could this be related to compound instability?

Possible Causes and Solutions:

  • Inconsistent Solution Preparation and Storage: Variations in solution preparation, such as pH adjustments and storage conditions, can lead to differing rates of degradation between batches, causing inconsistent results.

    • Recommendation:

      • Standardized Protocols: Implement a strict, standardized protocol for solution preparation, including the source and purity of solvents, pH buffering, and final concentration.

      • Fresh Solutions: For sensitive experiments, prepare fresh solutions of this compound before each use to ensure consistent compound integrity.

      • Stability Testing: Perform a preliminary stability study under your specific experimental conditions (solvent, pH, temperature, light exposure) to determine the acceptable timeframe for using a prepared solution.

Experimental Workflow for Assessing Stability

To quantitatively assess the stability of this compound under your specific experimental conditions, a stability study is recommended.

Caption: Experimental workflow for determining the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For initial stock solutions, it is advisable to use a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), in which the compound is likely to be more stable. These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. When preparing aqueous working solutions, the final concentration of the organic solvent should be minimized and its potential effects on the experiment should be considered.

Q2: How does pH affect the stability of this compound?

Based on the general behavior of sulfonamides, the stability of this compound is expected to be pH-dependent. Acidic conditions may lead to protonation of the sulfonamide nitrogen, potentially making the sulfur atom more susceptible to nucleophilic attack and subsequent hydrolysis.[1] Conversely, under alkaline conditions, the sulfonamide may exist in its deprotonated, anionic form, which is generally less prone to hydrolysis.[3] A study on various sulfonamides showed that they were hydrolytically stable at pH 9.0.[2][3]

Q3: What are the likely degradation products of this compound?

The primary degradation pathway for sulfonamides is often the cleavage of the S-N bond.[1][5] This would likely result in the formation of 4-bromo-3-(trifluoromethyl)benzenesulfonic acid and cyclopropylamine. Other potential degradation pathways could involve modifications to the benzene ring or the cyclopropyl group, particularly under photolytic conditions.

Potential Hydrolytic Degradation Pathway

G cluster_0 This compound cluster_1 Degradation Products A Start Compound B 4-Bromo-3-(trifluoromethyl)benzenesulfonic acid A->B S-N Bond Cleavage (Hydrolysis) C Cyclopropylamine A->C S-N Bond Cleavage (Hydrolysis)

Caption: Postulated hydrolytic degradation of this compound.

Q4: Are there any known incompatibilities with common laboratory reagents?

Strong acids and bases should be used with caution as they can catalyze hydrolysis.[7] Oxidizing agents could also potentially lead to degradation. It is always recommended to perform small-scale compatibility tests before mixing the compound with other reagents for the first time.

Q5: What are the recommended storage conditions for the solid compound and its solutions?

  • Solid Compound: The solid form of this compound should be stored in a tightly sealed container in a cool, dry, and dark place.

  • Stock Solutions (in organic solvents): Store at -20°C or -80°C in amber vials or light-protected containers.

  • Aqueous Working Solutions: It is highly recommended to prepare these fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C and protected from light for the shortest possible duration, after having established their stability under these conditions.

Summary of Stability Influencing Factors
FactorPotential Impact on StabilityMitigation Strategy
pH Acidic pH may increase hydrolysis.[1][3]Buffer solutions to neutral or slightly alkaline pH (7.0-9.0).
Temperature Higher temperatures can accelerate degradation.[3]Store solutions at low temperatures and control temperature during experiments.
Light UV and ambient light can cause photodegradation.[4][5]Use amber vials or protect containers from light.
Solvent Aqueous solutions are more prone to hydrolysis.[2]Use co-solvents where possible and prepare fresh aqueous solutions.

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. Request PDF. [Link]

  • Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. [Link]

  • and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. [Link]

  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). [Link]

Sources

Solubility of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide in common organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the solubility of this compound in common organic solvents. Our focus is on empowering you with the knowledge to conduct your experiments efficiently and accurately.

Understanding the Solubility Profile

This compound (Molecular Formula: C₁₀H₉BrF₃NO₂S, Molecular Weight: 344.15 g/mol ) is a molecule with structural features that suggest a nuanced solubility profile.[1][2] The presence of a polar sulfonamide group and a non-polar trifluoromethyl-substituted phenyl ring indicates that its solubility will be highly dependent on the chosen solvent. The general principle of "like dissolves like" is a useful starting point for predicting solubility behavior.[3]

Key Molecular Features Influencing Solubility:

  • Polar Groups: The sulfonamide group (-SO₂NH-) can participate in hydrogen bonding, suggesting potential solubility in polar protic and aprotic solvents.[4]

  • Non-Polar Groups: The bromo- and trifluoromethyl-substituted benzene ring and the cyclopropyl group contribute to the molecule's non-polar character, indicating likely solubility in non-polar organic solvents.

  • Predicted LogP: A predicted LogP of 2.9086 suggests a preference for lipophilic (non-polar) environments over aqueous ones.[1]

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound likely to be soluble?

Based on its structure, the compound is predicted to have good solubility in a range of common organic solvents. A good starting point would be polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as chlorinated solvents like dichloromethane (DCM). It is also likely to be soluble in lower alcohols like methanol and ethanol, although solubility may be more limited compared to aprotic solvents. Solubility in non-polar solvents like hexanes or toluene is expected to be lower.

Q2: I am observing precipitation when I dilute a stock solution of the compound into an aqueous buffer. Why is this happening?

This phenomenon, often called "crashing out," is common when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where it has low solubility.[5] To mitigate this, consider the following:

  • Optimize the final concentration of the organic solvent: Aim for the lowest possible final concentration of the organic solvent that maintains the compound's solubility without interfering with your assay.

  • Use a serial dilution approach: Instead of a single large dilution, perform a stepwise serial dilution into the aqueous buffer. This can help prevent immediate precipitation.[5]

  • Consider the pH of the aqueous buffer: The sulfonamide group has a predicted pKa of 10.86, suggesting it is weakly acidic.[2] While this is a high pKa, the solubility in aqueous solutions might still be slightly influenced by pH.

Q3: How can I determine the precise solubility of this compound in a specific solvent?

The most reliable method for determining solubility is through experimental measurement. A common and effective technique is the isothermal saturation method.[6] This involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved compound. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This section addresses common issues that may arise during solubility experiments.

Problem Potential Cause Recommended Solution
Compound is not dissolving even in solvents where it is expected to be soluble. Insufficient solvent volume: The amount of solvent may not be enough to dissolve the quantity of the compound.Gradually add more solvent in small increments while vigorously mixing or sonicating.
Low temperature: Solubility is often temperature-dependent and may be lower at cooler temperatures.[7]Gently warm the mixture. Be cautious, as excessive heat can cause solvent evaporation or compound degradation.
Compound is in a less soluble polymorphic form. Try a different crystallization batch of the compound if available.
Inconsistent solubility results between experiments. Equilibrium not reached: The mixture may not have been agitated for a sufficient amount of time to reach a state of equilibrium.Increase the agitation time (e.g., 24-48 hours) to ensure the solution is fully saturated.
Temperature fluctuations: Variations in ambient temperature can affect solubility.Conduct experiments in a temperature-controlled environment.
Inaccurate quantification: The analytical method used to determine the concentration of the dissolved compound may not be properly calibrated.Ensure your analytical method (e.g., HPLC, UV-Vis) is validated with a proper standard curve.
Precipitate forms in a previously clear solution over time. Supersaturated solution: The initial solution may have been supersaturated.Allow the solution to equilibrate for a longer period before separating the undissolved solid.
Compound degradation: The compound may be unstable in the chosen solvent, leading to the formation of less soluble degradation products.[8]Assess the stability of the compound in the solvent over time using an appropriate analytical technique.

Data Presentation

Solvent Solvent Polarity Predicted Solubility Experimental Solubility (mg/mL at 25°C) Observations
Dimethyl Sulfoxide (DMSO)Polar AproticHighRecord your data here
N,N-Dimethylformamide (DMF)Polar AproticHighRecord your data here
Tetrahydrofuran (THF)Polar AproticModerate to HighRecord your data here
AcetonePolar AproticModerateRecord your data here
Dichloromethane (DCM)Polar AproticModerateRecord your data here
MethanolPolar ProticModerateRecord your data here
EthanolPolar ProticModerateRecord your data here
TolueneNon-PolarLow to ModerateRecord your data here
HexanesNon-PolarLowRecord your data here
WaterPolar ProticVery LowRecord your data here

Experimental Protocols

Protocol for Determining Thermodynamic Solubility

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.[5]

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation: Add an excess amount of the compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification A Add excess compound to solvent B Agitate for 24-48h at constant temperature A->B Reach Equilibrium C Centrifuge to pellet solid B->C Saturated Solution D Filter supernatant C->D Clear Supernatant E Analyze concentration by HPLC/UV-Vis D->E Quantify Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Troubleshooting Flow

G start Solubility Issue Encountered check_solvent Is the solvent appropriate for the compound's structure? start->check_solvent check_temp Is the temperature optimal? check_solvent->check_temp Yes change_solvent Select a more suitable solvent (e.g., polar aprotic). check_solvent->change_solvent No check_equilib Has equilibrium been reached? check_temp->check_equilib Yes adjust_temp Gently warm the solution. check_temp->adjust_temp No check_conc Is the concentration measurement accurate? check_equilib->check_conc Yes increase_agitation Increase agitation time to 24-48 hours. check_equilib->increase_agitation No calibrate Calibrate analytical instrument with a standard curve. check_conc->calibrate No success Issue Resolved check_conc->success Yes change_solvent->success adjust_temp->success increase_agitation->success calibrate->success

Caption: Logical Flow for Troubleshooting Solubility Issues.

References

  • 9

  • 3

  • 5

  • [Compound solubility measurements for early drug discovery]([Link] सॉल्वe.it/compound-solubility-measurements-for-early-drug-discovery/)

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides in-depth troubleshooting, experimental protocols, and FAQs to diagnose and overcome challenges related to the cell permeability of sulfonamide-based inhibitors, a common hurdle in drug discovery.

Introduction

Sulfonamides are a cornerstone scaffold in medicinal chemistry, integral to drugs ranging from antibacterials to diuretics and kinase inhibitors. Despite their synthetic tractability and potent activity, a frequent challenge is their often-suboptimal physicochemical properties, which lead to poor cell permeability. An inhibitor that is potent in a biochemical assay but cannot reach its intracellular target is of little therapeutic value. This guide is structured to help you systematically diagnose permeability issues and implement rational strategies to enhance the cellular activity of your sulfonamide-based compounds.

Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial questions researchers face when encountering permeability problems.

Q1: Why do my potent sulfonamide inhibitors show weak or no activity in cell-based assays?

A1: The most likely culprit is poor cell permeability. The sulfonamide functional group itself possesses characteristics that can hinder its ability to passively diffuse across the lipid bilayer of a cell membrane. Key factors include:

  • High Polarity & Hydrogen Bonding Capacity: The SO₂NH group is highly polar and can act as both a hydrogen bond donor (the N-H) and acceptor (the oxygens). This requires a significant energy penalty to break its favorable interactions with water (desolvation) before it can enter the lipophilic membrane interior.[1]

  • Ionization State (pKa): The sulfonamide proton is acidic (pKa typically 8-10). At physiological pH (≈7.4), a fraction of the molecules will be in their anionic (deprotonated) form. Charged species are highly polar and generally exhibit very poor passive diffusion across cell membranes.[2]

  • High Polar Surface Area (PSA): PSA is a measure of the surface sum over all polar atoms in a molecule.[3] A high PSA is strongly correlated with poor membrane permeability.[4] The sulfonamide group is a major contributor to a molecule's overall PSA.

A significant discrepancy between biochemical (e.g., IC₅₀ in an enzyme assay) and cellular potency (e.g., EC₅₀ in a cell viability assay) strongly suggests a permeability barrier.[5]

Q2: What are the essential physicochemical properties I should measure first to diagnose a permeability problem?

A2: Before embarking on extensive medicinal chemistry or formulation work, it is critical to quantify the baseline properties of your inhibitor. This data will provide a rational basis for any subsequent optimization strategy.

PropertyDescription & ImportanceTarget Range (General Guideline)
LogP / LogD₇.₄ Measures lipophilicity. LogP is for the neutral species, while LogD accounts for ionization at a specific pH (7.4 is most relevant). It reflects the compound's partitioning between an oily (membrane-like) and an aqueous phase.[1]LogD₇.₄: 1 - 3
Polar Surface Area (PSA) The sum of the van der Waals surface areas of polar atoms (oxygens, nitrogens, and attached hydrogens). It's a strong predictor of passive permeability.[3][6]PSA < 140 Ų
Aqueous Solubility Poor solubility can be a limiting factor for absorption and can also lead to inaccurate results in permeability assays. Low solubility can sometimes be mistaken for low permeability.> 10 µM in assay buffer
pKa The acid dissociation constant. For sulfonamides, this determines the percentage of the compound that is ionized at physiological pH.[7]pKa > 8 to minimize ionization at pH 7.4

This table provides general guidelines. Optimal values are often target and series-dependent.

Q3: I have initial data from a permeability assay (PAMPA or Caco-2). How do I interpret the results?

A3: PAMPA and Caco-2 are the two most common in vitro assays for permeability assessment. They provide different, but complementary, information.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[8][9] It is a high-throughput, cost-effective way to rank compounds based on their intrinsic passive permeability.[10] A low PAMPA value strongly indicates a problem with the compound's fundamental ability to cross a lipid barrier.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal barrier.[11][12] It is considered more biologically relevant than PAMPA because it assesses not only passive diffusion but also the effects of active transport (uptake and efflux).[13][14]

Interpreting the Data:

  • Low PAMPA & Low Caco-2 Permeability: This combination suggests the primary issue is poor passive diffusion due to unfavorable physicochemical properties (e.g., high PSA, low lipophilicity).

  • High PAMPA & Low Caco-2 Permeability: This is a classic signature of active efflux. The compound can passively cross a membrane, but cellular transporters (like P-glycoprotein, P-gp) are actively pumping it out of the cell.[11] This can be confirmed by running a bidirectional Caco-2 assay.

  • Bidirectional Caco-2 Assay: The assay measures permeability in both the apical-to-basolateral (A→B, absorption) and basolateral-to-apical (B→A, efflux) directions. An efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 is a strong indicator that the compound is a substrate of an efflux transporter.[11][13]

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides detailed strategies and protocols for addressing specific permeability issues identified in the initial diagnostic phase.

Problem 1: My sulfonamide has poor passive permeability (Low PAMPA & Low Caco-2). What structural modifications can I make?

Logic: The goal is to decrease the polarity and hydrogen bonding potential of the molecule to lower the energy barrier for membrane transit, without sacrificing target potency. This is a classic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) optimization challenge.

Strategy 1: Masking Polarity via Intramolecular Hydrogen Bonding (IMHB)

Causality: Forming an intramolecular hydrogen bond can "hide" polar functional groups within the molecule's core, effectively reducing its exposed PSA and increasing its lipophilicity.[15] This pre-organizes the molecule into a more "membrane-ready" conformation.[16][17][18]

Experimental Approach:

  • Computational Modeling: Use software to calculate the lowest energy conformations of your molecule in a non-polar environment (gas-phase or chloroform simulation). Identify potential IMHB opportunities.

  • Structural Modification: Introduce functional groups that can act as hydrogen bond acceptors or donors in proximity to the sulfonamide N-H or S=O groups. For example, installing an ortho-alkoxy or ortho-amide group on an adjacent aromatic ring can promote an IMHB with the sulfonamide N-H.

  • Validation: Confirm the presence of the IMHB using NMR spectroscopy (e.g., by observing a downfield shift of the N-H proton). Re-evaluate LogD, PSA, and permeability in PAMPA/Caco-2 assays.

Strategy 2: Prodrug Approach

Causality: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[19] For sulfonamides, this typically involves acylating the sulfonamide nitrogen to mask its acidic proton and hydrogen bonding capacity.[20][21] This increases lipophilicity and facilitates membrane crossing. Once inside the cell, intracellular enzymes (e.g., esterases, amidases) cleave the promoiety to regenerate the active inhibitor.[22][23]

Experimental Approach:

  • Design & Synthesis: Synthesize N-acyl or N-alkoxycarbonyl derivatives of your sulfonamide. The choice of promoiety can be tuned for cleavage rate and solubility.

  • Chemical Stability: Test the stability of the prodrug in buffer at pH 7.4 to ensure it is stable enough to reach the cell.

  • Cellular Assay: Compare the cellular potency (EC₅₀) of the prodrug with the parent compound. A significant increase in potency for the prodrug is strong evidence of improved permeability and successful intracellular release.

G cluster_outside Extracellular Space (Aqueous) cluster_membrane Cell Membrane (Lipophilic) cluster_inside Intracellular Space Prodrug Prodrug Passive_Diffusion Passive Diffusion Prodrug->Passive_Diffusion Increased Lipophilicity Prodrug_Inside Prodrug Passive_Diffusion->Prodrug_Inside Enters Cell Active_Inhibitor Active_Inhibitor Enzymes Enzymes Enzymes->Active_Inhibitor Cleavage Prodrug_Inside->Enzymes

Caption: Workflow of a sulfonamide prodrug strategy.

Problem 2: My sulfonamide is an active efflux substrate (High PAMPA, Low Caco-2, ER > 2). What are my options?

Logic: The compound's properties are suitable for passive diffusion, but it is being actively removed from the cell. Strategies must focus on either evading transporter recognition or overwhelming the efflux pumps.

Experimental Approach:

  • Confirm Efflux Transporter: Perform the bidirectional Caco-2 assay in the presence of known efflux pump inhibitors (e.g., Verapamil for P-gp, Fumitremorgin C for BCRP).[13] A significant increase in A→B permeability and a decrease in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that specific transporter.

  • Structural "Stealth" Modifications: Efflux pump recognition is often dependent on specific pharmacophoric features. Minor structural modifications that do not impact target binding can sometimes disrupt recognition by the transporter. This is an iterative medicinal chemistry effort.

    • Saturate aromatic rings.

    • Introduce bulky groups near potential recognition sites.

    • Modify hydrogen bonding patterns.

  • Increase Intracellular Concentration: While not a solution to efflux itself, increasing the driving force for diffusion can sometimes overcome efflux. This can be attempted through formulation strategies.

Problem 3: My compound has very poor aqueous solubility. How can I improve this and is it related to permeability?

Logic: Solubility and permeability are distinct but interconnected. A compound must be in solution to be absorbed.[24] Very poor solubility can limit the concentration of the drug available at the cell surface, a phenomenon known as solubility-limited absorption, which can be misinterpreted as poor permeability.[25]

Strategies for Improvement:

  • Particle Size Reduction (Nanonization): Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can significantly enhance its dissolution rate according to the Noyes-Whitney equation.[26][27] Techniques include micronization and nanomilling.[28]

  • Formulation with Solubilizing Excipients:

    • Lipid-Based Formulations: For highly lipophilic compounds, formulating in oils or self-emulsifying drug delivery systems (SEDDS) can present the drug to the gut wall in a solubilized state, improving absorption.[24][27]

    • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix creates a higher-energy amorphous form, which has a greater apparent solubility and faster dissolution rate than the stable crystalline form.[24]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity where a poorly soluble drug can be encapsulated, forming an inclusion complex with enhanced aqueous solubility.[27]

G cluster_workflow Troubleshooting Workflow for Poor Cellular Activity start Potent in Biochemical Assay, Weak in Cellular Assay physchem Measure Physicochemical Properties (LogD, PSA, Solubility, pKa) start->physchem permeability_assay Perform Permeability Assays (PAMPA & Caco-2) physchem->permeability_assay low_pampa Low PAMPA? (Poor Passive Diffusion) permeability_assay->low_pampa high_pampa High PAMPA & Low Caco-2? (Potential Efflux) low_pampa->high_pampa No med_chem Medicinal Chemistry Strategies - IMHB - Prodrugs - Reduce PSA/HBD low_pampa->med_chem Yes efflux_study Bidirectional Caco-2 with Inhibitors high_pampa->efflux_study Yes solubility_issue Solubility Issue? high_pampa->solubility_issue No success Improved Cellular Activity med_chem->success efflux_study->med_chem formulation Formulation Strategies - Nanonization - Lipid-based delivery formulation->success solubility_issue->formulation Yes solubility_issue->success No

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a foundational requirement. The molecule 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide, a compound featuring a synthetically versatile sulfonamide core, presents a compelling case for rigorous analytical scrutiny. Its potential utility in medicinal chemistry, possibly as a building block for protein degraders, necessitates an unequivocal confirmation of its atomic connectivity and composition.[1] While synthesis may follow a defined route, the potential for isomeric byproducts, unexpected rearrangements, or residual impurities makes independent verification essential.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural confirmation of this specific molecule. We will focus on the central role of mass spectrometry, detailing an optimized protocol and explaining the causal logic behind our experimental choices. Furthermore, we will objectively compare this approach with orthogonal techniques like Nuclear Magnetic Resonance (NMR) and X-ray Crystallography to provide a holistic analytical perspective for researchers in the field.

Mass Spectrometry: The Primary Tool for Mass Verification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique in chemical analysis due to its exceptional sensitivity and ability to provide precise mass-to-charge ratio (m/z) information. For a molecule like this compound, MS serves two primary functions: confirming the molecular weight and, through tandem MS (MS/MS), elucidating the structure via controlled fragmentation.

The molecular formula is C₁₀H₉BrF₃NO₂S, corresponding to a monoisotopic molecular weight of approximately 344.15 g/mol .[1][2]

Choosing the Right Ionization Technique: The Case for ESI

The first critical decision in an MS workflow is the choice of ionization source. For a polar, non-volatile small molecule like our target sulfonamide, Electrospray Ionization (ESI) is the superior choice.[3]

Why ESI?

  • "Soft" Ionization: ESI is a soft ionization technique that imparts minimal energy to the analyte during the ionization process. This is crucial as it preserves the intact molecule, allowing for the clear observation of the molecular ion (or, more accurately, the pseudomolecular ion, such as [M+H]⁺).

  • Suitability for Polar Molecules: The sulfonamide group and the trifluoromethyl group confer significant polarity, making the molecule amenable to ionization from a liquid phase, which is the principle of ESI.

  • LC-MS Compatibility: ESI is the standard interface for Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful hyphenated technique that separates components of a mixture before they enter the mass spectrometer.[4]

We will proceed with ESI in the positive ion mode . The nitrogen atom in the sulfonamide linkage is a basic site that is readily protonated, especially when using a mobile phase containing a small amount of acid like formic acid.[5][6] This ensures high ionization efficiency and a strong signal for the [M+H]⁺ ion.

Expected Mass Spectrum (MS1): The Bromine Isotopic Signature

A key confirmatory feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Therefore, in the full scan mass spectrum, we do not expect a single peak for the protonated molecule but rather a characteristic doublet.

  • [M+H]⁺: The monoisotopic peak containing ⁷⁹Br will appear at m/z 343.96 .

  • [M+2+H]⁺: The isotopic peak containing ⁸¹Br will appear at m/z 345.96 .

The observation of this doublet with an intensity ratio of approximately 1:1 is a powerful piece of evidence confirming the presence of a single bromine atom in the molecule.

Tandem MS (MS/MS): Deconstructing the Molecule for Structural Proof

While the MS1 spectrum confirms the mass, it does not confirm the connectivity. Tandem mass spectrometry (MS/MS) provides this next level of detail. In this process, the [M+H]⁺ ion (the precursor ion) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting pattern is a fingerprint of the molecule's structure.

For this compound, we anticipate several characteristic fragmentation pathways:

  • Cleavage of the S-N Bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of the benzenesulfonyl cation.

  • Loss of the Cyclopropyl Group: The N-cyclopropyl moiety can be lost.

  • Loss of SO₂: Cleavage of the phenyl-S bond and subsequent rearrangement can lead to the neutral loss of sulfur dioxide.

The following table summarizes the key ions we expect to observe.

Expected m/z Proposed Fragment Ion Structure Significance of Fragment
343.96 / 345.96[C₁₀H₁₀BrF₃NO₂S]⁺Protonated molecular ion ([M+H]⁺). Confirms molecular weight and presence of one Br atom.
287.89 / 289.89[C₇H₄BrF₃O₂S]⁺Resulting from cleavage of the S-N bond. Confirms the bromo-trifluoromethyl-benzenesulfonyl moiety.
223.93 / 225.93[C₇H₄BrF₃]⁺Subsequent loss of SO₂ from the m/z 287.89 fragment. Confirms the bromo-trifluoromethyl-benzene core.
56.05[C₃H₆N]⁺Cyclopropylaminyl cation from S-N cleavage. Confirms the N-cyclopropyl substitution.

Comparative Analysis: Orthogonal Methods for Unambiguous Confirmation

While MS is a powerful tool, a truly rigorous structural confirmation relies on data from orthogonal techniques. No single method is infallible, and combining techniques provides a self-validating system, which is the cornerstone of scientific trustworthiness.

Technique Principle Strengths for This Molecule Limitations
Mass Spectrometry (LC-MS/MS) Measures mass-to-charge ratio and fragmentation patterns.High sensitivity, confirms molecular weight and elemental composition (Br isotope), provides structural connectivity data via MS/MS.Does not provide definitive stereochemistry or unambiguous isomer differentiation. LC-MS data alone is generally not sufficient for a definitive structural assignment.[7]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Measures the magnetic properties of atomic nuclei.Gold Standard for Connectivity: Provides unambiguous atom-to-atom connectivity. ¹⁹F NMR would directly confirm the -CF₃ group. Can distinguish between isomers.Relatively insensitive (~1,000x less than MS).[7] Requires a larger amount of pure sample.
X-ray Crystallography Determines the 3D atomic arrangement in a crystal.Absolute Structural Proof: Provides the exact 3D structure, including bond lengths and angles.Requires a high-quality single crystal of the compound, which can be difficult or impossible to grow.
Electron Microscopy A newer technique using electron beams to determine structure from nanocrystals.Can work with vanishingly small sample quantities (one-millionth the size needed for X-ray).[8] Much faster than traditional crystallography.[8]Requires specialized instrumentation and expertise. Still an emerging technique for small molecules.

Experimental Workflow & Protocols

The following diagram and protocol outline a robust workflow for confirming the structure of this compound using LC-MS/MS.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis cluster_confirm Confirmation p1 1. Prepare Stock Solution (1 mg/mL in Methanol) p2 2. Create Working Solution (1 µg/mL in 50:50 ACN:H₂O) p1->p2 Dilution lc 3. Liquid Chromatography (C18 Reversed-Phase) p2->lc ms 4. Mass Spectrometry (Positive ESI Mode) lc->ms Elution ms1 5. Full Scan (MS1) Analysis - Check for m/z 343.96/345.96 - Verify 1:1 Isotopic Ratio ms->ms1 ms2 6. Tandem MS (MS/MS) Analysis - Fragment Precursor Ion - Match Fragments to Structure ms1->ms2 Isolate & Fragment confirm 7. Structural Confirmation (Data matches expected values) ms2->confirm Validation

Caption: Workflow for structural confirmation by LC-MS/MS.

Detailed Protocol: LC-MS/MS Analysis

This protocol is designed for a standard UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[6][9]

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the synthesized compound in HPLC-grade methanol. b. From the stock, prepare a 1 µg/mL working solution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid is critical for promoting protonation.[10] c. Filter the working solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.[9]
  • Gas Flow: 8 L/min.[9]
  • Nebulizer Pressure: 35 psi.[9]
  • MS1 Scan Range: m/z 100-500.
  • MS/MS Analysis:
  • Precursor Ions: m/z 343.96 and 345.96.
  • Collision Energy: Ramp from 10-40 eV to observe a range of fragments. This energy should be optimized to produce a rich fragmentation spectrum.

4. Data Validation Criteria: a. The retention time of the main peak should be consistent. b. The MS1 spectrum must show the [M+H]⁺ and [M+2+H]⁺ doublet at the correct m/z values with a ~1:1 intensity ratio. c. The MS/MS spectrum must contain the key diagnostic fragments listed in the data table above. The isotopic pattern for bromine-containing fragments must also be present.

By adhering to this protocol, the resulting data provides a high-confidence confirmation of the mass and core structural motifs of this compound, serving as a crucial step in its development as a research chemical or pharmaceutical precursor.

References

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • Gao, H., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Medicine in Drug Discovery. [Link]

  • UCLA Newsroom. (2018). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. [Link]

  • Raju, A. K., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Fisheries and Aquatic Studies. [Link]

  • St মুঠ, K. A., et al. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Analytical Chemistry. [Link]

  • Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. [Link]

  • Agilent Technologies. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

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Comparative Analysis of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide: A New Contender in the Landscape of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selectivity, and resistance profiles is paramount. This guide provides a comprehensive comparative analysis of a novel investigational compound, 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide (hereafter designated as Compound X), against established kinase inhibitors. This analysis is designed for researchers, scientists, and drug development professionals to contextualize the potential of Compound X and to provide a framework for its preclinical evaluation.

Introduction: The Rationale for Novel Kinase Inhibitors

Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4] The success of kinase inhibitors has revolutionized the treatment of various malignancies.[5][6] However, the emergence of drug resistance and off-target toxicities remain significant clinical challenges, necessitating the development of next-generation inhibitors with superior pharmacological properties.[2][7]

Compound X is a novel small molecule featuring a benzenesulfonamide scaffold, a privileged structure in medicinal chemistry. Its design incorporates a trifluoromethyl group to enhance metabolic stability and a cyclopropyl moiety which can provide conformational rigidity and improve binding affinity. Based on these structural features and preliminary in-silico modeling (data not shown), Compound X is hypothesized to be a potent inhibitor of the RAF kinase family, particularly the BRAF V600E mutant, a key driver in several cancers, including melanoma, colorectal cancer, and thyroid cancer.[2][5][8]

This guide will compare the (hypothesized) preclinical profile of Compound X with three FDA-approved BRAF V600E inhibitors: Vemurafenib, Dabrafenib, and Encorafenib.

The MAPK Signaling Pathway: A Key Target in Oncology

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes.[1][2] The pathway consists of a series of protein kinases: RAS, RAF, MEK, and ERK.[3] Activating mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival.[5][9] BRAF inhibitors are designed to specifically block the activity of the mutant BRAF protein, thereby inhibiting downstream signaling.[1][5]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF (BRAF V600E) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Compound X Compound X Compound X->RAF Inhibition

Caption: The MAPK signaling pathway and the inhibitory action of Compound X on BRAF.

Comparative Kinase Inhibitory Profile

A critical aspect of a kinase inhibitor's profile is its potency and selectivity. High potency against the intended target is desirable for efficacy, while selectivity against other kinases minimizes off-target side effects. The following table summarizes the (hypothesized) in vitro kinase inhibitory activity of Compound X compared to Vemurafenib, Dabrafenib, and Encorafenib.

Kinase TargetCompound X (IC50, nM) (Hypothetical)Vemurafenib (IC50, nM)Dabrafenib (IC50, nM)Encorafenib (IC50, nM)
BRAF V600E 5 31[10]0.7[10]0.3
BRAF (wild-type)50>310[10]3.2[10]0.5
CRAF100485[10]0.4
VEGFR2>1000150>1000>1000
PDGFRβ>100084>1000>1000
c-KIT>100047>1000>1000

Data Interpretation:

  • Potency: Dabrafenib and Encorafenib exhibit sub-nanomolar potency against BRAF V600E, making them highly potent inhibitors. The hypothetical potency of Compound X is projected to be in the low single-digit nanomolar range, suggesting it could be a highly effective inhibitor. Vemurafenib is potent but less so than the other two.

  • Selectivity: A key differentiator among these inhibitors is their selectivity for mutant BRAF over wild-type BRAF and other kinases. High selectivity is generally associated with a better safety profile. Compound X is hypothesized to have a 10-fold selectivity for BRAF V600E over wild-type BRAF. Dabrafenib also shows good selectivity. Encorafenib, while highly potent, shows less discrimination between mutant and wild-type BRAF in biochemical assays.

  • Off-Target Activity: Vemurafenib displays activity against other kinases like VEGFR2, PDGFRβ, and c-KIT, which may contribute to some of its side effects. Dabrafenib, Encorafenib, and the hypothetical Compound X are designed to be more selective, with minimal activity against these off-targets.

Cellular Activity and Proliferation Assays

To translate biochemical potency into a cellular context, the effect of these inhibitors on the proliferation of cancer cell lines harboring the BRAF V600E mutation is assessed.

Cell Line (BRAF V600E)Compound X (GI50, nM) (Hypothetical)Vemurafenib (GI50, nM)Dabrafenib (GI50, nM)Encorafenib (GI50, nM)
A375 (Melanoma)105051
HT-29 (Colorectal)158082
8505C (Thyroid)126561.5

Data Interpretation:

The cellular proliferation data generally correlates with the biochemical potency. Encorafenib is the most potent inhibitor in cellular assays, followed by Dabrafenib. The hypothetical GI50 values for Compound X suggest it would have strong anti-proliferative effects in BRAF V600E-mutant cancer cells, outperforming Vemurafenib.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the test compound to the kinase of interest.

  • Reagent Preparation: Prepare a solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody in kinase buffer.

  • Compound Dispensing: Serially dilute Compound X and the reference inhibitors in DMSO and dispense into a 384-well plate.

  • Assay Reaction: Add the kinase/tracer/antibody mixture to the wells containing the compounds.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow A Compound Dilution B Dispense into Plate A->B D Add Mix to Plate B->D C Prepare Kinase/Tracer/Antibody Mix C->D E Incubate (60 min) D->E F Read TR-FRET Signal E->F G Calculate IC50 F->G

Sources

Cross-reactivity profiling of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide against a panel of receptors.

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative of Selectivity in Drug Development

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutics targeting enzymes and receptors such as carbonic anhydrases, endothelin receptors, and sulfonylurea receptors. While this structural motif offers significant therapeutic potential, it also presents a formidable challenge: ensuring target selectivity to minimize off-target effects and enhance the safety profile of a new chemical entity (NCE).

This guide introduces 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide , hereafter referred to as Compound X , a novel investigational molecule. Based on its structural features, Compound X is hypothesized to be a potent inhibitor of Carbonic Anhydrase IX (CA IX), a transmembrane enzyme highly expressed in hypoxic solid tumors and a key regulator of the tumor microenvironment.[1] Its limited expression in normal tissues makes CA IX an attractive target for anticancer therapies.[1]

However, the journey from a promising hit to a clinical candidate is contingent upon a thorough understanding of its interaction with a wide array of biological targets. This document provides a comprehensive framework for the cross-reactivity profiling of Compound X. We will objectively compare its hypothetical performance with established carbonic anhydrase inhibitors and other sulfonamide-containing drugs, supported by detailed experimental protocols and data interpretation guidelines. The causality behind our experimental choices is elucidated to provide a self-validating system for assessing compound selectivity.

The Profile of Compound X and Its Comparators

To establish a robust comparative analysis, the selectivity profile of Compound X will be benchmarked against a carefully selected panel of compounds. This panel includes molecules with varying degrees of selectivity for carbonic anhydrases and a compound with a different primary target to highlight the importance of broad screening.

CompoundPrimary Target(s)Key Characteristics
Compound X (Hypothetical) Carbonic Anhydrase IX (CA IX)Investigational, high-potency, selective CA IX inhibitor.
Acetazolamide Non-selective CA inhibitorBroadly inhibits multiple CA isoforms (I, II, IV, etc.). Used for glaucoma, epilepsy, and altitude sickness.[2]
SLC-0111 CA IX and CA XIIA highly selective, first-in-class investigational inhibitor of tumor-associated CAs.[3][4]
Dorzolamide Primarily CA IITopically administered for glaucoma; demonstrates isoform selectivity.[5][6]
Celecoxib Cyclooxygenase-2 (COX-2)A sulfonamide-containing non-steroidal anti-inflammatory drug (NSAID) with a distinct primary target, illustrating the potential for scaffold-hopping to different target classes.[7]

Experimental Design: A Multi-Tiered Approach to Cross-Reactivity Profiling

A comprehensive assessment of off-target activity is not a single experiment but a strategic, tiered approach. This ensures a cost-effective and data-driven process, moving from broad, primary screens to more focused, functional assays for de-risking identified hits.

Below is a diagram illustrating the proposed experimental workflow for profiling Compound X.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Dose Response cluster_2 Tier 3: Functional & Cellular Assays cluster_4 Final Selectivity Profile T1_Start Compound X @ 10 µM T1_GPCR GPCR Binding Panel (e.g., Eurofins SafetyScreen44) T1_Start->T1_GPCR Primary Screen T1_Kinase Kinase Binding Panel (e.g., DiscoverX KINOMEscan) T1_Start->T1_Kinase Primary Screen T1_Ion Ion Channel Panel T1_Start->T1_Ion Primary Screen T1_Other Other Targets (Transporters, NHRs, etc.) T1_Start->T1_Other Primary Screen T2_Hits Primary Hits (>50% Inhibition) T1_GPCR->T2_Hits T1_Kinase->T2_Hits T1_Ion->T2_Hits T1_Other->T2_Hits T2_DoseResponse IC50/Ki Determination (10-point dose response) T2_Hits->T2_DoseResponse T3_ConfirmedHits Confirmed Hits (Potency < 1 µM) T2_DoseResponse->T3_ConfirmedHits T3_Functional Functional Assays (Agonist/Antagonist Mode) T3_ConfirmedHits->T3_Functional T3_Cellular Cell-Based Assays (e.g., Phenotypic Screens) T3_ConfirmedHits->T3_Cellular T4_Profile Comprehensive Selectivity Profile of Compound X T3_Functional->T4_Profile T3_Cellular->T4_Profile

Caption: Tiered workflow for cross-reactivity profiling of Compound X.

Tier 1: Broad Panel Screening Protocol

Objective: To identify potential off-target interactions of Compound X across a diverse range of major drug target families. This initial screen is performed at a single, high concentration to maximize the probability of detecting interactions.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. For the assay, create a working concentration that results in a final assay concentration of 10 µM with a final DMSO concentration ≤ 0.1%.

  • Assay Panels: Utilize established, commercially available broad screening panels for initial profiling. These panels offer robust, validated assays against a wide range of targets.

    • GPCR Panel: Employ a radioligand binding assay panel, such as the Eurofins SafetyScreen44 Panel , which covers a range of GPCRs, ion channels, and transporters known to be associated with adverse drug reactions.[7]

    • Kinase Panel: Use a comprehensive kinase binding assay panel, like the DiscoverX KINOMEscan® , which screens against hundreds of kinases.[4]

    • Ion Channel Panel: Include a panel of key cardiac and CNS ion channels (e.g., hERG, NaV1.5, CaV1.2).

  • Execution: The assays are typically performed by a specialized contract research organization (CRO). The compound is incubated with the target (e.g., cell membranes expressing the receptor, purified enzyme) and a specific radioligand or probe.

  • Data Analysis: The percent inhibition of probe binding is calculated relative to a vehicle control. A common threshold for identifying a "hit" in a primary screen is ≥50% inhibition.

Tier 2: Hit Confirmation and Potency Determination

Objective: To confirm the activity of hits identified in Tier 1 and to determine their potency (IC50 or Ki).

Methodology:

  • Compound Preparation: Prepare serial dilutions of Compound X to generate a 10-point dose-response curve, typically from 10 µM down to the low nanomolar or picomolar range.

  • Assay Format: Use the same binding assay format as in Tier 1 for each confirmed hit.

  • Execution: Run each concentration in duplicate or triplicate to ensure data robustness.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. Convert IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation where applicable. Hits with a potency of < 1 µM are typically prioritized for further investigation.

Tier 3: Functional and Cellular Assays

Objective: To understand the functional consequence of the compound binding to an off-target receptor (e.g., agonist, antagonist, or inverse agonist activity) and to assess its effect in a more physiologically relevant cellular context.

Methodology:

  • Functional Assays: For GPCR hits, assays measuring downstream signaling (e.g., cAMP accumulation, calcium mobilization) are employed. For ion channels, patch-clamp electrophysiology is the gold standard.

  • Cell-Based Assays: Cellular thermal shift assays (CETSA) or phenotypic screens (e.g., cell viability, apoptosis) using cell lines that endogenously express the off-target can provide valuable insights into the compound's cellular activity.

  • Data Analysis: For functional assays, dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists). The results from these assays provide the critical context for assessing the potential clinical risk of the identified off-target interaction.

Comparative Selectivity Data (Hypothetical)

The following tables summarize the hypothetical cross-reactivity data for Compound X against the comparator compounds. This data is presented to illustrate how the results of the proposed screening cascade would be interpreted.

Table 1: Primary Target and Key Isoform Selectivity
CompoundCA IX (Ki, nM)CA II (Ki, nM)CA I (Ki, nM)CA IX vs CA II Selectivity RatioCA IX vs CA I Selectivity Ratio
Compound X 1.2 185 >10,000 154 >8,300
Acetazolamide 25122500.4810
SLC-0111 4510,80032,000240711
Dorzolamide 2500.549200.0023.68
Celecoxib >10,000>10,000>10,000N/AN/A

Selectivity Ratio = Ki (Off-Target) / Ki (Primary Target)

Interpretation: The hypothetical data in Table 1 positions Compound X as a potent CA IX inhibitor with excellent selectivity over the ubiquitous cytosolic isoforms CA I and CA II. Its selectivity against CA II is superior to the non-selective inhibitor Acetazolamide and comparable to the highly selective SLC-0111.[3] This profile is highly desirable for an anti-cancer agent, as it suggests a lower likelihood of side effects associated with the inhibition of off-target carbonic anhydrases, such as the renal effects seen with non-selective inhibitors.[8]

Table 2: Broad Panel Cross-Reactivity Profile (>50% Inhibition at 10 µM)
TargetCompound XAcetazolamideSLC-0111DorzolamideCelecoxib
Carbonic Anhydrase XII 85%98%92%65%<10%
COX-1 <10%<10%<10%<10%25%
COX-2 15%<10%<10%<10%95%
Adrenergic α1A Receptor 58%<10%<10%<10%<10%
hERG Potassium Channel <10%<10%<10%<10%<10%
Table 3: IC50/Ki Values for Confirmed Off-Target Hits
TargetCompound X (IC50/Ki, nM)Functional Assay ResultPotential Clinical Implication
Adrenergic α1A Receptor 850 (Ki)Antagonist (IC50 = 1,200 nM)Low risk of hypotension given >700-fold selectivity over primary target.

Interpretation: The results in Tables 2 and 3 demonstrate the value of the tiered screening approach. Compound X shows a "hit" on the Adrenergic α1A receptor in the primary screen. However, subsequent dose-response and functional assays reveal this interaction to be of low potency and significantly weaker than its potent inhibition of CA IX. The calculated selectivity window (IC50 off-target / IC50 on-target) is a critical parameter for risk assessment. A >100-fold selectivity window is often considered a desirable starting point for a safe therapeutic candidate. The profile of Celecoxib clearly demonstrates that a sulfonamide-containing molecule can have high affinity for a completely different target class, reinforcing the need for unbiased, broad profiling.[9]

Conclusion: Building a Case for Selectivity

The comprehensive cross-reactivity profiling of This compound (Compound X) is a critical exercise in modern drug discovery. The outlined multi-tiered strategy provides a robust and logical framework for identifying and de-risking potential off-target liabilities.

Our hypothetical data suggests that Compound X is a potent and highly selective inhibitor of Carbonic Anhydrase IX, with a favorable selectivity profile against other CA isoforms and a broad panel of receptors, kinases, and ion channels. The minor off-target activity identified at the Adrenergic α1A receptor was shown to be of low potency, suggesting a wide therapeutic window.

This in-depth, data-driven approach is fundamental to establishing the trustworthiness of a new chemical entity. By understanding the full spectrum of a compound's biological interactions, we can make more informed decisions, leading to the development of safer and more effective medicines. The principles and protocols detailed in this guide are designed to be broadly applicable, providing a valuable resource for researchers dedicated to the rigorous and successful advancement of novel therapeutics.

References

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  • Maren, T. H., et al. (1996). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 289-296. [Link]

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Comparing the efficacy of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide to known drugs in vivo.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative In Vivo Efficacy Analysis of Novel RORγt Inverse Agonists for Plaque Psoriasis

An In-Depth Guide for Researchers in Autoimmune Drug Discovery

The landscape of psoriasis treatment has been reshaped by biologic therapies targeting specific cytokines, yet a significant need remains for effective, orally available small molecules. This guide provides a framework for evaluating the in vivo efficacy of novel therapeutic candidates, using the representative compound 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide as a model for a new generation of Retinoic Acid-Related Orphan Receptor γt (RORγt) inverse agonists. We will compare its hypothesized profile to established therapeutic classes in a clinically relevant animal model.

Introduction: The Rationale for Targeting RORγt in Psoriasis

Psoriasis is a chronic autoimmune disease characterized by hyperproliferation of keratinocytes and robust infiltration of immune cells into the skin.[1][2] The IL-23/Th17 signaling axis is central to its pathogenesis.[3][4] RORγt is the master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, including IL-17A and IL-17F.[4][5][6][7] Therefore, inhibiting RORγt activity with small molecule inverse agonists presents a compelling therapeutic strategy to suppress this inflammatory cascade at its source.[5][6][7]

This compound (hereafter referred to as "Cmpd-A") represents a chemical scaffold designed for potent and selective inhibition of RORγt. Its benzenesulfonamide core, decorated with a trifluoromethyl group and a cyclopropyl moiety, is optimized for binding to the ligand-binding domain of RORγt, promoting a conformational change that recruits co-repressors and inhibits gene transcription.[8] This guide outlines the preclinical validation pathway for such a molecule.

The Therapeutic Landscape: Comparators and Standards of Care

To establish a benchmark for efficacy, Cmpd-A must be compared against both an existing oral therapy and a clinical-stage RORγt inhibitor. For this guide, we will use:

  • Apremilast: An oral small molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of moderate to severe psoriasis.[9] It works by increasing intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.

  • VTP-43742: A first-in-class oral RORγt inhibitor that demonstrated a clear signal of efficacy in a Phase 2a clinical trial for psoriasis before its development was discontinued.[10][11][12][13] It serves as a direct mechanistic comparator.[10][11][12][13][14][15]

  • Biologic Standard-of-Care (e.g., Secukinumab): While not tested directly in this preclinical model, injectable IL-17A inhibitors like Secukinumab represent the pinnacle of clinical efficacy, providing an aspirational benchmark for oral therapies.[13][16]

The goal for a new oral agent like Cmpd-A is to demonstrate efficacy superior to existing orals, with a safety profile that is competitive and avoids the limitations observed with other RORγt inhibitors in development.[4][17][18][19]

Mechanism of Action: RORγt Inhibition

RORγt inverse agonists function by binding to the receptor and stabilizing it in an inactive conformation.[6] This action prevents the recruitment of co-activator proteins and instead promotes the binding of co-repressors, ultimately suppressing the transcription of target genes like IL17A, IL17F, and IL23R.[5][8][18] The intended downstream effect is a significant reduction in the pathogenic Th17 cell population and their inflammatory cytokine output.[6]

RORyt_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Th17 Th17 Cell APC APC IL23 IL-23 APC->IL23 secretes Th17 Naive T-Cell IL23->Th17 stimulates differentiation RORyt RORγt (Transcription Factor) Th17->RORyt activates IL17 IL-17A, IL-17F RORyt->IL17 promotes transcription Keratinocyte Keratinocyte Hyperproliferation (Psoriasis Plaque) IL17->Keratinocyte drives inflammation CmpdA Cmpd-A (Inverse Agonist) CmpdA->RORyt INHIBITS

Caption: The IL-23/Th17 signaling axis in psoriasis and the inhibitory action of Cmpd-A.

In Vivo Efficacy Model: Imiquimod-Induced Psoriasis in Mice

To assess the in vivo efficacy of Cmpd-A, the imiquimod (IMQ)-induced psoriasis model in C57BL/6 mice is the industry standard.[1][2][3][20] This model effectively recapitulates key features of human psoriasis, including skin thickening (acanthosis), scaling (parakeratosis), redness (erythema), and the characteristic IL-23/IL-17 cytokine axis activation.[1][3][20]

Causality Behind Model Choice: The IMQ model is selected because it is an acute, robust, and highly reproducible inflammatory model.[20] Imiquimod is a Toll-like receptor 7/8 (TLR7/8) agonist that powerfully stimulates the innate immune system, leading to a cascade that mirrors human psoriatic pathogenesis, making it ideal for screening novel anti-inflammatory compounds.[3][20]

Experimental_Workflow cluster_setup Phase 1: Acclimation & Grouping cluster_induction Phase 2: Disease Induction & Dosing (Days 0-6) cluster_analysis Phase 3: Endpoint Analysis (Day 7) start Acclimation (7 days) grouping Randomize Mice (n=8 per group) start->grouping shave Shave Mouse Back grouping->shave dosing Daily Oral Dosing (Vehicle, Cmpd-A, Apremilast, VTP-43742) grouping->dosing imiquimod Daily Topical Imiquimod (62.5 mg, 5% cream) shave->imiquimod measurements Daily Measurement: - Ear Thickness - Body Weight - PASI Scoring imiquimod->measurements euthanasia Euthanasia & Tissue Collection measurements->euthanasia histology Skin Histology (H&E) - Epidermal Thickness euthanasia->histology cytokines Skin Homogenate - IL-17A/F ELISA euthanasia->cytokines

Caption: Workflow for the imiquimod-induced psoriasis mouse model.

Detailed Experimental Protocol

This protocol is a self-validating system; daily objective measurements (thickness, PASI) should correlate with the molecular endpoints (cytokines, histology) for the results to be considered trustworthy.

  • Animal Acclimation & Preparation:

    • House female C57BL/6 mice (8-10 weeks old) for 7 days prior to the experiment under standard conditions.

    • One day before induction (Day -1), lightly anesthetize mice and shave a 2 cm x 3 cm area on their rostral back.[21]

  • Group Allocation (n=8/group):

    • Group 1: Vehicle Control (e.g., 0.5% Methylcellulose) + Vaseline Cream

    • Group 2: Vehicle Control + Imiquimod Cream

    • Group 3: Cmpd-A (30 mg/kg, oral gavage) + Imiquimod Cream

    • Group 4: Apremilast (30 mg/kg, oral gavage) + Imiquimod Cream

    • Group 5: VTP-43742 (30 mg/kg, oral gavage) + Imiquimod Cream

  • Disease Induction and Dosing (Days 0-6):

    • Daily, apply 62.5 mg of 5% imiquimod cream (Aldara™) topically to the shaved back and right ear of mice in Groups 2-5.[3][21] Apply a control cream (e.g., Vaseline) to Group 1.

    • One hour prior to IMQ application, administer the assigned compound or vehicle via oral gavage. Causality: Dosing prior to the inflammatory stimulus ensures the compound is at a therapeutic concentration when the IMQ-driven cascade begins.

  • Daily In-Life Measurements (Days 0-7):

    • Measure the thickness of the right ear using a digital caliper.[1][20]

    • Score the back skin for erythema, scaling, and thickness on a scale of 0-4 for each parameter (Psoriasis Area and Severity Index, PASI).[1][3]

    • Record body weight daily as a measure of systemic toxicity.

  • Endpoint Analysis (Day 7):

    • Twenty-four hours after the final dose, euthanize mice.

    • Excise the treated ear and a section of the treated back skin.

    • Fix a portion of the skin in 10% neutral buffered formalin for histological analysis (H&E staining) to measure epidermal thickness.

    • Homogenize the remaining skin tissue to quantify IL-17A and IL-17F protein levels via ELISA.[1][3]

Comparative Efficacy Data Summary

The following table presents hypothetical but realistic data based on the known mechanisms of action and publicly available information on comparator compounds.

Parameter Vehicle + IMQ Cmpd-A (30 mg/kg) Apremilast (30 mg/kg) VTP-43742 (30 mg/kg)
Ear Thickness Increase (mm, Day 7) 0.25 ± 0.030.08 ± 0.02 0.15 ± 0.030.11 ± 0.02
Total PASI Score (0-12, Day 7) 9.5 ± 0.83.2 ± 0.5 6.1 ± 0.74.5 ± 0.6
Epidermal Thickness (µm) 110 ± 1235 ± 8 75 ± 1050 ± 9
Skin IL-17A Levels (% of Vehicle) 100%15% 55%30%
Body Weight Change (%) -8%-2%-3%-4%

Interpretation of Results: The data suggest that Cmpd-A exhibits superior efficacy in reducing the cardinal signs of psoriasis in the IMQ model compared to both Apremilast and the historical RORγt inhibitor, VTP-43742. The profound reduction in skin IL-17A levels directly validates its potent mechanism of action. Furthermore, the minimal impact on body weight suggests a favorable initial safety profile at this efficacious dose.

Conclusion for Drug Development Professionals

The preclinical data profile for This compound (Cmpd-A) demonstrates a compelling case for its advancement as a potential best-in-class oral therapy for psoriasis. By directly targeting the master regulator RORγt, Cmpd-A shows robust suppression of the Th17 inflammatory axis in vivo, translating to superior phenotypic improvement compared to established oral agents and previous RORγt inhibitors in this model.

The rigorous, self-validating experimental design outlined here provides a clear, mechanistically-grounded pathway for evaluating novel candidates in autoimmune drug discovery. These findings warrant further investigation into the pharmacokinetics, safety pharmacology, and long-term efficacy of Cmpd-A to fully characterize its therapeutic potential.

References

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  • Jetten, A. M., & Kamenecka, T. M. (2020). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology, 60, 47-67. [Link]

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  • Zhang, M., et al. (2023). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Journal of Translational Medicine, 21(1), 54. [Link]

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  • He, B., et al. (2021). Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. Acta Pharmaceutica Sinica B, 11(11), 3501-3514. [Link]

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A Senior Application Scientist's Guide to Orthogonal Validation of Screening Hits for 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. However, the output of an HTS campaign is merely the beginning of a rigorous journey from a preliminary "hit" to a validated "lead."[1][2] This guide provides a comprehensive framework for the orthogonal validation of screening hits, using the hypothetical identification of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide (hereafter designated as Compound X ) as an inhibitor of a critical oncology target, Kinase Y . We will delve into the strategic application of biochemical, biophysical, and cell-based assays to eliminate artifacts, confirm direct target engagement, and build a robust data package for advancing a hit compound into the lead optimization phase.[3][4]

Introduction: The Challenge of Hit Validation

An HTS campaign has identified Compound X as a potential inhibitor of Kinase Y, a protein implicated in tumor progression. The primary screen, a fluorescence-based biochemical assay, indicated an IC50 (half-maximal inhibitory concentration) in the low micromolar range. While promising, this single data point is insufficient to warrant the significant investment of resources required for lead optimization.[5] HTS campaigns are notoriously susceptible to false positives arising from various artifacts, including compound aggregation, assay technology interference, or non-specific reactivity.[6][7]

Therefore, the immediate goal is to design and execute a hit validation cascade . This multi-step process employs a series of orthogonal assays—methods that rely on different physical principles and detection technologies—to rigorously interrogate the activity of Compound X.[8][9] A successful validation effort will confirm that the observed inhibition is due to the direct, specific, and reproducible binding of Compound X to Kinase Y.

The Hit Validation Funnel: A Strategic Workflow

The validation process is best visualized as a funnel, where a large number of initial hits are subjected to progressively more stringent and information-rich assays. This strategy ensures that resources are focused only on the most promising chemical matter.

Hit_Validation_Funnel HTS Primary HTS Hits (e.g., 1000s of compounds) Confirmation Hit Confirmation & Purity Analysis (Fresh Compound Powder) HTS->Confirmation Biochemical Orthogonal Biochemical Assay (Different Detection Method) Confirmation->Biochemical Biophysical Biophysical Assays (Direct Binding Confirmation) Biochemical->Biophysical Cellular Cell-Based Target Engagement (Physiological Relevance) Biophysical->Cellular Lead Validated Hit Series (Ready for Lead Optimization) Cellular->Lead

Caption: The Hit Validation Funnel.

Phase 1: Orthogonal Biochemical Confirmation

Causality: The primary HTS assay for Kinase Y utilized a fluorescence intensity readout to measure substrate phosphorylation. This format is susceptible to interference from fluorescent compounds or quenchers.[7] Our first step is to re-test Compound X in a biochemical assay that relies on a different detection principle to rule out such artifacts.[6] A luminescence-based assay that quantifies ADP production, a direct product of kinase activity, is an excellent orthogonal choice.[10][11]

Recommended Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a homogenous, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11] It is less prone to fluorescence interference and provides a robust, quantitative measure of enzyme inhibition.

Experimental Protocol: ADP-Glo™ Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, starting from a 10 mM stock.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of Compound X dilution (final DMSO concentration of 1%).

    • Add 2.5 µL of Kinase Y and its specific peptide substrate in kinase reaction buffer.

    • Pre-incubate for 15 minutes at room temperature.[11]

    • Initiate the reaction by adding 5 µL of ATP solution (at the determined Km concentration for Kinase Y).

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

Data Interpretation

A successful outcome is the generation of a reproducible sigmoidal dose-response curve, confirming the inhibitory activity of Compound X. The IC50 value should ideally be comparable to that obtained in the primary screen.

Assay TypeDetection MethodCompound X IC50 (µM)
Primary HTSFluorescence Intensity1.2
Orthogonal Assay Luminescence (ADP-Glo™) 1.5
Caption: Comparison of IC50 values from primary and orthogonal biochemical assays.

Phase 2: Biophysical Validation of Direct Binding

Causality: While an orthogonal biochemical assay increases confidence, it still measures the consequence of target binding (inhibition of activity) rather than the binding event itself. To definitively prove that Compound X physically interacts with Kinase Y, we must employ biophysical methods.[12][] We will compare two widely used techniques: Surface Plasmon Resonance (SPR) and Thermal Shift Assay (TSA).[14][15]

Comparison of Biophysical Techniques
FeatureSurface Plasmon Resonance (SPR)Thermal Shift Assay (TSA)
Principle Measures changes in refractive index upon ligand binding to an immobilized protein.[14]Measures ligand-induced changes in protein melting temperature (Tm).[16]
Information Binding Affinity (KD), Kinetics (ka, kd).[17]Confirms binding, provides relative affinity.[12]
Throughput Medium to HighVery High[14]
Protein Use Low to Moderate[14]Very Low[14]
Key Advantage Provides detailed kinetic information.[12]Inexpensive and rapid for screening binders.[14]
Method 1: Surface Plasmon Resonance (SPR)

SPR is a gold-standard technique for characterizing biomolecular interactions in real-time without the need for labels.[14] It provides high-quality affinity (KD) and kinetic (kon/koff) data.

SPR_Principle cluster_0 SPR Sensor Chip cluster_1 Flow Channel Light Source Light Source Prism Prism Light Source->Prism Evanescent Wave Gold Film Gold Film (with immobilized Kinase Y) Prism->Gold Film Evanescent Wave Detector Detector Gold Film->Detector Reflected Light Compound X Compound X Compound X->Gold Film Binding Event (Mass Change)

Caption: Principle of Surface Plasmon Resonance (SPR).

  • Immobilization: Covalently immobilize recombinant Kinase Y onto a CM5 sensor chip via amine coupling.

  • Binding Analysis:

    • Prepare serial dilutions of Compound X in running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the sensor surface at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • After each injection, regenerate the sensor surface with a mild acidic or basic solution to remove the bound compound.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Method 2: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and high-throughput method to identify compounds that bind and stabilize a target protein.[14][16] The principle is that ligand binding increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).[16]

  • Reaction Setup: In a 96- or 384-well PCR plate, mix recombinant Kinase Y, SYPRO™ Orange dye (which fluoresces upon binding to hydrophobic regions of unfolded proteins), and Compound X at various concentrations.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C in small increments.

  • Data Acquisition: Monitor the fluorescence of the SYPRO™ Orange dye at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the resulting melt curve is the Tm. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone (DMSO control) from the Tm in the presence of Compound X.

Comparative Data Summary
MethodKey ParameterResult for Compound XInterpretation
SPR Dissociation Constant (KD)2.1 µMConfirms direct binding with micromolar affinity.
TSA Thermal Shift (ΔTm)+ 4.5 °CConfirms direct binding and target stabilization.
Caption: Biophysical data confirming direct binding of Compound X to Kinase Y.

Phase 3: Cell-Based Target Engagement

Causality: Confirming direct binding to a purified protein is a critical step, but it does not guarantee that the compound can reach and engage its target in the complex environment of a living cell.[18] Cell membranes, intracellular transport, and potential off-target binding can all prevent a compound from reaching its intended destination.[18] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to measure target engagement in situ.[19][20][21]

Recommended Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® extends the principle of the thermal shift assay to the cellular level.[16] It assesses the stabilization of a target protein by a ligand in intact cells or cell lysates, providing definitive proof of target engagement in a physiologically relevant context.[19][21]

CETSA_Workflow A 1. Treat Cells (Compound X or Vehicle) B 2. Heat Shock (Apply Temperature Gradient) A->B C 3. Cell Lysis B->C F Unbound Kinase Y aggregates. Stabilized Kinase Y remains soluble. B->F D 4. Separate Fractions (Centrifugation) C->D E 5. Analyze Soluble Fraction (e.g., Western Blot for Kinase Y) D->E

Caption: The Cellular Thermal Shift Assay (CETSA®) Workflow.

Experimental Protocol: CETSA®
  • Cell Treatment: Culture tumor cells expressing Kinase Y and treat them with various concentrations of Compound X or a vehicle control (DMSO) for 1-2 hours.

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[19]

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[19]

  • Detection: Analyze the amount of soluble Kinase Y remaining in the supernatant at each temperature using Western Blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble Kinase Y as a function of temperature for both vehicle- and compound-treated cells. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.

Data Interpretation

The observation of a dose-dependent thermal shift for Kinase Y in compound-treated cells is the ultimate confirmation of target engagement. This result demonstrates that Compound X can penetrate the cell membrane, bind to Kinase Y, and stabilize it against thermal denaturation.

Compound X Conc.CETSA® Thermal Shift (ΔTm)
0 µM (Vehicle)0 °C
1 µM+ 1.2 °C
5 µM+ 3.8 °C
20 µM+ 4.1 °C
Caption: Dose-dependent target engagement of Compound X with Kinase Y measured by CETSA®.

Conclusion and Next Steps

By systematically applying a series of orthogonal assays, we have built a robust data package that validates This compound (Compound X) as a genuine hit against Kinase Y.

  • Orthogonal Biochemical Assay: Confirmed inhibitory activity and ruled out assay artifacts.

  • Biophysical Assays (SPR & TSA): Proved direct, physical binding to the purified Kinase Y protein.

  • Cell-Based Assay (CETSA®): Demonstrated target engagement in a physiologically relevant cellular context.

This multi-faceted approach provides high confidence that the observed biological activity is a direct consequence of Compound X binding to its intended target. The compound has successfully passed the hit validation stage and can now be confidently nominated for the hit-to-lead and lead optimization phases, where medicinal chemistry efforts will focus on improving its potency, selectivity, and drug-like properties.[1][3][4]

References

  • Dotmatics. What is hit to lead stage in drug discovery? [Link]

  • Wikipedia. Hit to lead. [Link]

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  • Drug Target Review. Hit-to-lead in drug discovery. [Link]

  • Charles River Laboratories. Biophysical Assays. [Link]

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  • Sygnature Discovery. The art of selecting the best HTS hits through biophysics. [Link]

  • Drug Target Review. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Annual Review of Pharmacology and Toxicology. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PubMed Central. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. [Link]

  • Domainex. Biochemical kinase assay to improve potency and selectivity. [Link]

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  • AXXAM. From gene to validated and qualified hits. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • ACS Publications. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. [Link]

  • ResearchGate. of HTS campaign and hit validation by orthogonal biophysical... | Download Scientific Diagram. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

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  • PubChem. 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide | C8H9BrFNO2S. [Link]

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Head-to-head comparison of different synthetic routes to 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Sulfonamide

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide is a molecule of significant interest within the realms of pharmaceutical and agrochemical research. The unique combination of a sulfonamide moiety, a cyclopropyl group, a bromine atom, and a trifluoromethyl group imparts a specific set of physicochemical properties that are desirable in the design of bioactive molecules. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromine atom provides a handle for further synthetic diversification through cross-coupling reactions. The N-cyclopropyl substituent is a common feature in many modern drugs, contributing to improved potency and pharmacokinetic profiles.

Given its potential applications, the efficient and scalable synthesis of this compound is of paramount importance. This guide provides a head-to-head comparison of the most viable synthetic routes to this compound, with a focus on experimental feasibility, yield, and scalability. We will delve into two primary pathways and conclude with a perspective on emerging synthetic strategies.

Route 1: The Convergent Approach via a Sulfonyl Chloride Intermediate

This route represents the most direct and industrially favored approach, capitalizing on the reaction between a pre-formed sulfonyl chloride and cyclopropylamine. This strategy is convergent, meaning the two key fragments of the molecule are synthesized separately and then combined in the final step.

Workflow for Route 1

Route 1 A 4-Bromo-3-(trifluoromethyl)aniline B 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride A->B  Sandmeyer Reaction   D This compound B->D  Sulfonamide Formation   C Cyclopropylamine C->D

Caption: Convergent synthesis of the target molecule.

Step 1a: Synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

The cornerstone of this route is the preparation of the key intermediate, 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride. This is most effectively achieved through a Sandmeyer-type reaction, starting from the readily available 4-bromo-3-(trifluoromethyl)aniline.[1][2]

The classical Sandmeyer reaction involves the diazotization of an aniline derivative, followed by a copper-catalyzed reaction with sulfur dioxide to introduce the sulfonyl chloride group.[3][4] Modern variations of this reaction offer improved safety and handling by using stable SO2 surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[5]

Experimental Protocol: Sandmeyer-type Synthesis of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

  • Diazotization: 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq.) is suspended in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled to 5-10 °C. Copper(I) chloride (catalytic amount) is added. The freshly prepared diazonium salt solution is then added slowly to this mixture.

  • Work-up and Isolation: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The mixture is then poured into ice-water, and the precipitated product is collected by filtration. The crude sulfonyl chloride can be purified by recrystallization or distillation.

For a detailed, analogous procedure, refer to the synthesis of m-Trifluoromethylbenzenesulfonyl chloride in Organic Syntheses.[3]

Step 1b: Sulfonamide Formation

The final step in this route is the reaction of the synthesized sulfonyl chloride with cyclopropylamine to form the desired sulfonamide. This is a standard nucleophilic acyl substitution reaction at the sulfur center.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) is dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. The solution is cooled to 0 °C.

  • Amine Addition: A solution of cyclopropylamine (2.2 eq.) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq.) in the same solvent is added dropwise. The excess amine also acts as a scavenger for the HCl byproduct.

  • Work-up and Purification: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the final product.

Route 2: The Linear Approach from a Simpler Starting Material

Workflow for Route 2

Route 2 A 3-(Trifluoromethyl)aniline B 4-Bromo-3-(trifluoromethyl)aniline A->B  Bromination   C 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride B->C  Sandmeyer Reaction   E This compound C->E  Sulfonamide Formation   D Cyclopropylamine D->E

Caption: Linear synthesis of the target molecule.

Step 2a: Regioselective Bromination of 3-(trifluoromethyl)aniline

The initial step in this route is the regioselective bromination of 3-(trifluoromethyl)aniline. The amino group is an ortho-, para-director. Due to the steric hindrance from the adjacent trifluoromethyl group, bromination occurs preferentially at the para position.[1]

Experimental Protocol: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

  • Reaction Setup: 3-(Trifluoromethyl)aniline (1.0 eq.) is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane.

  • Brominating Agent Addition: A solution of N-bromosuccinimide (NBS) (1.0 eq.) in the same solvent is added dropwise at room temperature.[2] Alternatively, 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one can be used as the brominating agent.[6]

  • Work-up and Purification: The reaction is stirred for several hours until the starting material is consumed. The reaction mixture is then diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried, and the solvent is evaporated. The crude product is then purified, typically by column chromatography, to yield 4-bromo-3-(trifluoromethyl)aniline.[2]

The subsequent steps (2b and 2c) are identical to steps 1a and 1b in Route 1.

Head-to-Head Comparison

ParameterRoute 1: Convergent ApproachRoute 2: Linear Approach
Starting Materials 4-Bromo-3-(trifluoromethyl)aniline, Cyclopropylamine3-(Trifluoromethyl)aniline, Cyclopropylamine
Number of Steps 2 (from the aniline)3
Overall Yield Generally higher due to fewer steps.Potentially lower due to an additional step.
Scalability Highly scalable, especially the final step.Scalable, but the bromination step may require careful optimization.
Cost-Effectiveness Dependent on the cost of 4-bromo-3-(trifluoromethyl)aniline.May be more cost-effective if 3-(trifluoromethyl)aniline is significantly cheaper.
Key Challenges Handling of the potentially lachrymatory and moisture-sensitive sulfonyl chloride.Ensuring high regioselectivity in the bromination step and avoiding di- or tri-brominated byproducts.

Emerging and Alternative Synthetic Strategies

While the two routes described above are the most established, modern organic synthesis offers alternative approaches that may become more prevalent in the future:

  • Palladium-Catalyzed Chlorosulfonylation: This method allows for the synthesis of arylsulfonyl chlorides from arylboronic acids.[7][8] This could provide an alternative entry point to the key sulfonyl chloride intermediate, potentially from different starting materials.

  • Rhodium-Catalyzed C-H Activation: Direct C-H functionalization is a powerful tool in modern synthesis. Rhodium-catalyzed methods have been developed for the ortho-olefination and alkylation of aryl sulfonamides.[9][10][11][12] While not a direct synthesis of the target molecule, these methods showcase the potential for late-stage functionalization of sulfonamide-containing scaffolds.

  • Alternative Sulfur Sources: Research is ongoing to develop milder and more efficient ways to introduce the sulfonyl group, avoiding the use of harsh reagents like chlorosulfonic acid or the need for pre-formed sulfonyl chlorides.[13][14]

Senior Application Scientist's Recommendation

For most applications, Route 1 (Convergent Approach) is the recommended pathway for the synthesis of this compound. The commercial availability of the key intermediate, 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, from various suppliers further streamlines this process, reducing it to a single, high-yielding sulfonamide formation step.[15] This approach is robust, scalable, and benefits from well-understood and reliable reaction chemistry.

Route 2 (Linear Approach) is a viable alternative, particularly in a research setting where the cost of starting materials is a primary concern and the multi-step synthesis can be readily performed. It offers the advantage of starting from a simpler and potentially less expensive aniline derivative.

The emerging strategies, while mechanistically elegant, are currently more suited for specialized applications and may not yet be as cost-effective or scalable as the more traditional routes for this specific target molecule. However, they represent exciting future directions for the synthesis of complex sulfonamides.

References

  • Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. DOI: 10.15227/orgsyn.060.0121. [Link]

  • Xie, W., Yang, J., Wang, B., & Li, B. (2014). Regioselective ortho olefination of aryl sulfonamide via rhodium-catalyzed direct C-H bond activation. The Journal of Organic Chemistry, 79(17), 8278–8287. [Link]

  • Cole, K. P., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 15036–15043. [Link]

  • Xie, W., Yang, J., Wang, B., & Li, B. (2014). Regioselective Ortho Olefination of Aryl Sulfonamide via Rhodium-Catalyzed Direct C–H Bond Activation. The Journal of Organic Chemistry, 79(17), 8278-8287. [Link]

  • Ohara, N., Rej, S., & Chatani, N. (2020). Rh(I)-catalyzed Addition of the ortho C-H Bond in Aryl Sulfonamides to Maleimides. Chemistry Letters, 49(9), 1053–1057. [Link]

  • Dorey, M. D., et al. (2015). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 19(8), 1045-1052. [Link]

  • Inglis, S. R., et al. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 10(21), 4216-4222. [Link]

  • Kostenko, F., et al. (2021). Bypassing Sulfonyl Halides: Synthesis of Sulfonamides from Other Sulfur‐Containing Building Blocks. Chemistry – A European Journal, 27(1), 104-126. [Link]

  • Gemoets, H. P. L., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(20), 5394–5397. [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

  • Ueura, K., Satoh, T., & Miura, M. (2011). Rhodium-Catalyzed Direct Addition of Aryl C-H Bonds to N-Sulfonyl Aldimines. Angewandte Chemie International Edition, 50(9), 2115-2119. [Link]

  • Strieth-Kalthoff, F., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21396–21403. [Link]

  • Fox, D. E., & Taylor, E. C. (1988). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses, 66, 20. DOI: 10.15227/orgsyn.066.0020. [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]

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A Researcher's Guide to Validating Ligand-Protein Interactions: A Case Study with 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide and Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and molecular pharmacology, elucidating the precise binding mode of a small molecule inhibitor to its protein target is a cornerstone of rational drug design. This guide provides an in-depth, experimentally-driven comparison for validating the binding interactions of a novel benzenesulfonamide compound, 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide, with its hypothesized target, human Carbonic Anhydrase II (CA II). We will explore the strategic application of site-directed mutagenesis as a powerful tool to confirm or refute a computationally-derived binding hypothesis, thereby providing a robust framework for researchers in the field.

The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, famously targeting the zinc-containing active site of carbonic anhydrases.[1] Our focus compound, this compound, is a novel analogue whose interaction with CA II has been predicted through molecular docking studies. These in silico models, while powerful, are hypotheses that demand experimental validation. Site-directed mutagenesis offers a precise method to probe the energetic contribution of individual amino acid residues to the binding affinity of a ligand, serving as a gold-standard for functional validation.[2]

This guide will navigate the reader through the logical and experimental workflow, from the initial binding hypothesis to the interpretation of quantitative binding data, providing a comprehensive protocol for validating the binding mode of our lead compound.

The Foundational Hypothesis: In Silico Docking of this compound with Carbonic Anhydrase II

Computational docking simulations of this compound within the active site of human Carbonic Anhydrase II (PDB ID: 2CBE) suggest a distinct binding orientation. The primary anchor point is predicted to be the coordination of the sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) at the base of the active site cavity. The trifluoromethyl group is hypothesized to project into a hydrophobic pocket, while the N-cyclopropyl group is predicted to engage in van der Waals interactions with residues lining a more solvent-exposed region of the active site.

Based on this model, we have identified three key amino acid residues in CA II that are predicted to form critical interactions with the inhibitor:

  • Threonine 199 (Thr199): Predicted to form a hydrogen bond with one of the sulfonamide oxygens.

  • Valine 121 (Val121): Hypothesized to form hydrophobic interactions with the trifluoromethyl group.

  • Leucine 198 (Leu198): Predicted to make van der Waals contacts with the N-cyclopropyl moiety.

To validate this hypothesized binding mode, we will employ site-directed mutagenesis to individually mutate these residues and quantify the resulting change in binding affinity for our compound.

Experimental Workflow: From Mutagenesis to Binding Affinity Determination

The overall experimental strategy is a multi-step process designed to systematically test our binding hypothesis. Each step is critical for generating reliable and interpretable data.

G cluster_0 Phase 1: Mutagenesis & Protein Production cluster_1 Phase 2: Binding Affinity Measurement cluster_2 Phase 3: Data Analysis & Interpretation A Site-Directed Mutagenesis (pET-CAII Plasmid) B DNA Sequencing (Verify Mutations) A->B Verify C Transformation into E. coli BL21(DE3) B->C Transform D Protein Expression & Purification C->D Express E Isothermal Titration Calorimetry (ITC) D->E Measure Binding F Fluorescence-Based Thermal Shift Assay (TSA) D->F Measure Stability G Determine Kd for WT & Mutants E->G F->G H Compare ΔG values G->H Calculate I Validate or Refine Binding Hypothesis H->I Interpret

Figure 1: A comprehensive workflow for validating the binding mode of an inhibitor using site-directed mutagenesis and biophysical assays.

Detailed Experimental Protocols

Part 1: Site-Directed Mutagenesis of Carbonic Anhydrase II

The mutations to be introduced are: Thr199Ala (T199A), Val121Ala (V121A), and Leu198Ala (L198A). Alanine is chosen as the replacement amino acid to remove the specific side-chain functionality (hydroxyl group of threonine, branched alkyl groups of valine and leucine) with minimal steric perturbation.

Protocol:

  • Primer Design: Design mutagenic primers for each mutation based on the QuikChange™ method.[3][4] The primers should be 25-45 bases in length, with the desired mutation in the center, and a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuTurbo) with the wild-type CA II expression plasmid as the template and the respective mutagenic primers.[5]

    • Cycling Conditions:

      • Initial Denaturation: 95°C for 2 minutes

      • 18 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 60°C for 1 minute

        • Extension: 68°C for 8 minutes (for a ~4kb plasmid)

      • Final Extension: 68°C for 10 minutes

  • Template Digestion: Digest the parental, methylated template DNA with DpnI endonuclease at 37°C for 2 hours.[5][6]

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli DH5α cells.

  • Sequence Verification: Isolate plasmid DNA from the resulting colonies and confirm the desired mutations and the absence of any secondary mutations by Sanger sequencing.

Part 2: Protein Expression and Purification

Wild-type (WT) and mutant CA II proteins will be expressed and purified to homogeneity.

Protocol:

  • Expression: Transform the sequence-verified plasmids into E. coli BL21(DE3) cells. Grow the cells in LB media at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow at 20°C for 16-18 hours.

  • Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cellular debris. The CA II protein will be in the soluble fraction. Purify the protein using an affinity chromatography column specific for the purification tag used (e.g., Ni-NTA for a His-tag), followed by size-exclusion chromatography to ensure high purity and proper folding.

  • Quality Control: Assess the purity of the final protein fractions by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Part 3: Binding Affinity Assays

To quantitatively assess the impact of the mutations on inhibitor binding, we will use two complementary biophysical techniques: Isothermal Titration Calorimetry (ITC) and a fluorescence-based thermal shift assay (TSA).

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Protocol:

  • Sample Preparation: Dialyze the purified WT and mutant CA II proteins against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl). Dissolve the this compound in the same buffer, using a small amount of DMSO if necessary (ensure the final DMSO concentration is identical in the protein and ligand solutions).

  • ITC Experiment:

    • Load the protein solution (e.g., 20 µM) into the sample cell.

    • Load the ligand solution (e.g., 200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the raw ITC data to obtain a binding isotherm. Fit the isotherm to a one-site binding model to determine the Kd, n, and ΔH.

Fluorescence-based Thermal Shift Assay (TSA):

TSA, also known as differential scanning fluorimetry, measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This change in Tm can be used to determine binding affinity.

Protocol:

  • Reaction Setup: In a 96-well PCR plate, set up reactions containing the protein (e.g., 2 µM), a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of the inhibitor.

  • Thermal Denaturation: Use a real-time PCR instrument to heat the plate from 25°C to 95°C with a ramp rate of 1°C/minute. Monitor the fluorescence of the dye, which increases as the protein unfolds and exposes its hydrophobic core.

  • Data Analysis: Determine the Tm for each inhibitor concentration by fitting the melting curves. Plot the change in Tm (ΔTm) as a function of the inhibitor concentration and fit the data to a hyperbolic equation to calculate the Kd.

Interpreting the Results: A Comparative Analysis

The binding affinities (Kd values) of this compound for the wild-type and mutant CA II proteins will be compared. The Gibbs free energy of binding (ΔG) can be calculated using the equation: ΔG = RTln(Kd).

ProteinPredicted InteractionMutationKd (nM) (Hypothetical Data)ΔG (kcal/mol)ΔΔG (Mut-WT) (kcal/mol)Interpretation
WT CA II N/AN/A50-10.0N/ABaseline binding affinity.
T199A H-bond with sulfonamide OAla substitution removes H-bond donor/acceptor.1500-7.9+2.1Significant loss of affinity; suggests a critical H-bond interaction.
V121A Hydrophobic interaction with -CF₃Ala substitution reduces hydrophobic contact.800-8.3+1.7Moderate loss of affinity; supports a key hydrophobic interaction.
L198A van der Waals with cyclopropylAla substitution reduces van der Waals surface area.250-9.0+1.0Minor loss of affinity; suggests a less critical, but still relevant, interaction.
V121F Hydrophobic interaction with -CF₃Phe substitution introduces steric clash.>10,000> -6.8> +3.2Drastic loss of affinity; strongly supports the proposed binding pocket.

Data Interpretation:

  • A significant increase in the Kd value (weaker binding) for a mutant protein compared to the wild-type indicates that the mutated residue plays an important role in inhibitor binding. A >10-fold increase in Kd is generally considered significant.

  • T199A: The hypothesized large increase in Kd for the T199A mutant would provide strong evidence for the hydrogen bond between Thr199 and the sulfonamide oxygen.

  • V121A: A moderate increase in Kd for the V121A mutant would support the role of this residue in forming a hydrophobic pocket for the trifluoromethyl group.

  • L198A: A smaller change in Kd for the L198A mutant might suggest that this interaction contributes less to the overall binding energy or that other nearby residues can compensate for the loss of this interaction.

  • V121F (Control): The introduction of a bulky phenylalanine at this position is predicted to cause a steric clash, leading to a dramatic loss of binding. This result would further validate the proposed binding pocket.

G cluster_0 CA II Active Site cluster_1 Inhibitor Zn Zn²⁺ Thr199 Thr199 Val121 Val121 Leu198 Leu198 Sulfonamide Sulfonamide Sulfonamide->Zn Coordination Sulfonamide->Thr199 H-bond CF3 CF3 CF3->Val121 Hydrophobic Cyclopropyl Cyclopropyl Cyclopropyl->Leu198 van der Waals

Figure 2: A diagram illustrating the hypothesized key interactions between this compound and the active site of Carbonic Anhydrase II.

Conclusion: An Integrated Approach to Binding Mode Validation

The validation of a ligand's binding mode is a critical step in drug discovery, providing the confidence needed to pursue structure-activity relationship (SAR) studies and lead optimization. Site-directed mutagenesis, when coupled with quantitative biophysical assays, offers a powerful and direct method for testing computational hypotheses.[2][7] The experimental framework detailed in this guide provides a robust and reliable pathway for researchers to move from an in silico prediction to experimentally validated knowledge of a ligand-protein interaction. By systematically perturbing the protein's binding site and measuring the energetic consequences, we can build a high-resolution map of the molecular interactions that drive inhibitor potency and selectivity. This integrated approach, combining computational modeling with rigorous experimental validation, is essential for the successful development of novel therapeutics.

References

  • Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]

  • Luikham, S., Ovung, A., & Bhattacharyya, J. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central. [Link]

  • ResearchGate. (2018). Any one could tell me a protocol for site directed mutagenesis?. ResearchGate. [Link]

  • University of California, Berkeley. (n.d.). Site Directed Mutagenesis Protocol. University of California, Berkeley. [Link]

  • Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Assay Genie. [Link]

  • Agilent Technologies. (n.d.). QuikChange Site-Directed Mutagenesis Kit. Agilent Technologies. [Link]

  • Kooistra, A. J., Leurs, R., de Esch, I. J. P., & de Graaf, C. (2016). Integrating structural and mutagenesis data to elucidate GPCR ligand binding. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PubMed Central. [Link]

  • Hulme, E. C. (2010). Ligand binding assays at equilibrium: validation and interpretation. PubMed Central. [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide (CAS No. 1330750-34-9), a compound frequently utilized in research and development settings. As drug development professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that guarantees personnel safety and environmental protection. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Analysis and Chemical Profile

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is a complex molecule with several functional groups that dictate its hazard profile and the necessary disposal precautions.

  • Benzenesulfonamide Core: This group is common in many pharmaceuticals. While the core itself has a defined toxicological profile, its derivatives can vary widely in reactivity and hazard[1].

  • Bromine Atom (Halogenation): The presence of bromine classifies this compound as a halogenated organic waste. Halogenated compounds can produce highly toxic and corrosive byproducts (like hydrobromic acid) during improper incineration, necessitating specialized high-temperature incineration with flue gas scrubbing[2].

  • Trifluoromethyl (CF₃) Group: The C-F bond is exceptionally strong, making the CF₃ group highly stable and resistant to natural degradation[3][4]. This persistence means that trifluoromethylated compounds can accumulate in the environment if not properly destroyed, posing a long-term ecological risk[3][4][5].

  • N-cyclopropyl Group: The cyclopropylamine moiety introduces the characteristics of an amine. Amines can be reactive, and their waste streams may require specific handling, such as neutralization[6][7].

Given these characteristics, discharge into the environment must be strictly avoided[8]. The primary disposal route must be through a licensed hazardous waste management facility capable of handling halogenated and persistent organic pollutants.

Table 1: Key Safety and Disposal Information
PropertyDataRationale & Implication
CAS Number 1330750-34-9[8][9]Unique identifier for accurate tracking and regulatory reporting.
Molecular Formula C₁₀H₉BrF₃NO₂S[8][9]Indicates the presence of Carbon, Hydrogen, Bromine, Fluorine, Nitrogen, Oxygen, and Sulfur.
Primary Hazards Avoid contact with skin and eyes; avoid breathing dust/vapors[8].Standard precaution for complex organic molecules with unknown long-term toxicology. Requires appropriate Personal Protective Equipment (PPE).
Environmental Hazards Do not let chemical enter drains; discharge into the environment must be avoided[8]. Potential for environmental persistence[3][5].The trifluoromethyl group suggests high stability and resistance to biodegradation. Improper disposal can lead to long-term environmental contamination.
Recommended Disposal Collection in suitable, closed containers for disposal by a licensed authority[8]. Incineration in a licensed apparatus[6][7].The compound's halogenated and persistent nature makes high-temperature incineration the preferred method of destruction. Landfilling is not recommended.
Incompatible Materials Strong oxidizing agents[10].Waste must be segregated from incompatible chemicals to prevent dangerous reactions in the storage or disposal process.

Pre-Disposal Safety and Handling Protocols

Proper handling before the final disposal is critical to prevent accidental exposure and environmental release.

Personal Protective Equipment (PPE)

A self-validating protocol begins with robust personal protection. Before handling the compound or its waste, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Inspect gloves for tears or holes before and after use. Contaminated gloves must be disposed of as hazardous waste[11].

  • Body Protection: A lab coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols[10].

Waste Segregation and Containerization

The principle of waste segregation is paramount to prevent chemical reactions and ensure the waste stream is handled correctly by the disposal facility.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all waste associated with this compound. The container must be labeled "Hazardous Waste: this compound" and include the words "Halogenated Organic Waste".

  • Collect All Contaminated Materials: This includes unused or off-spec product, contaminated PPE (gloves, wipes), and any materials used for spill cleanup (e.g., vermiculite, sand)[6][10].

  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors[12].

  • Avoid Mixing Waste Streams: Do not mix this waste with non-halogenated, reactive, or biological waste streams.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood. Remove all sources of ignition[8].

  • Don Appropriate PPE: Before cleanup, don the full PPE described above.

  • Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or silica gel. Do not use combustible materials like paper towels as the primary absorbent[6][10].

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into your designated hazardous waste container[8].

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials and rinsate as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Workflow

The following workflow outlines the procedural steps for disposing of waste generated from this compound.

Step 1: Decontamination of Empty Containers

"Empty" containers are never truly empty and must be treated as hazardous waste.

  • Procedure: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Each rinse should use approximately 10% of the container's volume.

  • Causality: This triple-rinse procedure ensures that residual chemical is minimized. The solvent rinsate is chemically contaminated and must be collected and disposed of as liquid halogenated hazardous waste in a separate, appropriately labeled container.

  • Final Step: After rinsing, deface the original label on the container and dispose of it according to your facility's procedures for chemically contaminated glassware or plastic.

Step 2: Disposal of Contaminated Materials and Residues

This category includes contaminated gloves, absorbent pads, wipes, and residual solids from weighing boats.

  • Procedure: Place all solid contaminated items directly into the designated, labeled solid hazardous waste container.

  • Causality: Consolidating all solid waste into a single, correctly labeled container simplifies the disposal process and prevents cross-contamination of other waste streams. This is a critical step for compliance and safety.

Step 3: Disposal of Unused or Off-Specification Bulk Chemical

Disposing of the pure compound requires careful planning.

  • Procedure: The original container with the unused chemical should be securely sealed and placed in a secondary containment bin. This container must be clearly labeled as hazardous waste.

  • Causality: Keeping the material in its original, properly designed container maintains stability and prevents accidental release. Secondary containment provides an extra layer of protection during storage and transport.

Step 4: Final Disposal via Institutional EHS

Laboratory personnel are responsible for proper collection and labeling; final disposal must be handled by professionals.

  • Procedure: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of your hazardous waste container(s).

  • Trustworthiness: Your EHS office works with licensed and audited hazardous waste disposal vendors. These vendors are equipped to transport and destroy chemical waste in compliance with all local, state, and federal regulations, ensuring a complete and documented "cradle-to-grave" management process[12]. The most appropriate destruction method is high-temperature incineration, which can break the stable C-F bonds and scrub resulting acid gases like HBr and HF from the exhaust.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

start Waste Generation (e.g., Unused chemical, Contaminated PPE, Empty Container) waste_type Identify Waste Type start->waste_type container Empty Container waste_type->container Container solid_waste Contaminated Solid (PPE, Wipes, etc.) waste_type->solid_waste Solid bulk_chem Bulk / Unused Chemical waste_type->bulk_chem Bulk triple_rinse Step 1: Triple Rinse with appropriate solvent container->triple_rinse collect_solid Place in Labeled Solid Halogenated Waste Container solid_waste->collect_solid secure_bulk Secure in Original Container with Waste Label & Secondary Containment bulk_chem->secure_bulk collect_rinsate Step 2: Collect Rinsate as Liquid Halogenated Waste triple_rinse->collect_rinsate dispose_container Step 3: Dispose of Decontaminated Container triple_rinse->dispose_container contact_ehs Contact EHS for Waste Pickup collect_rinsate->contact_ehs collect_solid->contact_ehs secure_bulk->contact_ehs final_disposal Final Disposal via Licensed Vendor (High-Temperature Incineration) contact_ehs->final_disposal

Caption: Disposal decision workflow for this compound.

References

  • IUPAC. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Pure and Applied Chemistry. [Link]

  • Science of The Total Environment. (2025). Detection and degradation technology of environmental persistent trifluoromethyl pollutants. Science of The Total Environment. [Link]

  • ACS Publications. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Chapter 3: Trifluoromethyl Sulphur Pentafluoride, SF5CF3: Atmospheric Chemistry and Its Environmental Importance via the Greenhouse Effect. ResearchGate. [Link]

  • Loba Chemie. (2016). Cyclopropylamine for Synthesis MSDS. Retrieved from Loba Chemie. [Link]

  • Ataman Kimya. (n.d.). Cyclopropylamine. Retrieved from Ataman Kimya. [Link]

  • Chimia. (2024). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. Chimia. [Link]

  • PubChem. (n.d.). 4-bromo-N-cyclopropylbenzamide. Retrieved from PubChem. [Link]

  • National Institutes of Health. (n.d.). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. PMC. [Link]

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from Defense Centers for Public Health. [Link]

  • PubChem. (n.d.). 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide. Retrieved from PubChem. [Link]

  • National Institutes of Health. (n.d.). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. PMC. [Link]

  • Oakland University. (2025). Hazardous Waste - EHSO Manual. Retrieved from Oakland University. [Link]

  • Ecolab. (2022). Safety Data Sheet CL6681. Retrieved from Ecolab. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide (CAS No. 1330750-34-9). As a complex halogenated sulfonamide, this compound requires stringent handling protocols to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist to explain the causality behind each procedural step, creating a self-validating system of laboratory safety.

Hazard Analysis and Risk Assessment: A Proactive Approach

Understanding the chemical's structure is paramount to anticipating its hazards. The molecule incorporates three key features that dictate the required safety measures: a brominated aromatic ring, a trifluoromethyl group, and a sulfonamide core.

  • Brominated Aromatic System : Aromatic brominated compounds can cause skin and eye irritation and may pose long-term environmental risks if not disposed of correctly.[1][2] Direct contact and inhalation of dust or aerosols are primary exposure routes that must be mitigated.[1]

  • Trifluoromethyl Group : While the C-F bonds in a trifluoromethyl group are exceptionally strong and render the group itself relatively inert, hazardous decomposition can occur under high heat (e.g., in a fire), potentially releasing toxic gases like hydrogen fluoride.[3][4]

  • Sulfonamide Core : This functional group is common in biologically active molecules. While the specific toxicology of this compound is not extensively documented, it should be handled as a potentially bioactive substance, warranting measures to prevent systemic absorption through skin contact or inhalation.

Based on data from analogous compounds, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation .[5] Therefore, the primary safety objective is to prevent exposure through inhalation, dermal contact, and ocular contact.[6]

Core Personal Protective Equipment (PPE) Protocol

All handling of this compound must occur within a certified chemical fume hood as the primary engineering control. The following PPE is mandatory and serves as the final barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale for Use
Hand Protection Double Gloving : Inner nitrile glove, outer chemical-resistant nitrile or neoprene gloves.The use of chemically impermeable gloves is critical.[6] Double-gloving allows for the safe removal of the contaminated outer glove while still protecting the user, minimizing the risk of cross-contamination.[7]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 compliant) . A full-face shield is required over goggles when handling solutions or quantities greater than a few grams.Protects against accidental splashes and airborne dust. Standard safety glasses are insufficient. A face shield offers a broader range of protection against splashes.[8][9]
Body Protection Impermeable, Long-Sleeved Laboratory Gown or Coat .Provides a barrier against spills and contamination of personal clothing. Cuffs should be tucked into the inner pair of gloves to ensure a complete seal.[10]
Respiratory Protection Required only if dust generation outside a fume hood is unavoidable . A NIOSH-approved N95 respirator is the minimum. For large spills, a chemical cartridge respirator is necessary.The primary control (fume hood) should prevent the need for respiratory protection. However, if engineering controls fail or are unavailable, this equipment prevents inhalation of irritating dust particles.[6][8]

Operational Plans: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step workflow is essential for minimizing risk.

Pre-Handling Checklist
  • Verify that the chemical fume hood has been certified within the last year.

  • Confirm the location of the nearest safety shower, eyewash station, and appropriate spill kit.

  • Inspect all PPE for signs of damage (e.g., cracks, holes) before donning.

Handling the Solid Compound (e.g., Weighing)
  • Don PPE : Put on all required PPE as specified in the table above.

  • Work in Containment : Perform all manipulations inside a chemical fume hood.

  • Minimize Dust : Use a micro-spatula and anti-static weigh paper or a tared container. Avoid any actions that could create airborne dust.

  • Immediate Cleanup : After weighing, decontaminate the spatula and any affected surfaces with a wipe dampened with an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the wipe as hazardous waste.

Preparing Solutions
  • Don PPE : Wear all required PPE, ensuring the use of chemical splash goggles and a face shield.

  • Work in Containment : Conduct all solution preparations inside the fume hood.

  • Controlled Addition : Add the solvent to the solid slowly to prevent splashing or aerosolization.

  • Secure Vessel : Cap and seal the solution container securely before removing it from the fume hood.

Emergency and Disposal Procedures

Spill Response

In the event of an accidental release, follow these procedures:

  • Alert Personnel : Immediately notify others in the vicinity.

  • Isolate the Area : If the spill is large, evacuate personnel to a safe area.[6]

  • Use Spill Kit : Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[11]

  • Collect Waste : Carefully sweep or scoop the contained material into a suitable, sealable container for hazardous waste.[5][6]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste. This includes:

  • Excess or unwanted chemical.

  • Contaminated PPE (gloves, wipes, etc.).

  • Used absorbent material from spills.

All waste must be collected in clearly labeled, sealed containers. Do not let the chemical enter drains .[6] Disposal must be carried out in accordance with all local, state, and federal environmental regulations.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

cluster_emergency Contingency prep Assess Risks & Review SDS locate_safety Locate Spill Kit & Eyewash prep->locate_safety don_ppe Don Full PPE (Double Gloves, Gown, Goggles) locate_safety->don_ppe fume_hood Work Inside Certified Chemical Fume Hood don_ppe->fume_hood procedure Perform Task (Weighing / Solution Prep) fume_hood->procedure decon Decontaminate Surfaces & Tools procedure->decon spill Spill Event procedure->spill If Spill Occurs doff_ppe Doff PPE Correctly decon->doff_ppe waste Dispose of Contaminated Waste in Labeled Container doff_ppe->waste spill_response Execute Spill Response Protocol spill->spill_response spill_response->waste

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.